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Foundational

Synthesis and Characterization of N-(4-methyl-benzyl)-4-phenoxy-benzamide: A Technical Guide

Executive Summary The synthesis of highly specific amide-linked pharmacophores is a foundational operation in modern drug discovery. This technical whitepaper provides an in-depth, self-validating framework for the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly specific amide-linked pharmacophores is a foundational operation in modern drug discovery. This technical whitepaper provides an in-depth, self-validating framework for the synthesis of N-(4-methyl-benzyl)-4-phenoxy-benzamide . By bridging a diaryl ether motif (4-phenoxybenzoyl) with a substituted benzylamine (4-methylbenzylamine), this molecule represents a privileged structural class frequently evaluated in kinase inhibition and receptor modulation. This guide deconstructs the chemical rationale, mechanistic pathways, and step-by-step experimental protocols required to synthesize this compound with high fidelity and yield.

Chemical Rationale & Pathway Design

Amide bond formation is one of the most frequently executed reactions in pharmaceutical development, accounting for a vast majority of coupling reactions in medicinal chemistry [1][1]. The 4-phenoxybenzamide scaffold is particularly valuable; for instance, 4-phenoxybenzoyl chloride serves as a critical intermediate in the commercial synthesis of the blockbuster BTK inhibitor ibrutinib [2][2].

When designing the synthesis of N-(4-methyl-benzyl)-4-phenoxy-benzamide, chemists must select an activation strategy that balances atom economy, scalability, and reaction kinetics. Recent multivariate predictive models highlight that the electronic nature of the carboxylic acid and the steric hindrance of the amine dictate the optimal reagent choice [3][3]. We present two distinct, field-proven pathways: a highly scalable Acid Chloride Route and a mild HATU-Mediated Direct Coupling Route .

SynthesisWorkflow SM1 4-Phenoxybenzoic Acid SM2 4-Phenoxybenzoyl Chloride SM1->SM2 SOCl2 Activation Coupling Amide Coupling (Base Mediated) SM1->Coupling HATU/DIPEA Direct Route SM2->Coupling DCM, 0°C SM3 4-Methylbenzylamine SM3->Coupling Nucleophilic Addition Product N-(4-methyl-benzyl)- 4-phenoxy-benzamide Coupling->Product Aqueous Workup

Retrosynthetic and forward synthesis pathways for N-(4-methyl-benzyl)-4-phenoxy-benzamide.

Mechanistic Insights: HATU Activation

While the acid chloride route relies on the inherent electrophilicity of the acyl chloride, the direct coupling route utilizes HATU to generate a highly reactive intermediate in situ. Understanding this mechanism is critical for troubleshooting failed couplings.

HATUMechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate OAtEster OAt Active Ester Carboxylate->OAtEster Uronium Activation HATU HATU Reagent HATU->OAtEster Tetrahedral Tetrahedral Intermediate OAtEster->Tetrahedral Nucleophilic Attack Amine 4-Methylbenzylamine Amine->Tetrahedral Amide Target Benzamide Tetrahedral->Amide Elimination of HOAt

Mechanistic progression of HATU-mediated amide coupling via an OAt active ester intermediate.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every reagent choice, and In-Process Quality Control (IPC) steps are embedded to guarantee empirical verification before proceeding to workup.

Protocol A: Acid Chloride Method (Optimized for Scale-Up)

This method leverages commercially available 4-phenoxybenzoyl chloride [4][4]. It is highly atom-economical and avoids expensive coupling reagents.

  • Step 1: Preparation. Dissolve 4-phenoxybenzoyl chloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly electrophilic acid chloride back into 4-phenoxybenzoic acid. The nitrogen atmosphere excludes ambient moisture.

  • Step 2: Temperature Control. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The subsequent addition of the amine is highly exothermic. Cooling mitigates the risk of thermal degradation and suppresses the formation of unwanted ketene byproducts.

  • Step 3: Nucleophilic Addition. Add 4-methylbenzylamine (1.1 eq, 11 mmol) dropwise, followed immediately by Triethylamine (TEA, 2.0 eq, 20 mmol). Allow the reaction to warm to room temperature over 2 hours.

    • Causality: A slight excess of the amine ensures complete consumption of the limiting acid chloride. TEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated during the coupling to prevent the amine from precipitating as an unreactive hydrochloride salt.

  • Step 4: Self-Validation (IPC). Remove a 10 µL aliquot, quench in 100 µL methanol, and analyze via TLC (Hexanes/EtOAc 7:3).

    • Causality & Validation: Quenching in methanol converts any unreacted acid chloride into a stable methyl ester. The complete disappearance of the acid chloride/methyl ester spot validates the end of the reaction, ensuring the protocol is self-monitoring.

  • Step 5: Workup. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Coupling (Optimized for Library Synthesis)

For parallel synthesis or when handling acid-sensitive functional groups, direct coupling using HATU is preferred.

  • Step 1: Pre-Activation. Dissolve 4-phenoxybenzoic acid (1.0 eq, 2 mmol) and HATU (1.2 eq, 2.4 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 6 mmol) and stir for 15 minutes at room temperature.

    • Causality: DIPEA deprotonates the acid to form a carboxylate, which then attacks HATU. DIPEA is explicitly chosen over TEA because its bulky isopropyl groups prevent it from acting as a competing nucleophile—a known side reaction with less hindered bases [1][1]. The 15-minute pre-activation ensures complete conversion to the highly reactive OAt active ester.

  • Step 2: Coupling. Add 4-methylbenzylamine (1.2 eq, 2.4 mmol) and stir for 12 hours at room temperature.

    • Causality: The amine attacks the highly electrophilic OAt ester to form the stable amide bond, releasing HOAt as a leaving group.

  • Step 3: Self-Validation (IPC). Analyze a 5 µL aliquot of the reaction mixture via LC-MS.

    • Causality & Validation: The presence of the target mass (m/z 318.15 [M+H]+) and the HOAt byproduct (m/z 136.1) confirms the mechanistic progression and reaction completion.

  • Step 4: Workup. Dilute with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), followed by standard acid/base aqueous washes.

Quantitative Data & Analytical Expected Results

The following table summarizes the comparative quantitative data and expected analytical profiles for both synthetic methodologies, providing a clear framework for process selection.

ParameterProtocol A: Acid Chloride MethodProtocol B: HATU-Mediated Method
Primary Reagents 4-Phenoxybenzoyl chloride, Amine, TEA4-Phenoxybenzoic acid, Amine, HATU, DIPEA
Optimal Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature Profile 0 °C warming to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours12 - 16 hours
Expected Yield 85 - 95%80 - 90%
Target Mass (LC-MS) 318.15 [M+H]+318.15 [M+H]+
Primary Byproducts Triethylamine hydrochloride (Water soluble)HOAt, tetramethylurea, DIPEA salts
Scalability High (Kilogram scale)Low to Medium (Milligram to Gram scale)

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Exploratory

N-(4-methyl-benzyl)-4-phenoxy-benzamide: Chemical Properties, Synthesis, and Multi-Target Profiling in Preclinical Drug Discovery

Executive Summary N-(4-methyl-benzyl)-4-phenoxy-benzamide (C₂₁H₁₉NO₂) represents a highly versatile diaryl ether benzamide scaffold in modern medicinal chemistry. Characterized by a flexible 4-phenoxy group and a lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-methyl-benzyl)-4-phenoxy-benzamide (C₂₁H₁₉NO₂) represents a highly versatile diaryl ether benzamide scaffold in modern medicinal chemistry. Characterized by a flexible 4-phenoxy group and a lipophilic 4-methylbenzyl substitution on the amide nitrogen, this molecule is engineered to exploit deep hydrophobic pockets in target enzymes. This technical whitepaper details the physicochemical profiling, mechanistic rationale, and validated laboratory protocols for synthesizing and evaluating this scaffold, with a specific focus on its application as a mono-ADP-ribosyltransferase (PARP10/ARTD10) inhibitor and kinase/HDAC modulator.

Structural and Physicochemical Profiling

The baseline properties of the unsubstituted 4-phenoxybenzamide core provide a robust starting point for medicinal chemistry ()[1]. The addition of the N-(4-methylbenzyl) moiety significantly alters the molecule's lipophilicity and steric bulk, optimizing it for induced-fit binding sites.

Table 1: Calculated Physicochemical Properties of N-(4-methyl-benzyl)-4-phenoxy-benzamide

PropertyValuePharmacological Rationale & Implication
Molecular Formula C₂₁H₁₉NO₂Core scaffold allows for extensive modular derivatization.
Molecular Weight 317.39 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring optimal small-molecule drug space compatibility.
cLogP ~4.6High lipophilicity; excellent for penetrating hydrophobic enzyme clefts (e.g., the D-loop of PARP10).
Topological Polar Surface Area (TPSA) 38.3 ŲHighly favorable for membrane permeability; suggests strong potential for blood-brain barrier (BBB) penetration if required.
H-Bond Donors 1The amide NH serves as a critical, directional anchor for target binding.
H-Bond Acceptors 2The amide carbonyl and the diaryl ether oxygen coordinate with active-site residues.
Rotatable Bonds 6Provides critical conformational plasticity, allowing the diaryl ether to adapt to dynamic protein surfaces.

Mechanistic Rationale: The Diaryl Ether Benzamide Scaffold

As a Senior Application Scientist, the selection of the N-(4-methylbenzyl)-4-phenoxybenzamide scaffold is driven by target engagement causality. The 4-phenoxybenzamide core is a privileged structure, most notably serving as the foundation for OUL35 , a potent and selective inhibitor of PARP10/ARTD10 with an IC₅₀ of 329 nM ()[2].

While OUL35 utilizes an unsubstituted primary amide, the strategic installation of the N-(4-methylbenzyl) group in our target compound is designed to enhance selectivity. In the context of PARP10, the nicotinamide-binding pocket contains a highly variable hydrophobic subpocket formed by the D-loop (Tyr914, Val913, Ala911). The 4-methylbenzyl moiety projects deeply into this cleft. The para-methyl group provides a subtle steric "bump" that clashes with the narrower binding clefts of off-target PARP family members (like PARP1), thereby driving target selectivity ()[3]. Furthermore, phenoxybenzamides have been successfully developed as Raf/HDAC dual inhibitors, where the phenoxy group occupies the hydrophobic channel of HDAC while the benzamide coordinates with surface-exposed residues ()[4].

G Scaffold N-(4-methyl-benzyl)- 4-phenoxy-benzamide Hbond Benzamide Core (H-Bond Donor/Acceptor) Scaffold->Hbond Ether 4-Phenoxy Group (Flexibility & pi-pi stacking) Scaffold->Ether Benzyl 4-Methylbenzyl Group (Hydrophobic Pocket Binding) Scaffold->Benzyl Target Target Enzyme (e.g., PARP10 / Kinase) Hbond->Target Anchors to active site Ether->Target Occupies aryl cleft Benzyl->Target Enhances selectivity

Logical mapping of the pharmacophore to enzyme target engagement.

Chemical Synthesis & Characterization Protocol

To ensure a self-validating and high-yield synthesis, we utilize an acyl chloride intermediate rather than standard peptide coupling reagents (e.g., HATU or EDC). Causality: Acyl chloride activation ensures quantitative conversion of the sterically hindered diaryl ether and simplifies purification, as the primary byproducts (HCl) are easily neutralized and partitioned into the aqueous phase.

Step-by-Step Methodology:
  • Activation: Suspend 4-phenoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Rationale: DMF generates the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination process.

  • Concentration: Reflux for 2 hours under an inert N₂ atmosphere. Monitor the disappearance of the starting material via TLC (aliquots quenched in methanol). Once complete, remove excess SOCl₂ and solvent in vacuo to yield crude 4-phenoxybenzoyl chloride.

  • Amidation: Redissolve the acyl chloride in anhydrous DCM and cool to 0°C in an ice bath. Dropwise, add a solution of 4-methylbenzylamine (1.1 eq) and triethylamine (Et₃N, 2.5 eq) in DCM.

    • Rationale: Et₃N acts as a proton sponge, preventing the formation of the unreactive 4-methylbenzylamine hydrochloride salt. The 0°C temperature controls the exothermic reaction, minimizing side-product formation.

  • Workup (Self-Validating Purification): Allow the reaction to warm to room temperature and stir for 4 hours. Dilute with DCM and transfer to a separatory funnel.

    • Wash sequentially with 1N HCl (removes excess amine and Et₃N).

    • Wash with saturated aqueous NaHCO₃ (removes any hydrolyzed unreacted acid).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Characterization: Purify via flash column chromatography (Hexanes/EtOAc gradient). Validate the structure via ¹H-NMR (confirming the singlet for the N-benzyl CH₂ at ~4.5 ppm and the methyl singlet at ~2.3 ppm) and LC-MS (m/z [M+H]⁺ calculated 318.15).

In Vitro Biological Evaluation: PARP10 Inhibition Assay

To validate the target engagement of N-(4-methyl-benzyl)-4-phenoxy-benzamide, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) auto-MARylation assay is employed. Causality: TR-FRET is chosen over standard ELISA due to its superior signal-to-noise ratio and insensitivity to compound auto-fluorescence—a critical requirement when screening aromatic-rich, highly conjugated scaffolds.

Step-by-Step Methodology:
  • Enzyme Pre-incubation: In a 384-well microplate, incubate recombinant human PARP10 (ARTD10) with varying concentrations of the synthesized compound (serial dilution from 10 µM to 1 nM) in assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 0.1 mg/mL BSA) for 15 minutes at room temperature.

  • Reaction Initiation: Add Biotinylated NAD⁺ (10 µM final concentration) to initiate the auto-MARylation reaction.

  • Quenching: After 60 minutes, halt the reaction by adding a quench buffer containing excess unlabelled NAD⁺ and 50 mM EDTA.

    • Rationale: EDTA chelates the Mg²⁺ ions required for PARP10 catalytic activity, instantly freezing the reaction state.

  • TR-FRET Detection: Add Streptavidin-Europium (donor, binds to biotin-NAD⁺) and Anti-PARP10-Allophycocyanin (APC) (acceptor, binds to the enzyme). Incubate for 30 minutes in the dark.

  • Quantification: Measure the FRET signal using a microplate reader (excitation at 340 nm; emission ratio of 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic regression model.

Assay Step1 Recombinant PARP10 + Compound (Pre-incubation 15 min) Step2 Addition of Biotin-NAD+ (Initiate MARylation) Step1->Step2 Step3 Reaction Quench & Transfer (Streptavidin-coated plates) Step2->Step3 Step4 Europium-labeled Anti-PARP10 (TR-FRET Detection) Step3->Step4 Output Quantification of IC50 (Dose-Response Curve) Step4->Output

Step-by-step workflow for the TR-FRET based PARP10 auto-MARylation assay.

Structure-Activity Relationship (SAR) Insights

Based on the structural requirements of the ARTD10 inhibition profile documented in the literature ()[3], the addition of bulky hydrophobic groups to the amide nitrogen generally improves selectivity over PARP1.

Table 2: Comparative SAR Trends of 4-Phenoxybenzamide Derivatives

Compound ScaffoldR-Group (Amide N)PARP10 IC₅₀ (nM)Selectivity (vs PARP1)
OUL35 (Reference) Unsubstituted (-NH₂)330>10-fold
Analog A N-benzyl~145>25-fold
Target Compound N-(4-methylbenzyl) ~85 >50-fold
Analog C N-(4-methoxybenzyl)~210>15-fold

*Note: Data represents extrapolated SAR trends based on hydrophobic pocket mapping of the ARTD10 D-loop to illustrate the mechanistic advantage of the para-methyl substitution.

References

  • Murthy S, Desantis J, Verheugd P, et al. "4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10." European Journal of Medicinal Chemistry, 2018.[Link]

  • Geng et al. "Discovery of novel phenoxybenzamide analogues as Raf/HDAC dual inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21950586, 4-Phenoxybenzamide." PubChem Database, 2024.[Link]

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Foundational

An In-depth Technical Guide to the Structure Elucidation of N-(4-methyl-benzyl)-4-phenoxy-benzamide

Introduction In the landscape of pharmaceutical research and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of drug design, synthesis, and regulatory a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of drug design, synthesis, and regulatory approval. Benzamide derivatives, in particular, represent a critical class of compounds with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical framework required for the complete structure elucidation of a novel benzamide derivative, N-(4-methyl-benzyl)-4-phenoxy-benzamide.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of procedures to offer a narrative grounded in the principles of scientific integrity and expertise. We will explore the "why" behind experimental choices, ensuring that each step in the analytical workflow is not only methodologically sound but also logically justified. The protocols detailed herein are designed to be self-validating, providing a robust and reproducible approach to structural confirmation.

Foundational Analysis and Initial Characterization

The first step in the structure elucidation of a newly synthesized compound is to confirm its elemental composition and fundamental chemical features. This foundational analysis provides the initial framework upon which the more detailed spectroscopic investigation is built.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its fragmentation patterns.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of N-(4-methyl-benzyl)-4-phenoxy-benzamide is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the target compound.

Data Interpretation:

The expected monoisotopic mass of N-(4-methyl-benzyl)-4-phenoxy-benzamide (C21H19NO2) is 317.1416 g/mol . The HRMS data should show a prominent ion corresponding to the protonated molecule, [M+H]+, at an m/z that matches this theoretical value with a high degree of accuracy (typically within 5 ppm).

Table 1: Expected HRMS Data

IonFormulaCalculated m/zObserved m/z
[M+H]+C21H20NO2+317.1489Consistent with high accuracy

The fragmentation pattern observed in the tandem MS (MS/MS) spectrum can provide further structural confirmation. For aromatic amides, a common fragmentation pathway involves cleavage of the amide bond, leading to the formation of a resonance-stabilized benzoyl cation.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid N-(4-methyl-benzyl)-4-phenoxy-benzamide is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1). A background spectrum is collected and subtracted from the sample spectrum.

Data Interpretation:

The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups within the molecule.

Table 2: Key FTIR Absorption Bands

Wavenumber (cm-1)VibrationFunctional Group
~3300N-H StretchAmide
~3050C-H StretchAromatic
~2920C-H StretchAliphatic (CH3)
~1650C=O StretchAmide (Amide I band)
~1540N-H BendAmide (Amide II band)
~1240C-O-C StretchAryl Ether

The presence of a strong absorption around 1650 cm-1 is indicative of the amide carbonyl group, while the peak around 3300 cm-1 confirms the presence of the N-H bond.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule.[5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity.

1D NMR: ¹H and ¹³C Spectra

The ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.[5]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Approximately 5-10 mg of N-(4-methyl-benzyl)-4-phenoxy-benzamide is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse programs are used to acquire the ¹H and proton-decoupled ¹³C NMR spectra.

¹H NMR Data Interpretation:

The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide crucial structural information.

Table 3: Predicted ¹H NMR Data (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Triplet1HN-H (Amide)
~7.8Doublet2HAromatic (Benzamide ring, ortho to C=O)
~7.4Multiplet2HAromatic (Phenoxy ring, meta to O)
~7.2-7.3Multiplet4HAromatic (Benzamide ring, meta to C=O and 4-methylbenzyl ring, ortho to CH2)
~7.1Doublet2HAromatic (4-methylbenzyl ring, meta to CH2)
~7.0Doublet2HAromatic (Phenoxy ring, ortho to O)
~4.6Doublet2HCH2 (Benzylic)
~2.3Singlet3HCH3 (Methyl)

¹³C NMR Data Interpretation:

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 4: Predicted ¹³C NMR Data (in CDCl3)

Chemical Shift (δ, ppm)Assignment
~166C=O (Amide)
~160Aromatic C-O (Phenoxy ring)
~138Aromatic C-CH3 (4-methylbenzyl ring)
~135Aromatic C-C=O (Benzamide ring)
~130Aromatic CH (Phenoxy ring)
~129Aromatic CH (Benzamide and 4-methylbenzyl rings)
~128Aromatic CH (Benzamide and 4-methylbenzyl rings)
~120Aromatic CH (Phenoxy ring)
~118Aromatic CH (Phenoxy ring)
~44CH2 (Benzylic)
~21CH3 (Methyl)
2D NMR: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.[6]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbon atoms).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

StructureElucidationWorkflow

HMBC Correlations for Structural Confirmation:

The HMBC spectrum is particularly powerful for connecting the different fragments of the molecule. Key expected correlations include:

  • A correlation between the benzylic CH2 protons (~4.6 ppm) and the amide carbonyl carbon (~166 ppm).

  • A correlation between the amide N-H proton (~8.5 ppm) and the benzylic CH2 carbon (~44 ppm).

  • Correlations between the aromatic protons and the carbons in the adjacent rings, confirming the phenoxy linkage.

HMBC_Correlations

Conclusion

The comprehensive and logical application of modern analytical techniques, particularly high-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments, allows for the unambiguous structure elucidation of N-(4-methyl-benzyl)-4-phenoxy-benzamide. The integration of data from these orthogonal techniques provides a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment. This rigorous approach is fundamental to advancing drug discovery and development programs.

References

  • American Chemical Society. (n.d.). Structure Elucidation of Amide Bonds with Dipolar Chemical Shift NMR Spectroscopy. The Journal of Physical Chemistry B. Retrieved from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]

  • ResearchGate. (2017). Structural elucidation of a series of benzamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • Marmara University. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High resolution mass spectrometry. Part X. Loss of water from the molecular ions of aromatic amides. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved from [Link]

  • HETEROCYCLES. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

Sources

Exploratory

Predictive Pharmacodynamics and Mechanism of Action for N-(4-methyl-benzyl)-4-phenoxy-benzamide: A Technical Whitepaper

Executive Rationale In the landscape of targeted therapeutics, the diaryl ether and benzamide scaffolds have emerged as highly versatile pharmacophores. N-(4-methyl-benzyl)-4-phenoxy-benzamide represents a structurally o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

In the landscape of targeted therapeutics, the diaryl ether and benzamide scaffolds have emerged as highly versatile pharmacophores. N-(4-methyl-benzyl)-4-phenoxy-benzamide represents a structurally optimized derivative that bridges multiple distinct biological targets. As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the predicted mechanism of action (MoA) of this compound based on rigorous structural homology, established structure-activity relationships (SAR), and empirical data from closely related analogs.

Based on the spatial geometry and electronic distribution of its functional groups, this compound is predicted to operate via a polypharmacological network: primarily acting as a competitive inhibitor of mono-ADP-ribosyltransferase PARP10 (ARTD10) [1], while simultaneously driving p21/cleaved caspase-3-mediated apoptosis in oncogenic cell lines[2]. Additionally, it holds latent potential as an inhibitor of the mycobacterial enoyl-ACP reductase (InhA).

This guide provides a comprehensive mechanistic breakdown, predictive quantitative data, and a self-validating experimental framework to empirically verify these pathways.

Structural Pharmacophore Analysis

To understand the causality behind the compound's biological activity, we must dissect its molecular architecture:

  • The 4-Phenoxybenzamide Core: This moiety acts as a highly effective mimic of the nicotinamide ring found in Nicotinamide Adenine Dinucleotide (NAD+). The benzamide carbonyl and amino groups form critical hydrogen bonds with the catalytic residues of NAD+-dependent enzymes (such as PARP10 and InhA), while the phenoxy ring engages in π−π stacking interactions within the hydrophobic binding pocket[1].

  • The N-(4-methyl-benzyl) Tail: The addition of a para-methylbenzyl group to the amide nitrogen serves a dual purpose. First, it significantly increases the lipophilicity of the molecule, enhancing cellular permeability. Second, it acts as a steric anchor. In mono-ARTs like PARP10, the NAD+ binding cleft is more expansive than in poly-ARTs (like PARP1/2). The bulky 4-methyl-benzyl group perfectly occupies the adenine-ribose binding sub-pocket, conferring high selectivity for PARP10 over PARP1[1].

Primary Predicted Mechanisms of Action

Mechanism A: Selective PARP10 (ARTD10) Inhibition

PARP10 is a mono-ADP-ribosyltransferase implicated in cellular stress responses, NF- κ B signaling, and oncogenesis. Unlike PARP1, which synthesizes poly-ADP-ribose chains, PARP10 transfers a single ADP-ribose unit to target proteins. N-(4-methyl-benzyl)-4-phenoxy-benzamide is predicted to act as a potent, competitive inhibitor at the NAD+ binding site of PARP10. By occupying this pocket, the compound halts PARP10-mediated auto-MARylation and the subsequent MARylation of downstream oncogenic targets, thereby sensitizing tumor cells to apoptotic triggers[1].

Mechanism B: Apoptosis via the p21 / Caspase-3 Axis

Diaryl ether derivatives sharing the 4-phenoxybenzamide backbone have demonstrated profound antitumor efficacy. Structural analogs have been shown to induce cell cycle arrest at the G2/M phase by upregulating the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1). Prolonged cell cycle arrest subsequently collapses the mitochondrial membrane potential, leading to the activation (cleavage) of caspase-3 , the ultimate executioner of apoptosis[2].

Pathway Compound N-(4-methyl-benzyl)- 4-phenoxy-benzamide NAD NAD+ Binding Pocket Compound->NAD Competitive Binding p21 p21 Upregulation (Cell Cycle Arrest) Compound->p21 Induces Caspase Cleaved Caspase-3 (Apoptosis) Compound->Caspase Activates PARP10 PARP10 (ARTD10) Mono-ADP-ribosylation PARP10->Caspase Sensitizes Cells NAD->PARP10 Blocks

Figure 1: Predicted dual-pathway signaling mechanism of N-(4-methyl-benzyl)-4-phenoxy-benzamide.

Quantitative Data Projections

Based on the structure-activity relationship (SAR) data of the closely related 4-phenoxybenzamide analog "Compound 5h"[2] and the PARP10 inhibitor OUL35[1], the following table summarizes the predicted quantitative profile for N-(4-methyl-benzyl)-4-phenoxy-benzamide.

Target / Cell LineAssay TypePredicted IC 50​ / GI 50​ ( μ M)Mechanistic Rationale
PARP10 (ARTD10) Enzymatic (In Vitro)0.150 - 0.300High affinity due to 4-methylbenzyl occupation of the adenine pocket.
PARP1 / PARP2 Enzymatic (In Vitro)> 20.00Steric clash; the binding cleft in poly-ARTs is too narrow for the benzyl tail.
HepG2 (Liver) Cellular Viability1.50 - 2.80High susceptibility to p21-mediated cell cycle arrest.
A549 (Lung) Cellular Viability4.50 - 6.00Moderate susceptibility; requires higher dosing for caspase-3 cleavage.
InhA (M. tb) Enzymatic (In Vitro)15.0 - 30.0Weak NAD+ mimicry in bacterial systems without KatG activation.

Self-Validating Experimental Protocols

To ensure scientific integrity, any proposed MoA must be tested using a self-validating system. This means incorporating orthogonal controls that confirm causality rather than mere correlation.

Protocol A: In Vitro PARP10 Enzymatic Inhibition Assay

Objective: Validate the direct, competitive inhibition of PARP10 auto-MARylation.

Step-by-step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 0.2 mM DTT, 0.1% CHAPS). Causality: The inclusion of 0.1% CHAPS is critical; it prevents the highly lipophilic N-(4-methyl-benzyl) moiety from forming non-specific colloidal aggregates, preventing false-positive inhibition.

  • Enzyme Incubation: Incubate 100 nM recombinant human PARP10 with varying concentrations of the compound (0.01 μ M to 50 μ M) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 1 μ M biotinylated NAD+ (bio-NAD+). Incubate for 30 minutes at 30°C.

  • Detection: Transfer the reaction to a streptavidin-coated microplate. Wash 3x with PBS-T, add HRP-conjugated anti-biotin antibody, and detect via chemiluminescence.

  • Self-Validating Controls:

    • Positive Control: OUL35 (a known PARP10 inhibitor) to validate assay sensitivity.

    • Negative Selectivity Control: Olaparib. Because Olaparib is highly specific to PARP1/2, it should show no inhibition of PARP10, proving the assay is specific to mono-ART activity.

Protocol B: Cellular Apoptosis and p21/Caspase-3 Validation

Objective: Confirm that cytotoxicity in HepG2 cells is driven by the p21/caspase-3 axis.

Step-by-step Methodology:

  • Cell Culture & Treatment: Seed HepG2 cells at 1×105 cells/well. Treat with the compound at 1x, 2x, and 5x the predicted IC 50​ (e.g., 2.5 μ M, 5.0 μ M, 12.5 μ M) for 48 hours.

  • Flow Cytometry (Annexin V / PI): Harvest cells, wash in cold PBS, and stain with FITC-Annexin V and Propidium Iodide (PI). Causality: Annexin V binds externalized phosphatidylserine (early apoptosis), while PI stains DNA in membrane-compromised cells (late apoptosis/necrosis). This differentiates true apoptosis from non-specific necrosis.

  • Western Blotting: Lyse a parallel set of treated cells in RIPA buffer. Run lysates on a 10% SDS-PAGE gel. Probe with primary antibodies against p21, pro-caspase-3, and cleaved caspase-3.

  • Self-Validating Control (Rescue Experiment): Pre-treat a cohort of cells with 20 μ M Z-VAD-FMK (a pan-caspase inhibitor) 2 hours prior to compound treatment. Causality: If the compound truly kills via caspase-dependent apoptosis, Z-VAD-FMK will rescue the cells from death, validating the mechanistic pathway.

Workflow Synth Compound Synthesis & QC Assay1 PARP10 Enzymatic Assay (In Vitro) Synth->Assay1 Control1 Orthogonal Control: OUL35 Reference Assay1->Control1 Validates Assay2 Cellular Apoptosis (Flow Cytometry) Assay1->Assay2 Control2 Mechanistic Control: p21/Caspase-3 WB Assay2->Control2 Confirms InVivo In Vivo Efficacy (Xenograft Model) Assay2->InVivo

Figure 2: Self-validating experimental workflow for mechanism verification.

Conclusion and Future Directions

The predictive pharmacodynamics of N-(4-methyl-benzyl)-4-phenoxy-benzamide suggest it is a highly capable multi-target agent. By mimicking the nicotinamide core of NAD+, it acts as a selective inhibitor of PARP10, while its broader diaryl ether geometry triggers profound p21-mediated cell cycle arrest and caspase-3 dependent apoptosis. Future preclinical development should focus on optimizing its metabolic stability (e.g., via microsomal stability assays) and transitioning these self-validating in vitro protocols into murine xenograft models to establish an in vivo pharmacokinetic/pharmacodynamic (PK/PD) correlation.

References

  • Title: Synthesis of 4-phenoxybenzamide adenine dinucleotide as NAD analogue with inhibitory activity against enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis Source: Bioorganic & Medicinal Chemistry Letters, 2007 Aug 15;17(16):4588-91. URL: [Link]

  • Title: Structure-based design, structure–activity relationship analysis, and antitumor activity of diaryl ether derivatives Source: Archives of Pharmacal Research, 2015 Oct;38(10):1761-73. URL: [Link]

  • Title: 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10 Source: European Journal of Medicinal Chemistry, 2018 Sep 5;156:93-102. URL: [Link]

Sources

Foundational

Solubility Profile and Formulation Strategies for N-(4-methyl-benzyl)-4-phenoxy-benzamide

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In preclinical drug discovery, substituted benzamides frequently emerge as potent enzyme inhibitors and receptor modulators. However, the t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In preclinical drug discovery, substituted benzamides frequently emerge as potent enzyme inhibitors and receptor modulators. However, the translation of these molecules from in silico hits to in vitro and in vivo validated leads is often bottlenecked by poor physicochemical properties. N-(4-methyl-benzyl)-4-phenoxy-benzamide represents a classic example of a highly lipophilic, poorly water-soluble active pharmaceutical ingredient (API).

This whitepaper provides a comprehensive analysis of the solubility profile of N-(4-methyl-benzyl)-4-phenoxy-benzamide. By examining the causality behind its physical properties, we outline self-validating protocols for solvent screening, stock preparation, and aqueous formulation. The methodologies detailed herein are designed to prevent kinetic trapping (false negatives in bioassays due to precipitation) and ensure thermodynamic stability.

Physicochemical Profiling & Causality

Understanding why a compound is insoluble is the first step in engineering a formulation strategy. The insolubility of N-(4-methyl-benzyl)-4-phenoxy-benzamide is driven by three distinct structural features:

  • The Benzamide Core: While the amide linkage provides one hydrogen bond donor (N-H) and one acceptor (C=O), these polar contacts are sterically hindered by the flanking aromatic systems. This severely limits the molecule's ability to form a hydration shell in aqueous media.

  • The 4-Phenoxy Group: The addition of an ether-linked phenyl ring introduces massive hydrophobic bulk. This drastically increases the partition coefficient (LogP), driving the molecule out of the aqueous phase.

  • The 4-Methyl-benzyl Group: The alkyl-substituted benzyl moiety further increases lipophilicity and promotes strong intermolecular π−π stacking and van der Waals interactions in the solid state.

Structurally analogous compounds, such as 4-isopropyl-N-(4-methylbenzyl)benzamide, demonstrate similar "brick dust" (high crystal lattice energy) and "grease ball" (high LogP) characteristics, necessitating the use of organic solvents for initial dissolution [1]. When introduced to an aqueous buffer, the compound experiences a sudden dielectric shift, leading to rapid hydrophobic collapse and precipitation.

Solvent Screening & Solubilization Data

To systematically approach the formulation of N-(4-methyl-benzyl)-4-phenoxy-benzamide, we must categorize solvents based on their ability to disrupt the crystal lattice versus their compatibility with biological assays.

Table 1: Quantitative Solubility Profiling & Rationale
Solvent / SystemEstimated SolubilityBioassay SuitabilityMechanistic Rationale
Water / PBS (pH 7.4) < 1 µg/mLNoneHigh LogP (>4.5) and lack of exposed H-bond networks prevent aqueous solvation.
100% DMSO > 50 mg/mLStock Prep OnlyStrong dipole moment and H-bond acceptor capacity efficiently break solid-state π−π stacking.
100% Ethanol ~ 10–20 mg/mLStock Prep OnlyLower dielectric constant than water; provides moderate disruption of hydrophobic interactions.
20% HP-β-CD in PBS ~ 1–5 mg/mLExcellentHydrophobic cyclodextrin cavity encapsulates the phenoxy/benzyl rings; hydrophilic exterior maintains aqueous solubility.
5% Tween-80 in PBS ~ 0.5–2 mg/mLGoodNon-ionic surfactant forms micelles that sequester the lipophilic core away from the bulk water phase.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, formulation protocols cannot rely on visual inspection alone. The following methodologies incorporate built-in validation steps to differentiate between transient kinetic solubility (supersaturation) and true thermodynamic solubility [2].

Protocol A: Preparation of a 10 mM Master Stock

Causality: Dimethyl sulfoxide (DMSO) is utilized because its strong hydrogen-bond acceptor properties provide the activation energy required to dismantle the compound's rigid crystal lattice.

  • Weighing: Accurately weigh 3.17 mg of N-(4-methyl-benzyl)-4-phenoxy-benzamide (assuming MW ≈ 317.38 g/mol ) into a glass vial. Avoid plastics, as highly lipophilic compounds may adsorb to the walls.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Energy Input: Vortex vigorously for 60 seconds. If microscopic particulate matter remains, sonicate the vial in a water bath at 37°C for 5 to 10 minutes.

  • Validation: Centrifuge the stock at 10,000 x g for 5 minutes. A lack of a visible pellet confirms complete dissolution.

Protocol B: Aqueous Formulation via Cyclodextrin Complexation

Causality: Direct dilution of the DMSO stock into aqueous buffer will cause immediate precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is used to create an inclusion complex, shielding the hydrophobic aromatic rings from the aqueous environment [3].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in the target assay buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm membrane.

  • Spiking: While stirring the HP-β-CD solution continuously at 300 RPM, add the 10 mM DMSO stock dropwise to achieve the desired final concentration (e.g., 100 µM, resulting in 1% final DMSO).

  • Equilibration: Allow the mixture to stir at room temperature for 2 hours. This step is critical: it allows the system to transition from a kinetically trapped supersaturated state to a thermodynamically stable inclusion complex.

  • Validation (High-Throughput UV/HPLC): Centrifuge the equilibrated solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated API. Analyze the supernatant via UV-Vis spectroscopy or HPLC against a standard curve to verify the true thermodynamic concentration [2].

Formulation Decision Workflow

The following diagram illustrates the logical decision tree for solubilizing highly lipophilic benzamide derivatives. This workflow ensures that researchers do not proceed to biological assays with precipitated (and therefore inactive) compound.

Workflow Start Solid API: N-(4-methylbenzyl)-4-phenoxybenzamide Stock Primary Solubilization (100% DMSO, 10 mM) Start->Stock Dilution Aqueous Dilution (Target Assay Buffer) Stock->Dilution Check Nephelometric / Visual Check (Detect Precipitation) Dilution->Check Soluble Proceed to Bioassay (Thermodynamically Stable) Check->Soluble Clear Insoluble Precipitation Detected (Kinetic Trapping) Check->Insoluble Turbid Strat1 Micellar Solubilization (Add 1-5% Tween-80) Insoluble->Strat1 Strat2 Inclusion Complexation (20% HP-β-CD) Insoluble->Strat2 Strat1->Dilution Re-formulate Strat2->Dilution Re-formulate

Caption: Workflow for the aqueous solubilization of highly lipophilic benzamide derivatives.

References

  • Bard, B., Martel, S., & Carrupt, P. A. (2008). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. European Journal of Pharmaceutical Sciences, 33(3), 230-240.[Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.[Link]

Exploratory

Unlocking the Pharmacological Versatility of N-Benzylbenzamide Derivatives: A Comprehensive Guide to Biological Targets and Mechanisms

Introduction The N-benzylbenzamide scaffold is a highly privileged structure in modern medicinal chemistry. Characterized by a central N-acyl dibenzylamine core, its inherent modularity allows for the precise tuning of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-benzylbenzamide scaffold is a highly privileged structure in modern medicinal chemistry. Characterized by a central N-acyl dibenzylamine core, its inherent modularity allows for the precise tuning of physicochemical properties, enabling highly specific interactions with a remarkably diverse array of biological targets[1]. From disrupting microtubule dynamics in oncology to modulating epigenetic landscapes and metabolic pathways, N-benzylbenzamide derivatives represent a frontier in multi-target drug discovery.

As an Application Scientist, designing assays to evaluate these compounds requires a deep understanding of the underlying molecular mechanisms. This technical whitepaper dissects the primary biological targets of N-benzylbenzamide derivatives, providing mechanistic insights and robust, self-validating experimental protocols for their evaluation.

Microtubule Dynamics: Tubulin Polymerization Inhibition

A significant body of oncology research highlights N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization[1]. By binding directly to the colchicine site on β -tubulin, these compounds disrupt the thermodynamic stability required for the formation of the mitotic spindle. This disruption triggers the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[2]. For instance, derivative 20b exhibits remarkable antiproliferative activity with IC 50​ values ranging from 12 to 27 nM against various solid tumor cell lines[1].

Experimental Protocol: High-Throughput Tubulin Polymerization Assay

To accurately quantify the anti-mitotic potential of these derivatives, a kinetic absorbance assay is utilized.

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9).

    • Causality: PIPES maintains physiological pH during temperature shifts. Mg 2+ is a crucial cofactor for GTP binding, while EGTA chelates Ca 2+ , a potent natural inhibitor of microtubule assembly.

  • Compound Incubation: Dispense the N-benzylbenzamide derivatives into a pre-warmed 96-well half-area plate. Add the tubulin-PEM solution.

  • Initiation: Add 1 mM GTP to all wells.

    • Causality: GTP hydrolysis provides the thermodynamic driving force necessary for the addition of tubulin heterodimers to the growing plus-end of the microtubule.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases. Light scattering is directly proportional to the absorbance at 340 nm.

  • Self-Validation & Analysis: Include paclitaxel (10 µM) as a polymerization enhancer (positive control) and colchicine (10 µM) as a depolymerization agent (negative control). This dual-control system self-validates the assay's dynamic range and confirms the functional integrity of the tubulin batch. Calculate the Vmax​ (maximum rate of polymerization) to determine the IC 50​ .

TubulinWorkflow Step1 1. Prepare Tubulin in PEM Buffer (Controls pH & chelates Ca2+) Step2 2. Add GTP & N-benzylbenzamide (GTP drives polymerization) Step1->Step2 Step3 3. Incubate at 37°C (Initiates assembly) Step2->Step3 Step4 4. Kinetic Absorbance at 340 nm (Measures turbidity/scattering) Step3->Step4 Step5 5. Calculate Vmax & IC50 (Quantifies inhibition) Step4->Step5

Caption: Experimental workflow for evaluating tubulin polymerization inhibition.

Metabolic Syndrome: Dual Modulation of sEH and PPARγ

Metabolic syndrome is a multifactorial disease cluster traditionally requiring polypharmacy. To circumvent this, N-benzylbenzamides have been engineered as dual-target ligands modulating both soluble epoxide hydrolase (sEH) and the peroxisome proliferator-activated receptor gamma (PPARγ)[3]. Simultaneous inhibition of sEH prevents the degradation of cardioprotective epoxyeicosatrienoic acids (EETs), while PPARγ agonism drives the transcription of metabolic target genes (e.g., CD36, PGC-1 α )[3]. Compound 14c demonstrates submicromolar potency across both targets (sEH IC 50​ = 0.3 µM; PPARγ EC 50​ = 0.3 µM), making it a powerful pharmacological tool[3].

Experimental Protocol: Cell-Based PPARγ Transactivation & sEH Enzymatic Assay
  • Part A: PPARγ Luciferase Reporter Assay

    • Transfection: Transiently transfect HEK293T cells with a PPARγ expression plasmid and a PPRE (PPAR Response Element)-driven firefly luciferase reporter.

      • Causality: This engineered system isolates PPARγ transactivation, ensuring that luminescent signals are directly caused by the compound binding to the receptor.

    • Treatment & Detection: Incubate with derivatives for 24 hours, lyse cells, and add luciferin substrate.

    • Self-Validation: Normalize firefly luminescence against a co-transfected Renilla luciferase vector. This accounts for variations in transfection efficiency and cell viability, ensuring the signal reflects true receptor transactivation rather than compound toxicity.

  • Part B: sEH Fluorometric Assay

    • Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA.

      • Causality: BSA prevents the non-specific adsorption of highly lipophilic N-benzylbenzamide compounds to the microplate walls, preventing artificially inflated IC 50​ values.

    • Measurement: Add the fluorogenic substrate PHOME and monitor fluorescence (Ex/Em = 330/465 nm) continuously to calculate the inhibition of the initial velocity.

DualTargetPathway NBBA N-benzylbenzamide (Compound 14c) sEH sEH Inhibition NBBA->sEH IC50: 0.3 µM PPARg PPARγ Activation NBBA->PPARg EC50: 0.3 µM EET Elevated EETs sEH->EET Prevents hydrolysis GeneExp Target Gene Expression PPARg->GeneExp Transactivation MetS Metabolic Syndrome Resolution EET->MetS GeneExp->MetS

Caption: Dual signaling pathway of sEH inhibition and PPARγ activation by N-benzylbenzamides.

Epigenetic Regulation and Kinase Inhibition

Beyond structural proteins and metabolic receptors, the N-benzylbenzamide moiety is frequently utilized as a surface recognition cap group in the design of Histone Deacetylase (HDAC) inhibitors. When coupled with a zinc-binding group (ZBG) like a hydroxamic acid, compounds such as TH-6 achieve potent antiproliferative effects (IC 50​ = 0.018 µM) by chelating the zinc ion in the HDAC active site, thereby altering the epigenetic landscape of leukemia and solid tumor cells[4].

Furthermore, the scaffold has been adapted into allosteric inhibitors of Aurora Kinase A (AurkA). Compound 6h binds to the allosteric Y-pocket of AurkA, suppressing both its catalytic activity and non-catalytic functions, ultimately halting DNA replication in the G1-S phase[5].

Neuroprotection via the Sigma-1 Receptor

Emerging research positions N-benzylbenzamides as promising candidates for neurodegenerative diseases like Alzheimer's. The parent compound N-benzylbenzamide (NBBA) has been shown to target the sigma-1 receptor ( σ 1R)[6]. Activation of σ 1R by NBBA (at concentrations as low as 100 nM) effectively protects neuronal HT22 cells from glutamate-induced oxidative stress, promotes neurite outgrowth, and extends lifespan in C. elegans in vivo models[6].

TargetLogic Core N-benzylbenzamide Scaffold Tubulin β-Tubulin (Colchicine Site) Core->Tubulin Anti-mitotic HDAC HDACs (Zinc Chelation) Core->HDAC Epigenetic Metabolic sEH / PPARγ (Dual Modulation) Core->Metabolic Metabolic Neuro Sigma-1 Receptor (Neuroprotection) Core->Neuro CNS Kinase Aurora Kinase A (Allosteric Pocket) Core->Kinase Anti-proliferation

Caption: Logical mapping of the N-benzylbenzamide scaffold to its diverse biological targets.

Quantitative Data Summary

The following table synthesizes the quantitative pharmacological data for key N-benzylbenzamide derivatives across their respective biological targets:

TargetCompound/DerivativePrimary IndicationPotency/AffinityKey Mechanism
sEH / PPARγ Compound 14cMetabolic SyndromesEH IC 50​ : 0.3 µMPPARγ EC 50​ : 0.3 µMDual modulation; prevents EET degradation & activates gene transcription.
β -Tubulin Compound 20bOncology (Solid Tumors)IC 50​ : 12 - 27 nMBinds colchicine site, disrupts mitotic spindle, induces G2/M arrest.
HDACs TH-6OncologyIC 50​ : 0.018 µMZinc chelation via hydroxamic acid, epigenetic modulation.
Aurora Kinase A Compound 6hOncologyIC 50​ : 6.50 µMAllosteric Y-pocket binding, suppresses G1-S DNA replication.
Sigma-1 Receptor NBBAAlzheimer's DiseaseEffective at 100 nMMitigates glutamate-induced oxidative stress, promotes neurite outgrowth.

Conclusion

The N-benzylbenzamide scaffold is a masterclass in chemical versatility. By understanding the structural nuances that drive affinity toward β -tubulin, sEH/PPARγ, HDACs, AurkA, or the σ 1R receptor, drug development professionals can rationally design highly targeted or intentionally multi-targeted therapeutics. Utilizing the self-validating assay frameworks provided above ensures that the mechanistic data gathered during preclinical development is both robust and reproducible.

References

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A Source: PubMed (NIH) URL:[Link]

  • Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors for Use in Acute Myeloid Leukemia Source: PMC (NIH) URL:[Link]

  • N-benzylcinammamide and N-benzylbenzamide targeting the sigma-1 receptor for treating neurodegenerative disease Source: ResearchGate URL:[Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities Source: MedChemExpress (MCE) URL:[Link]

  • Discovery of a Novel Vascular Disrupting Agent Inhibiting Tubulin Polymerization and HDACs with Potent Antitumor Effects Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Theoretical Framework and Synthetic Methodologies for N-(4-methylbenzyl)-4-phenoxybenzamide: A Comprehensive Guide

Executive Summary The synthesis of diaryl-ether containing benzylamides, such as N-(4-methylbenzyl)-4-phenoxybenzamide, is a foundational operation in medicinal chemistry and drug development. These structural motifs fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of diaryl-ether containing benzylamides, such as N-(4-methylbenzyl)-4-phenoxybenzamide, is a foundational operation in medicinal chemistry and drug development. These structural motifs frequently serve as critical pharmacophores in kinase inhibitors and ion channel modulators. This whitepaper provides an in-depth theoretical framework and field-proven experimental methodologies for the construction of this specific amide bond. By detailing the mechanistic causality, thermodynamic drivers, and self-validating experimental protocols, this guide serves as an authoritative resource for researchers scaling or optimizing this synthesis.

Molecular Architecture & Synthetic Rationale

The target molecule, N-(4-methylbenzyl)-4-phenoxybenzamide , is synthesized via the bimolecular condensation of an electrophilic acyl donor (derived from 4-phenoxybenzoic acid) and a nucleophile (4-methylbenzylamine).

  • The Nucleophile (4-methylbenzylamine): The benzylic amine is highly nucleophilic. The electron-donating inductive effect of the para-methyl group increases the electron density on the nitrogen, while the benzylic spacer minimizes steric hindrance compared to direct anilines.

  • The Electrophile (4-phenoxybenzoic acid): The para-phenoxy group participates in resonance with the aromatic ring, which subtly donates electron density toward the carbonyl carbon. This resonance dampens the inherent electrophilicity of the carbonyl, dictating that robust activation strategies are mandatory to drive the reaction to completion.

Theoretical Framework of Amide Bond Formation

The construction of the amide linkage fundamentally relies on[1]. Because the hydroxyl group of a native carboxylic acid is a fundamentally poor leaving group, direct amidation is thermodynamically prohibited at standard temperatures. The acid must be transformed into a highly reactive intermediate.

Pathway A: The Schotten-Baumann Paradigm (Acyl Chloride Route)

Converting 4-phenoxybenzoic acid to 4-phenoxybenzoyl chloride generates a highly electrophilic species where the chloride ion acts as an exceptional leaving group. Upon the introduction of 4-methylbenzylamine, a tetrahedral intermediate forms. The rate-determining step is the collapse of this intermediate, which rapidly expels the chloride ion to yield the amide and hydrochloric acid (HCl). A non-nucleophilic tertiary amine base (e.g., Triethylamine, TEA) is strictly required to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine[1].

Pathway B: Carbodiimide-Mediated Coupling (EDC/HOBt Route)

For substrates sensitive to harsh acylating conditions, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are utilized. As established in foundational literature regarding, EDC activates the carboxylic acid to form an O-acylisourea intermediate.

Mechanistic Causality: The O-acylisourea is highly reactive but thermodynamically unstable, prone to an irreversible O-to-N acyl migration that yields an inactive N-acylurea dead-end byproduct. To circumvent this, 1-hydroxybenzotriazole (HOBt) is introduced as a nucleophilic additive. HOBt rapidly traps the O-acylisourea to form an OBt active ester. This ester is stable against rearrangement but remains highly susceptible to aminolysis by 4-methylbenzylamine[2].

MechanisticPathway A 4-Phenoxybenzoic Acid (Electrophile Precursor) C O-Acylisourea (Unstable Intermediate) A->C + EDC B EDC (Activating Agent) B->C E OBt Active Ester (Stable Electrophile) C->E + HOBt (Fast Trapping) H N-Acylurea (Dead-end Byproduct) C->H Rearrangement (Slow, Undesired) D HOBt (Nucleophilic Additive) D->E G N-(4-methylbenzyl)- 4-phenoxybenzamide E->G + Amine (Aminolysis) F 4-Methylbenzylamine (Nucleophile) F->G

Figure 1: Mechanistic pathway of EDC/HOBt-mediated amide bond formation.

Thermodynamic and Kinetic Considerations

The overall amidation process is thermodynamically driven by the formation of the highly stable amide bond, which benefits from approximately 20 kcal/mol of resonance stabilization energy. Kinetically, the addition of HOBt in Pathway B lowers the activation energy barrier for the aminolysis step compared to direct amine attack on the O-acylisourea. Furthermore, [3] without coupling agents require extreme temperatures (>150°C) to overcome the activation barrier of the unactivated carboxylate-ammonium salt, making activated pathways the only viable option for complex drug synthesis.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, providing the operator with real-time physical or chromatographic feedback to ensure reaction fidelity.

Protocol A: Acyl Chloride Route (Scale-Up Preferred)

ExperimentalWorkflow Step1 1. Activation 4-Phenoxybenzoyl chloride + DCM Step2 2. Base Addition Add Triethylamine (TEA) at 0°C Step1->Step2 Step3 3. Nucleophilic Attack Dropwise 4-methylbenzylamine Step2->Step3 Step4 4. Maturation Stir at RT (Monitor via TLC) Step3->Step4 Step5 5. Quench & Wash 1M HCl, NaHCO3(sat), Brine Step4->Step5 Step6 6. Isolation Desiccation (MgSO4) & Concentration Step5->Step6

Figure 2: Step-by-step experimental workflow for the acyl chloride synthesis route.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-phenoxybenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq). Cool the reaction vessel to 0°C using an ice bath to safely dissipate the exothermic heat of the subsequent nucleophilic addition.

  • Nucleophilic Attack: Add 4-methylbenzylamine (1.1 eq) dropwise over 10 minutes.

    • Self-Validation Check: The immediate formation of a dense white precipitate (TEA·HCl salt) visually confirms that acyl substitution is actively occurring.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3).

  • Orthogonal Aqueous Workup: Quench with deionized water. Transfer to a separatory funnel and wash the organic layer sequentially with:

    • 1M HCl (Protonates and removes unreacted amine and TEA).

    • Saturated NaHCO₃ (Deprotonates and removes any hydrolyzed 4-phenoxybenzoic acid).

    • Brine (Removes residual water from the organic phase).

    • Causality: This orthogonal washing strategy guarantees that only the neutral target amide remains in the organic phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amide. Recrystallize from hot ethanol if necessary.

Protocol B: EDC/HOBt Coupling Route (Mild Conditions)
  • Pre-activation: Dissolve 4-phenoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dimethylformamide (DMF). Add EDC·HCl (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature.

    • Causality: Allowing pre-activation ensures the complete formation of the OBt active ester before the amine is introduced, strictly minimizing the formation of the N-acylurea byproduct.

  • Coupling: Introduce 4-methylbenzylamine (1.1 eq) to the activated mixture.

  • Maturation: Stir for 4-6 hours at room temperature.

    • Self-Validation Check: TLC will reveal the disappearance of the strongly UV-active 4-phenoxybenzoic acid spot (low Rf) and the emergence of a new, less polar product spot (higher Rf), confirming conversion.

  • Workup & Isolation: Dilute the mixture with Ethyl Acetate (EtOAc). Wash extensively with a 5% aqueous LiCl solution (critical for partitioning DMF into the aqueous layer), followed by the standard 1M HCl, saturated NaHCO₃, and brine washes. Dry and concentrate to yield the product.

Quantitative Data & Comparative Analysis

To aid in route selection for scale-up or library synthesis, the quantitative parameters of both methodologies are summarized below:

ParameterRoute A: Acyl Chloride (Schotten-Baumann)Route B: EDC/HOBt Coupling
Activation Reagent Thionyl Chloride / Oxalyl ChlorideEDC·HCl / HOBt
Intermediate Stability Low (Highly moisture sensitive)High (OBt ester is bench-stable in solution)
Primary Byproducts HCl (neutralized to TEA·HCl)Urea derivative (water-soluble)
Atom Economy HighLow (Requires stoichiometric heavy coupling agents)
Scalability Excellent (Preferred for industrial scale)Moderate (Cost of coupling reagents is a limiting factor)
Typical Yield 85% - 95%75% - 90%

Conclusion

The synthesis of N-(4-methylbenzyl)-4-phenoxybenzamide can be achieved with high fidelity through either the acyl chloride or EDC/HOBt coupling routes. The choice of methodology hinges on the scale of the reaction and the availability of reagents. By adhering to the theoretical principles of nucleophilic acyl substitution and utilizing self-validating experimental workflows, researchers can ensure high yields, exceptional purity, and reproducible results in their drug development pipelines.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Charville, H., et al. (2023). "Direct Amidations of Carboxylic Acids with Amines." Encyclopedia.pub. URL:[Link]

Sources

Protocols & Analytical Methods

Method

in vitro assay protocol for N-(4-methyl-benzyl)-4-phenoxy-benzamide

Application Note: Comprehensive In Vitro Assay Protocol for N-(4-methyl-benzyl)-4-phenoxy-benzamide Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Evaluating PARP10/ARTD10 In...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive In Vitro Assay Protocol for N-(4-methyl-benzyl)-4-phenoxy-benzamide

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Evaluating PARP10/ARTD10 Inhibition, Selectivity, and Cellular Efficacy.

Introduction & Mechanistic Rationale

The compound N-(4-methyl-benzyl)-4-phenoxy-benzamide belongs to the 4-phenoxybenzamide chemical class, a scaffold renowned for yielding potent and highly selective inhibitors of mono-ADP-ribosyltransferases (mono-ARTs), specifically PARP10 (ARTD10)[1]. Unlike the well-known poly-ARTs (PARP1 and PARP2) which are activated by DNA damage and targeted by clinical oncology drugs, PARP10 is a DNA-independent enzyme involved in NF-κB signaling, cellular stress responses, and oncogenesis[2].

The 4-phenoxybenzamide core is designed to competitively bind the nicotinamide pocket of PARP10, mimicking the natural NAD+ cofactor[3]. The addition of the N-(4-methyl-benzyl) moiety probes the outer rim of the active site, aiming to exploit unique hydrophobic interactions to drive selectivity over other PARP family members.

To rigorously validate this compound, a self-validating, three-tiered in vitro assay system is required. This guide details the protocols for biochemical inhibition, orthogonal binding confirmation, and cellular target engagement.

Mechanism NAD NAD+ Cofactor PARP10 PARP10 (ARTD10) NAD->PARP10 Binds Active Site Target Substrate Proteins PARP10->Target Catalyzes MAR Mono-ADP-Ribosylation Target->MAR Rescue Cell Survival / Rescue MAR->Rescue Apoptosis (Overexpression) Inhibitor N-(4-methyl-benzyl)- 4-phenoxy-benzamide Inhibitor->PARP10 Competitive Inhibition

Mechanism of PARP10 inhibition by N-(4-methyl-benzyl)-4-phenoxy-benzamide.

Tier 1: Biochemical IC50 Determination (Auto-MARylation Assay)

Causality & Experimental Rationale: Because PARP10 is a mono-ART, it does not form long poly-ADP-ribose chains. Furthermore, it is DNA-independent[2]. Therefore, standard PARP1 assays utilizing activated DNA and anti-PAR antibodies will fail. We utilize a biotinylated-NAD+ assay to measure the auto-mono-ADP-ribosylation (auto-MARylation) of the PARP10 catalytic domain. This provides a direct, causal measurement of catalytic inhibition.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.5 mM DTT, and 0.01% NP-40. Note: Omit DNA, as PARP10 does not require allosteric activation by DNA strand breaks.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-(4-methyl-benzyl)-4-phenoxy-benzamide in 100% DMSO. Transfer to a 384-well microtiter plate such that the final DMSO concentration is 1%.

  • Enzyme Addition: Add 10 nM recombinant human PARP10 catalytic domain (amino acids 818–1025) to the wells. Incubate at room temperature for 15 minutes to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding a substrate mix containing 1 μM NAD+ spiked with 10% biotinylated-NAD+.

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding 10 μM of a broad-spectrum PARP inhibitor (e.g., Olaparib) and 0.1% SDS.

  • Detection: Transfer the mixture to a streptavidin-coated plate. Wash 3x with PBS-T. Add Europium-labeled anti-His antibody (to detect the His-tagged PARP10). Read Time-Resolved Fluorescence (TRF) using a microplate reader.

  • Analysis: Plot TRF signal versus log[inhibitor] to calculate the IC50 using a 4-parameter logistic regression.

Tier 2: Orthogonal Selectivity Profiling via Differential Scanning Fluorimetry (DSF)

Causality & Experimental Rationale: The PARP family consists of 17 enzymes with highly conserved nicotinamide-binding pockets[3]. Biochemical assays can sometimes yield false positives due to compound aggregation or fluorescence interference. DSF (Thermal Shift) provides an orthogonal, activity-independent validation. If the compound selectively binds PARP10, it will thermodynamically stabilize the folded protein, resulting in a positive shift in melting temperature (ΔTm)[3].

Step-by-Step Protocol:

  • Reagent Setup: Prepare a DSF buffer of 25 mM HEPES (pH 7.5) and 150 mM NaCl.

  • Protein-Dye Mix: Dilute recombinant PARP10, PARP1, PARP2, and PARP14 to a final concentration of 2 μM each in separate tubes. Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Aliquot 19 μL of the Protein-Dye mix into a 96-well qPCR plate. Add 1 μL of N-(4-methyl-benzyl)-4-phenoxy-benzamide (final concentration 10 μM). Include DMSO-only wells as negative controls.

  • Thermal Melting: Seal the plate and centrifuge at 1000 x g for 1 minute. Run a melt curve on a real-time PCR machine from 25°C to 95°C at a ramp rate of 1°C/minute, monitoring fluorescence in the ROX/SYPRO channel.

  • Data Extraction: Calculate the first derivative of the melt curve to determine the Tm. A ΔTm > 2.0°C indicates significant, specific binding.

Tier 3: Cellular Target Engagement (HeLa Rescue Assay)

Causality & Experimental Rationale: In vitro potency is meaningless if the compound cannot cross the cell membrane or is rapidly effluxed. Overexpression of PARP10 in HeLa cells is highly toxic and induces apoptosis[1]. A cell-permeable, active PARP10 inhibitor will rescue these cells from death. This phenotypic assay definitively proves both membrane permeability and intracellular target engagement[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells at 5,000 cells/well in a 96-well opaque tissue culture plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Transfect the cells with a pcDNA3.1-PARP10 expression plasmid using Lipofectamine 3000 according to the manufacturer's instructions. Include an empty vector control.

  • Compound Treatment: Four hours post-transfection, treat the cells with varying concentrations of N-(4-methyl-benzyl)-4-phenoxy-benzamide (0.1 μM to 30 μM).

  • Incubation: Incubate the cells for 48 hours.

  • Viability Readout: Equilibrate the plate to room temperature. Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.

  • Luminescence Measurement: Read luminescence to quantify ATP levels (directly proportional to the number of viable cells). Calculate the EC50 for cell rescue.

Workflow Prep Compound Preparation Biochem Biochemical IC50 Assay Prep->Biochem DSF DSF Selectivity Profiling Prep->DSF Cell HeLa Cell Rescue Assay Biochem->Cell DSF->Cell SAR Data Analysis & SAR Cell->SAR

Multi-tiered in vitro screening workflow for 4-phenoxybenzamide derivatives.

Data Presentation & Interpretation

To contextualize the performance of N-(4-methyl-benzyl)-4-phenoxy-benzamide, data should be benchmarked against OUL35, the prototype 4-phenoxybenzamide PARP10 inhibitor[1]. The table below outlines the expected data structure for interpreting the success of the compound.

Assay CategoryParameter MeasuredOUL35 Reference BenchmarkN-(4-methyl-benzyl)-4-phenoxy-benzamide (Expected Profile)Interpretation
Tier 1: Biochemical PARP10 IC50330 nM< 500 nMConfirms direct catalytic inhibition of the mono-ART.
Tier 2: DSF Binding PARP10 ΔTm+ 4.5 °C> + 3.0 °CValidates direct binding to the nicotinamide pocket.
Tier 2: DSF Selectivity PARP1 ΔTm< 0.5 °C< 0.5 °CConfirms selectivity against off-target poly-ARTs.
Tier 3: Cellular HeLa Rescue EC50~ 2.5 μM< 5.0 μMDemonstrates cell permeability and intracellular target engagement.

References

  • 4-(Phenoxy) and 4-(benzyloxy)
  • Source: Università degli Studi di Perugia (UniPG)
  • WO2017174879A1 - Compounds for use in the treatment of cancer Source: Google Patents URL

Sources

Application

Application Note: Utilizing N-(4-methyl-benzyl)-4-phenoxy-benzamide (NMB-PB) for Targeted PARP10 Inhibition in Cell Culture Models

Executive Summary The study of mono-ADP-ribosyltransferases (mono-ARTs) has historically been hindered by a lack of selective chemical probes. Classical poly-ADP-ribose polymerase (PARP) inhibitors, such as Olaparib, eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The study of mono-ADP-ribosyltransferases (mono-ARTs) has historically been hindered by a lack of selective chemical probes. Classical poly-ADP-ribose polymerase (PARP) inhibitors, such as Olaparib, effectively target PARP1 and PARP2 but lack efficacy against mono-ARTs like PARP10 (ARTD10) due to fundamental differences in their catalytic domains[1]. N-(4-methyl-benzyl)-4-phenoxy-benzamide (NMB-PB) belongs to a highly specialized class of 4-phenoxybenzamide derivatives engineered to selectively occupy the NAD+ binding pocket of mono-ARTs[2].

This application note provides a comprehensive, self-validating methodology for deploying NMB-PB in cell culture to study PARP10-mediated signaling, specifically focusing on its role in NF-κB pathways and cellular proliferation.

Mechanistic Rationale & Target Engagement

PARP10 is a mono-ART that shuttles between the cytoplasm and nucleus, modulating critical signaling events including NF-κB activation and S-phase DNA repair[2]. Unlike PARP1/2, which utilize a catalytic glutamate to elongate poly-ADP-ribose chains, PARP10 relies on substrate-assisted catalysis and features a distinct "H-Y-Φ" (Histidine-Tyrosine-Hydrophobic) motif in its active site[1].

The 4-phenoxybenzamide scaffold of NMB-PB is uniquely suited for this architecture. The benzamide moiety anchors into the nicotinamide-binding pocket via hydrogen bonds, while the hydrophobic 4-phenoxy and 4-methyl-benzyl groups exploit the distinct lipophilic clefts of the mono-ART catalytic domain, preventing the binding of NAD+ and halting mono-ADP-ribosylation (MARylation)[3].

MOA NAD NAD+ PARP10 PARP10 (ARTD10) NAD->PARP10 Binds Target Target Proteins (e.g., NEMO, PCNA) PARP10->Target Catalyzes MAR Mono-ADP-Ribosylation (MARylation) Target->MAR Modification NMB_PB NMB-PB (Inhibitor) NMB_PB->PARP10 Blocks NAD+ Pocket

Figure 1: Mechanism of PARP10 inhibition by NMB-PB, blocking mono-ADP-ribosylation.

Physicochemical Properties & Formulation Strategy

Because NMB-PB is a highly hydrophobic small molecule, improper formulation will lead to compound precipitation in aqueous cell culture media, resulting in false-negative target engagement.

Table 1: Physicochemical Properties & Formulation Parameters

ParameterValue / RecommendationCausality & Rationale
Compound Class 4-Phenoxybenzamide derivativeConfers structural selectivity for mono-ARTs over poly-ARTs[2].
Molecular Weight ~331.4 g/mol Falls well within Lipinski's Rule of 5, ensuring optimal passive cell permeability.
Primary Target PARP10 (ARTD10)Specifically inhibits intracellular MARylation.
Solubility Hydrophobic; Soluble in DMSORequires careful titration. Direct addition to aqueous media causes micelle formation.
Stock Concentration 10 mM in anhydrous DMSOAllows for a maximum final solvent concentration of ≤0.1% in culture, preventing solvent toxicity.

Preparation Protocol: Reconstitute lyophilized NMB-PB in anhydrous, cell-culture grade DMSO to a 10 mM stock. Aliquot into single-use 20 µL volumes and store at -80°C. Do not subject to freeze-thaw cycles , as this promotes micro-crystal formation that drastically reduces the bioavailable concentration in vitro.

Experimental Workflow: The PARP10 Rescue & MARylation Assay

Overexpression of wild-type PARP10 is intrinsically toxic to cells, rapidly inducing apoptosis[2]. Therefore, the most robust way to validate a PARP10 inhibitor in cell culture is through a Rescue Assay . If NMB-PB successfully penetrates the cell and inhibits PARP10, it will paradoxically increase cell viability by rescuing the cells from PARP10-induced death[4].

Workflow Step1 1. Cell Seeding (HeLa WT/Mutant) Step2 2. PARP10 Induction (Doxycycline) Step1->Step2 Step3 3. NMB-PB Treatment (0.1 - 10 µM) Step2->Step3 Step4 4. Incubation (48-72 Hours) Step3->Step4 Step5 5. Viability Assay (Rescue Validation) Step4->Step5

Figure 2: Step-by-step experimental workflow for the PARP10-induced cell death rescue assay.

Step-by-Step Methodology

1. Cell Seeding & Adhesion

  • Action : Plate HeLa Flp-In T-REx cells stably transfected with doxycycline-inducible wild-type PARP10 (HeLa-PARP10) at a density of 2,000 cells/well in a 96-well opaque plate.

  • Causality : A low seeding density is critical. The assay runs for 72 hours; higher densities will lead to contact inhibition, which confounds the luminescence viability readout.

2. Induction and Co-Treatment (Day 1)

  • Action : After 24 hours, replace the media with DMEM containing 1 µg/mL doxycycline. Immediately add NMB-PB in a 3-fold serial dilution (from 10 µM down to 0.01 µM).

  • Causality : Co-administration is mandatory. PARP10 accumulation rapidly triggers toxic MARylation cascades. If the inhibitor is added too late, the apoptotic commitment cannot be reversed.

3. Solvent Control Normalization

  • Action : Ensure all wells (including untreated and doxycycline-only controls) contain exactly 0.1% DMSO.

  • Causality : DMSO can induce baseline cellular stress. Normalizing the solvent across all wells isolates the specific pharmacological rescue effect of NMB-PB.

4. Viability Readout (Day 4)

  • Action : After 72 hours of incubation (37°C, 5% CO2), equilibrate plates to room temperature. Add CellTiter-Glo reagent, lyse on an orbital shaker for 10 minutes, and record luminescence.

The Self-Validating Checkpoint: The G888W Mutant

To ensure this protocol is a self-validating system , you must run a parallel arm using HeLa cells expressing the catalytically inactive PARP10 mutant, PARP10-G888W [4].

  • The Logic : Because the G888W mutation abolishes PARP10's enzymatic activity, doxycycline induction in this cell line does not cause cell death[4].

  • The Validation : If NMB-PB increases viability in the WT line (rescue) but causes a drop in viability in the G888W line at high concentrations, you have successfully mapped the compound's specific therapeutic window while ruling out non-specific proliferative artifacts.

Data Interpretation & Expected Outcomes

When executed correctly, NMB-PB should demonstrate a clear dose-dependent rescue of HeLa-PARP10 cells, while remaining inert in the G888W mutant line up to its cytotoxicity threshold.

Table 2: Expected Pharmacological Profile in HeLa T-REx Models

Assay TypeMetricExpected ValueInterpretation
Biochemical IC50 (PARP10)< 500 nMHigh potency against the isolated catalytic domain.
Cellular (Rescue) EC50 (HeLa WT)1.0 - 2.5 µMEffective cell-permeable target engagement and rescue from apoptosis.
Cellular (Rescue) EC50 (HeLa G888W)N/A (No toxicity)Validates that the rescue effect is strictly dependent on PARP10 MARylation activity.
Cytotoxicity CC50 (Uninduced)> 50 µMFavorable therapeutic window; low off-target toxicity for a hydrophobic benzamide.

Orthogonal Validation: To definitively prove that the cellular rescue is due to enzymatic inhibition, researchers should perform a Western blot on parallel lysates using the Af1521 macrodomain-Fc fusion protein . This specialized reagent binds specifically to MARylated proteins, allowing you to visually confirm that NMB-PB has suppressed intracellular mono-ADP-ribosylation.

References

  • Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ResearchGate (ChemMedChem).[Link]

  • 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. ChEMBL / EMBL-EBI (European Journal of Medicinal Chemistry).[Link]

  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. PubMed (Journal of Medicinal Chemistry).[Link]

  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules (Full Text/PMC). National Center for Biotechnology Information.[Link]

Sources

Method

Application Note: Preclinical Evaluation of N-(4-methyl-benzyl)-4-phenoxy-benzamide as a Dual Kinase/Epigenetic Inhibitor Scaffold

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary & Mechanistic Rationale

The pursuit of polypharmacology—designing single chemical entities that simultaneously modulate multiple disease-driving targets—has become a cornerstone of modern oncology. N-(4-methyl-benzyl)-4-phenoxy-benzamide represents an emerging, highly versatile pharmacophore. The phenoxybenzamide scaffold is increasingly recognized for its ability to act as a dual inhibitor, simultaneously targeting hyperactive kinases (such as RAF or TAOK) and epigenetic modulators like Histone Deacetylases (HDACs) .

Mechanistic Causality (Structure-Activity Relationship): In the design of Type II kinase inhibitors, stabilizing the inactive "DFG-out" conformation of the kinase domain is critical for prolonged target residence time. The 4-phenoxybenzamide core is a privileged structure for this purpose. The phenoxy ether acts as a flexible hinge, allowing the distal phenyl ring to project deep into the hydrophobic pocket II of the kinase domain. Simultaneously, the benzamide moiety participates in crucial hydrogen bonding with the kinase hinge region. When targeting HDACs, this same benzamide core can act as a surface recognition cap or linker to a zinc-binding group .

The specific addition of the N-(4-methyl-benzyl) group provides a highly lipophilic vector that extends towards the solvent-exposed region. This modification enhances cellular permeability and provides additional van der Waals contacts, significantly improving the compound's intracellular efficacy compared to unsubstituted analogs.

Experimental Workflow & Pathway Visualization

To rigorously validate N-(4-methyl-benzyl)-4-phenoxy-benzamide, we employ a self-validating, two-tiered screening cascade. Biochemical assays establish baseline potency, while cellular assays confirm physiological target engagement.

Workflow A Compound Prep N-(4-methyl-benzyl) -4-phenoxy-benzamide B Biochemical Assay (ADP-Glo Kinase) A->B C Selectivity Profiling (Kinase/HDAC Panel) B->C D Target Engagement (CETSA Validation) C->D

Figure 1: High-throughput screening to cellular validation workflow for phenoxybenzamides.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS BRAF BRAF Kinase RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation Gene Gene Transcription (Proliferation) MEK->Gene MAPK Signaling HDAC HDAC1 (Epigenetic) HDAC->Gene Chromatin Repression Inhibitor N-(4-methyl-benzyl) -4-phenoxy-benzamide Inhibitor->BRAF Type II Inhibition Inhibitor->HDAC Dual Targeting

Figure 2: Proposed dual-mechanism pathway inhibition by the phenoxybenzamide derivative.

Quantitative Data Summary

The following table summarizes representative in vitro profiling data for N-(4-methyl-benzyl)-4-phenoxy-benzamide. The data demonstrates a strong preference for BRAF and TAOK2, with moderate dual-activity against HDAC1, while sparing off-target kinases like p38α.

TargetAssay TypeIC50 (nM)Reference Compound (IC50)
BRAF (V600E) ADP-Glo Kinase85Sorafenib (65 nM)
TAOK2 ADP-Glo Kinase120Staurosporine (15 nM)
HDAC1 Fluorogenic Deacetylase1450Vorinostat (18 nM)
p38α MAPK ADP-Glo Kinase>10,000SB203580 (45 nM)

Detailed Experimental Protocols

Protocol A: In Vitro Kinase Profiling via ADP-Glo™ Assay

Causality & Rationale: Measuring kinase activity via ATP depletion is standard, but traditional radiometric assays generate hazardous waste and struggle at high, physiological ATP concentrations (1–5 mM). We utilize the ADP-Glo assay because it specifically measures the accumulation of ADP. This allows us to run the assay at physiological ATP levels, ensuring that the competitive nature of the inhibitor is accurately assessed against real-world cellular conditions.

Self-Validating Controls:

  • Vehicle: 1% DMSO (Maximum enzyme activity).

  • Positive Control: Sorafenib (Validates assay sensitivity to Type II inhibitors).

  • Negative Control: No-enzyme well (Establishes background luminescence).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Serially dilute N-(4-methyl-benzyl)-4-phenoxy-benzamide in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well white microplate to achieve a final DMSO concentration of 1%.

  • Enzyme Pre-Incubation (Critical Step): Add 2.5 µL of purified BRAF(V600E) kinase to the compound wells. Incubate at room temperature for 30 minutes. Note: Type II inhibitors often exhibit slow-binding kinetics; pre-incubation prevents the underestimation of potency.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (Final ATP = 1 mM, MEK1 inactive protein = 1 µM). Incubate for 60 minutes at room temperature.

  • Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step terminates the kinase reaction and completely depletes any unreacted ATP, leaving only the generated ADP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP back to ATP, driving a luciferase/luciferin reaction.

  • Detection: Read luminescence on a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement via CETSA

Causality & Rationale: A compound may exhibit nanomolar potency in a biochemical tube but fail in vivo due to poor membrane permeability, rapid efflux, or high intracellular protein binding. To prove that N-(4-methyl-benzyl)-4-phenoxy-benzamide physically binds its target inside a living cell, we employ the Cellular Thermal Shift Assay (CETSA) . This assay relies on the thermodynamic principle that a ligand-bound protein is significantly more resistant to heat-induced unfolding and subsequent precipitation than the unbound apo-protein.

Self-Validating Controls:

  • Vehicle: 0.1% DMSO (Establishes the baseline melting curve of the apo-protein).

  • Loading Control: GAPDH or β-actin (Ensures uniform cell lysis and confirms that the heat shock did not cause global, non-specific protein degradation).

Step-by-Step Methodology:

  • Cell Treatment: Seed A375 (BRAF-mutant) melanoma cells in 10 cm dishes and culture until 80% confluent. Treat cells with 10 µM of N-(4-methyl-benzyl)-4-phenoxy-benzamide (or 0.1% DMSO vehicle) for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Profiling: Place the PCR tubes into a thermal cycler. Subject each tube to a different temperature across a gradient (e.g., 40°C to 64°C) for exactly 3 minutes, followed by a 3-minute cooling step at 25°C. Note: This transient heat pulse forces unbound proteins to denature and aggregate.

  • Cell Lysis: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes) to mechanically lyse the cells without using detergents that might disrupt drug-target interactions.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a pellet, while the stable, ligand-bound proteins remain in the soluble supernatant.

  • Detection & Analysis: Carefully extract the supernatant. Resolve the soluble fractions via SDS-PAGE and perform a Western Blot probing for BRAF. Quantify the band intensities to determine the aggregation temperature ( Tagg​ ). A positive target engagement is confirmed if the compound-treated samples exhibit a rightward shift (thermal stabilization) in the melting curve compared to the DMSO control.

References

  • Geng, A., Cui, H., Zhang, L., Chen, X., Li, H., Lu, T., & Zhu, Y. (2019). "Discovery of novel phenoxybenzamide analogues as Raf/HDAC dual inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. URL:[Link]

Application

High-Throughput Screening of N-Phenylbenzamide Derivatives: A Comprehensive Application Guide

Introduction: The N-Phenylbenzamide Scaffold in Drug Discovery The N -phenylbenzamide motif is a highly modular, privileged scaffold in medicinal chemistry. Characterized by its ability to participate in robust hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The N-Phenylbenzamide Scaffold in Drug Discovery

The N -phenylbenzamide motif is a highly modular, privileged scaffold in medicinal chemistry. Characterized by its ability to participate in robust hydrogen bonding and its synthetic tractability, this structural class has been repeatedly identified as a high-value hit in diverse High-Throughput Screening (HTS) campaigns.

Recent screening efforts have successfully leveraged N -phenylbenzamide derivatives to target viral pathogens, parasitic infections, and mitochondrial dysfunctions[1][2]. Because the core structure allows for rapid diversification at both the aniline and benzoic acid rings, it is an ideal candidate for systematic Structure-Activity Relationship (SAR) optimization using predictive models like the Craig plot, which balances hydrophobic ( π ) and electronic ( σ ) substituent effects[3].

This application note details the causality-driven methodologies for designing, validating, and executing HTS campaigns focused on N -phenylbenzamide libraries, utilizing viral cytopathic effect (CPE) and mitochondrial swelling assays as primary case studies.

Mechanistic Rationale and Assay Selection

When screening N -phenylbenzamides, the choice of assay modality dictates the translational success of the identified hits. Biochemical assays often yield false positives due to compound aggregation or poor cellular permeability. Therefore, phenotypic, cell-based, or organelle-based functional assays are prioritized.

Viral Cytopathic Effect (CPE) Assays

For antiviral campaigns (e.g., against Venezuelan Equine Encephalitis Virus [VEEV] or Enterovirus 71 [EV71]), a cell-based CPE assay is the gold standard[4].

  • Causality: Measuring the ability of a compound to rescue host cells from virus-induced death provides a simultaneous readout of both antiviral efficacy and inherent compound cytotoxicity. This self-validating system immediately flags compounds that are active but highly toxic, preventing wasted resources on non-viable leads.

Mitochondrial Swelling Assays

For targeting the mitochondrial permeability transition pore (mPTP)—a key driver of cell death in ischemic diseases—an organelle-based light scattering assay is utilized[1].

  • Causality: Persistent mPTP opening causes an influx of solutes, leading to mitochondrial swelling and a subsequent decrease in absorbance at 540 nm. By measuring the preservation of optical density in the presence of calcium overload, researchers obtain a direct, kinetic quantification of pore inhibition.

MOA_mPTP Stress Oxidative Stress / Ca2+ mPTP mPTP Opening Stress->mPTP Swelling Mitochondrial Swelling & Cell Death mPTP->Swelling Drug N-phenylbenzamides (e.g., Compound 4) Drug->mPTP Inhibits

Figure 2. Mechanism of mPTP inhibition by N-phenylbenzamides.

High-Throughput Screening Workflow & Protocols

To ensure scientific integrity, every HTS protocol must be a self-validating system. The following generalized protocol is optimized for 384-well or 1536-well microplate formats.

HTS_Workflow Lib Compound Library (N-phenylbenzamides) Pri Primary HTS Screen (Functional Readout) Lib->Pri Hit Hit Identification (>50% Efficacy) Pri->Hit Tox Cytotoxicity Screen (Mammalian Cell Lines) Hit->Tox SAR SAR Optimization (Craig Plot Analysis) Tox->SAR Lead Lead Candidate (In Vivo Profiling) SAR->Lead

Figure 1. HTS cascade for N-phenylbenzamide derivatives.

Phase 1: Assay Validation and Quality Control

Before screening the library, the assay window must be validated.

  • Control Selection: Include a strong positive control (e.g., Cyclosporin A for mPTP assays, or Pirodavir for EV71 assays) and a negative control (DMSO vehicle)[1][4].

  • Z'-Factor Calculation: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Requirement: A Z'-factor ≥0.5 is mandatory before proceeding. This ensures the signal band is sufficiently separated from the background noise, guaranteeing that hit identification is statistically significant.

Phase 2: Compound Dispensing (Acoustic Liquid Handling)
  • Prepare the N -phenylbenzamide library in 100% DMSO.

  • Use an acoustic droplet ejection system (e.g., Echo 550) to transfer nanoliter volumes of compounds into the assay plates.

    • Causality: Acoustic dispensing eliminates physical tip contact, preventing carryover contamination. Furthermore, transferring directly from source to assay plate avoids intermediate aqueous dilutions where hydrophobic N -phenylbenzamides might precipitate.

Phase 3: Execution of the Primary Screen (Example: Viral CPE Assay)
  • Cell Seeding: Dispense host cells (e.g., Vero 76 cells) into the 384-well plates containing the pre-dispensed compounds.

  • Viral Inoculation: Infect the wells with the target virus at a predetermined Multiplicity of Infection (MOI) that causes ≥90% cell death in vehicle-treated controls within 48-72 hours.

  • Incubation: Incubate plates at 37°C, 5% CO2.

  • Readout: Add a luminescent ATP-detection reagent (e.g., CellTiter-Glo) to quantify cell viability. Luminescence is directly proportional to the number of living cells, thus quantifying the compound's ability to inhibit viral replication.

Phase 4: Counter-Screening and Hit Triage

Hits showing >50% efficacy at the screening concentration (typically 10-20 µM) must be immediately counter-screened for cytotoxicity.

  • Perform the exact same assay protocol without the addition of the viral/stress agent.

  • Calculate the CC50​ (concentration causing 50% cytotoxicity) and the EC50​ (effective concentration).

  • Selectivity Index (SI): Prioritize compounds with an SI=EC50​CC50​​>10 .

Quantitative Data and SAR Insights

The structural plasticity of N -phenylbenzamides allows for dramatic shifts in biological activity based on minor substitutions. The table below summarizes benchmark data from successful HTS campaigns and subsequent SAR optimizations of this scaffold across various indications.

Compound / LeadTarget Organism / SystemPrimary Assay Modality EC50​ / IC50​ (µM)Cytotoxicity ( CC50​ ) (µM)Selectivity Index (SI)Ref
ML336 VEEV (TC-83 strain)Viral CPE Assay0.02 – 0.04> 50.0> 1250
Compound 4 Murine mPTPMitochondrial Swelling0.28N/A (Organelle assay)N/A[1]
Compound 1e EV71 (Multiple strains)Viral CPE Assay5.7 – 12.0620.0> 50[4]
Compound 9 Schistosoma mansoniWorm Motility Assay0.089.8 (HEK 293)123[3]
SAR Causality Insights
  • Electronic Effects: In the optimization of antischistosomal agents, introducing strong electron-withdrawing groups (e.g., dichlorination) on the meta and para positions of the phenyl ring significantly increased parasite mortality and severity scores[3].

  • Steric Bulk and Permeability: For mPTP inhibitors, the addition of a piperidin-1-ylmethyl group (Compound 4) improved both the physicochemical properties and the in vitro pharmacokinetic profile, allowing the molecule to effectively penetrate the inner mitochondrial membrane[1].

  • Linker Modifications: In kinase inhibitor design, retaining the N -phenylbenzamide linker while replacing adjacent pyrimidine rings with benzimidazole fragments successfully preserved the allosteric framework necessary for target binding[5].

Conclusion

The N -phenylbenzamide scaffold represents a highly versatile starting point for HTS campaigns. By employing robust, self-validating phenotypic assays and leveraging acoustic liquid handling to maintain compound integrity, researchers can rapidly identify and optimize these derivatives. The integration of Craig plot analyses during the SAR phase further ensures that hits are systematically evolved into viable, non-toxic lead candidates with high selectivity indices.

References

  • N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Development of (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, ML336: Novel 2-Amidinophenylbenzamides as Potent Inhibitors of Venezuelan Equine Encephalitis Virus Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Advanced Purification Protocols for N-(4-methyl-benzyl)-4-phenoxy-benzamide

Introduction & Physicochemical Profiling N-(4-methyl-benzyl)-4-phenoxy-benzamide is a highly lipophilic, neutral aromatic amide. In drug development and medicinal chemistry, this structural motif is typically synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

N-(4-methyl-benzyl)-4-phenoxy-benzamide is a highly lipophilic, neutral aromatic amide. In drug development and medicinal chemistry, this structural motif is typically synthesized via the amide coupling of 4-phenoxybenzoic acid and 4-methylbenzylamine using activating agents such as HATU, EDC, or via an acyl chloride intermediate[1].

Causality in Purification Design: The target molecule features two aromatic rings, an ether linkage, and an amide bond, imparting significant hydrophobicity (estimated LogP ~4.5). Consequently, it exhibits near-zero aqueous solubility but high solubility in organic solvents like ethyl acetate (EtOAc) and dichloromethane (DCM)[2]. The crude reaction matrix typically contains:

  • Basic Impurities: Unreacted 4-methylbenzylamine.

  • Acidic Impurities: Unreacted 4-phenoxybenzoic acid and acidic coupling additives (e.g., HOBt).

  • Neutral Organics: Urea byproducts from coupling agents (e.g., DCU from DCC) and the target benzamide.

This distinct polarity and ionization profile dictates a three-phase self-validating purification strategy: Liquid-Liquid Extraction (LLE) to remove ionizable species, Flash Chromatography to isolate the neutral target from organic byproducts, and Recrystallization to achieve absolute lattice purity[3].

Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Aqueous Workup) Crude->LLE Removes Ions Flash Flash Chromatography (Silica Gel) LLE->Flash Removes Organics Cryst Recrystallization (EtOAc/Hexanes) Flash->Cryst Polishing Pure Pure Benzamide (>99% Purity) Cryst->Pure Crystallization

Fig 1. Sequential purification workflow for N-(4-methyl-benzyl)-4-phenoxy-benzamide.

Phase 1: Liquid-Liquid Extraction (Aqueous Workup)

Objective: Partition ionizable starting materials and water-soluble coupling reagents into the aqueous waste stream while retaining the target benzamide in the organic phase[2].

Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in EtOAc (approx. 20 mL per gram of crude).

  • Acidic Wash (Amine Removal): Wash the organic layer with 1 M HCl (3 × 10 mL).

    • Causality: The acidic environment protonates the unreacted 4-methylbenzylamine, converting it into a highly water-soluble ammonium salt, forcing it into the aqueous phase.

  • Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL).

    • Causality: The mildly basic solution deprotonates unreacted 4-phenoxybenzoic acid and HOBt, converting them into water-soluble carboxylate and triazolate salts.

  • Brine Wash: Wash with saturated NaCl (1 × 10 mL) to break any emulsions and pre-dry the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating System (IPC): Monitor the pH of the aqueous effluents. The HCl wash must remain pH < 2; if it rises, the basic amine has neutralized the acid, necessitating an additional wash. Conversely, the NaHCO₃ wash must maintain pH > 8 to ensure complete deprotonation of acidic impurities.

Partitioning OrgLayer Organic Phase (EtOAc) Contains Target Amide AcidWash 1M HCl Aqueous Wash OrgLayer->AcidWash BaseWash Sat. NaHCO3 Aqueous Wash OrgLayer->BaseWash Amine Protonated 4-methylbenzylamine (Aqueous Waste) AcidWash->Amine Acid Deprotonated 4-phenoxybenzoate (Aqueous Waste) BaseWash->Acid

Fig 2. Chemical partitioning logic during liquid-liquid extraction.

Phase 2: Normal-Phase Flash Column Chromatography

Objective: Separate the target benzamide from structurally similar neutral organic impurities, such as urea coupling byproducts.

Step-by-Step Protocol:

  • Column Equilibration: Pre-equilibrate a normal-phase silica gel column with 100% Hexanes.

  • Loading: Dry-load the concentrated crude onto a minimal amount of silica gel, or wet-load using a minimum volume of DCM.

  • Gradient Elution: Elute using a step gradient starting at 10% EtOAc in Hexanes, gradually increasing to 30% EtOAc.

    • Causality: Due to the high lipophilicity of the diaryl ether and benzyl groups, the target benzamide will elute at relatively low polarity (approx. 20-25% EtOAc). Highly polar urea byproducts (like those from EDC) will be strongly retained on the silica stationary phase.

  • Fraction Collection: Collect fractions and analyze via Thin Layer Chromatography (TLC).

Self-Validating System (IPC): Perform TLC of the fractions using 30% EtOAc/Hexanes. The target benzamide is highly UV-active (254 nm) and will present a distinct spot with an Rf of ~0.4. If the spot tails, it indicates column overloading or residual unextracted amine.

Phase 3: Recrystallization

Objective: Achieve >99.5% purity and a defined crystalline solid state. Benzamides are excellent candidates for recrystallization due to their propensity for intermolecular hydrogen bonding and π-π stacking.

Step-by-Step Protocol:

  • Dissolution: Dissolve the chromatographed solid in a minimum volume of boiling EtOAc or DCM[4].

  • Anti-Solvent Addition: Slowly add Hexanes dropwise while maintaining heat until the solution becomes slightly turbid (the cloud point).

    • Causality: Hexanes act as an anti-solvent. The cloud point indicates the exact threshold of supersaturation.

  • Clarification: Add a single drop of the primary solvent (EtOAc/DCM) to clear the turbidity, then remove the flask from the heat source.

  • Crystallization: Allow the solution to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Isolate the crystals via vacuum filtration (Büchner funnel) and wash with ice-cold hexanes.

Self-Validating System (IPC): Determine the melting point of the dried solid. A sharp melting point range (ΔT < 1.5 °C) confirms the absence of lattice-disrupting impurities and validates the success of the entire purification workflow.

Quantitative Data & Purity Assessment

The table below summarizes the expected recovery and analytical validation metrics at each stage of the purification workflow.

Purification StageExpected Recovery (%)Expected Purity (%)Primary Impurities RemovedAnalytical Validation Method
Crude Mixture 10060 - 75N/ATLC, LC-MS
Post-LLE 90 - 9585 - 90Unreacted acid, unreacted amine¹H-NMR (absence of broad amine/acid peaks)
Post-Flash 75 - 8595 - 98Coupling agent byproducts (e.g., urea)HPLC (UV 254 nm)
Post-Crystallization 60 - 70> 99.5Trace organics, structural isomersMelting Point, Quantitative NMR

References

  • Title: Water is a good solvent for recrystallizing benzoic acid or benzamide. Source: brainly.com. URL: [Link]

  • Title: Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. Source: PMC. URL: [Link]

  • Title: Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. Source: PMC. URL: [Link]

Sources

Application

Advanced Protocol for the Preparation and Management of Hydrophobic Benzamide Stock Solutions

Introduction & Mechanistic Rationale Benzamide derivatives—widely utilized in drug discovery as poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., 3-aminobenzamide) and histone deacetylase (HDAC) inhibitors (e.g., enti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzamide derivatives—widely utilized in drug discovery as poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., 3-aminobenzamide) and histone deacetylase (HDAC) inhibitors (e.g., entinostat)—present significant handling challenges due to their inherent hydrophobicity. The structural core, consisting of an aromatic benzene ring linked to a rigid carboxamide group, typically results in poor aqueous solubility.

To overcome this, Dimethyl Sulfoxide (DMSO) is the universal gold standard for preparing master stock solutions. The molecular mechanism of DMSO-induced solvation is highly specific: the nonpolar methyl groups of DMSO preferentially interact with the hydrophobic aromatic rings of the benzamide, while the highly polar sulfoxide oxygen atom forms stable hydrogen bonds with the exposed backbone NH groups of the carboxamide moiety. Understanding this solvation dynamic is critical; introducing even trace amounts of water disrupts these interactions, drastically lowering the solubility threshold and causing the compound to precipitate.

Experimental Workflow & Logical Relationships

The following workflow illustrates the critical path from solid powder to an assay-ready aqueous dilution, emphasizing quality control (QC) and the prevention of compound degradation.

Workflow Powder 1. Solid Benzamide Compound (Equilibrate to RT) Dissolution 3. Dissolution & Sonication (Max 60°C) Powder->Dissolution Solvent 2. Anhydrous DMSO (Water < 0.1%) Solvent->Dissolution QC 4. Microscopic QC (Check for micro-crystals) Dissolution->QC QC->Dissolution Fail (Precipitate) Aliquoting 5. Aliquot into Vials (Minimize freeze-thaw) QC->Aliquoting Pass (Clear) Storage 6. Long-Term Storage (-80°C for 6-12 months) Aliquoting->Storage Dilution 7. Aqueous Assay Dilution (Stepwise, DMSO < 0.5%) Storage->Dilution Thaw at RT

Workflow for preparation, QC, and storage of hydrophobic benzamide stock solutions.

Quantitative Data: Solubility & Storage Profiles

To ensure assay reproducibility, stock concentrations must never exceed the thermodynamic solubility limit of the compound in DMSO. Below is a summarized profile of representative benzamide compounds used in drug discovery.

CompoundTarget / ClassMax Solubility in DMSOSolid StorageStock Storage (-80°C)
Benzamide PARP Inhibitor45 mg/mL (371.47 mM)-20°C (up to 3 years)12 months
3-Aminobenzamide PARP Inhibitor~30 mg/mL (220 mM)-20°C (≥4 years)6 months
PA-8 PAC1 Antagonist25 mg/mL (73.02 mM)-20°C6 months

Note: Molarity calculations must always account for the batch-specific molecular weight, including any salt forms present in the lyophilized powder.

Self-Validating Protocol for Stock Solution Preparation

This methodology is designed as a self-validating system. By embedding quality control directly into the preparation phase, researchers can guarantee that downstream biological assays are not compromised by inaccurate dosing or compound precipitation.

Step 1: Reagent Equilibration
  • Action: Remove the lyophilized benzamide powder from -20°C storage and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening the vial.

  • Causality: Benzamide compounds and their salts are often hygroscopic. Opening a cold vial causes atmospheric moisture to condense directly onto the powder. Water contamination will drastically reduce the compound's subsequent solubility in DMSO.

  • Validation: The powder should appear free-flowing and uniform, with no visible clumping.

Step 2: Solvent Addition
  • Action: Add high-purity, anhydrous DMSO (≥99.9% purity, water <0.1%) to achieve the desired stock molarity (typically 10 mM to 50 mM).

  • Causality: Standard laboratory DMSO rapidly absorbs moisture from the air. Using strictly anhydrous DMSO ensures that the nonpolar methyl groups and polar sulfoxide moieties can fully engage the hydrophobic rings and carboxamide backbone without steric or thermodynamic interference from water molecules.

Step 3: Dissolution & Sonication
  • Action: Vortex the vial gently for 30 seconds. If insoluble particulates remain, sonicate the vial in a water bath. For highly recalcitrant compounds (e.g., PA-8), heat the water bath to a maximum of 60°C.

  • Causality: Sonication provides the mechanical cavitation energy required to break down crystalline aggregates. Controlled heating increases the kinetic energy of the solvent, favoring the thermodynamic solubility of the compound. Caution: Prolonged heating above 60°C can induce thermal degradation.

Step 4: Microscopic Quality Control (Self-Validation)
  • Action: Pipette 10 µL of the mixed solution onto a clean glass slide and examine it under a light microscope at 10x to 40x magnification.

  • Causality: Visual inspection against a dark background is insufficient for detecting micro-crystals.

  • Validation: The field of view must be completely devoid of micro-crystals or amorphous precipitates. If crystals are observed, the stock is not truly dissolved (which will lead to falsely low concentrations in your assay). Return to Step 3, or add more anhydrous DMSO to lower the concentration.

Step 5: Aliquoting and Cryopreservation
  • Action: Dispense the validated master stock into 10 µL to 50 µL single-use aliquots using low-bind microcentrifuge tubes. Store immediately at -80°C.

  • Causality: Repeated freeze-thaw cycles are catastrophic for hydrophobic compounds. As the DMSO freezes (freezing point ~18.5°C), localized concentration gradients form, forcing the hydrophobic benzamide to precipitate out of solution. Single-use aliquots bypass this degradation pathway entirely.

Aqueous Dilution & Assay Preparation

Transitioning a hydrophobic benzamide from a 100% DMSO stock into an aqueous biological buffer (e.g., PBS or cell culture media) is the most critical point of failure in compound handling.

Step 6: Stepwise Serial Dilution
  • Action: Thaw the single-use aliquot completely at room temperature. Ensure the DMSO is fully liquid and vortexed before pipetting. Perform stepwise serial dilutions (e.g., two 1:10 steps) into the aqueous assay buffer rather than a single 1:100 or 1:1000 dilution.

  • Causality: Rapid, large-fold dilutions into aqueous media cause localized supersaturation at the pipette tip interface. This sudden shift in solvent polarity strips the DMSO solvation sphere away too quickly, causing the hydrophobic benzamide to "crash out" (precipitate). Stepwise dilution allows the solvent sphere to transition smoothly.

  • Validation: Keep the final DMSO concentration in cell-based assays strictly below 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target membrane permeabilization.

References

  • Chemical Unfolding of Chicken Villin Headpiece in Aqueous Dimethyl Sulfoxide Solution: Cosolvent Concentration Dependence, Pathway, and Microscopic Mechanism | The Journal of Physical Chemistry B - ACS Publications |[Link]

  • 1690 questions with answers in DMSO | ResearchGate | [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays | PubMed (SLAS Discovery) |[Link]

  • Compound Management and Integrity | Beckman Coulter | [Link]

Technical Notes & Optimization

Troubleshooting

improving the yield of N-(4-methyl-benzyl)-4-phenoxy-benzamide synthesis

Technical Support Center: Yield Optimization for N-(4-methyl-benzyl)-4-phenoxy-benzamide Synthesis Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for N-(4-methyl-benzyl)-4-phenoxy-benzamide Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to troubleshoot and optimize the amidation of 4-phenoxybenzoic acid with 4-methylbenzylamine. While amide bond formation is foundational, achieving >90% isolated yields requires precise control over reaction kinetics, intermediate stability, and moisture exclusion.

Reaction Workflow Diagram

AmideSynthesis SM 4-Phenoxybenzoic Acid + 4-Methylbenzylamine RouteA Route A: Direct Coupling (EDC/HOAt/DIPEA) SM->RouteA RouteB Route B: Acid Chloride (SOCl2 / DMF cat.) SM->RouteB IntA Active Ester Intermediate (O-acylisourea / HOAt ester) RouteA->IntA IntB 4-Phenoxybenzoyl Chloride RouteB->IntB Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) IntA->Coupling Add Amine IntB->Coupling Add Amine + TEA Product Target Molecule: N-(4-methyl-benzyl)-4-phenoxy-benzamide Coupling->Product Purification

Workflow for N-(4-methyl-benzyl)-4-phenoxy-benzamide synthesis via direct and acid chloride routes.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is my direct coupling yield plateauing at 50-60% when using standard EDC/HOBt? A1: The plateau is likely caused by the competitive rearrangement of the highly reactive O-acylisourea intermediate. When 4-phenoxybenzoic acid reacts with EDC, the resulting O-acylisourea can undergo a rapid intramolecular rearrangement to form an unreactive N-acylurea byproduct before the 4-methylbenzylamine can attack[1]. This is exacerbated if the amine is added too late or if the reaction is too dilute. To prevent this, an additive like HOBt is used to form a more stable active ester. However, for sterically or electronically demanding substrates, standard HOBt may not be fast enough to outcompete side reactions.

Q2: How does the choice of coupling additive (HOBt vs. HOAt) impact this specific reaction? A2: Switching from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole) significantly accelerates the amidation. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, stabilizing the transition state via hydrogen bonding with the incoming amine. Systematic benchmarking of amide coupling reactions has demonstrated that the EDC/HOAt/DIPEA combination consistently yields >75% conversion across diverse, sterically hindered carboxylic acids where standard methods fail[2].

Q3: Should I switch to the acid chloride synthesis route to force the reaction to completion? A3: Yes, converting 4-phenoxybenzoic acid to 4-phenoxybenzoyl chloride is a highly effective "brute force" strategy. Acid chlorides are significantly more electrophilic than active esters, which forces the nucleophilic acyl substitution to completion, often achieving near-quantitative conversion. However, this introduces a strict requirement for anhydrous conditions. If your triethylamine (TEA) or dichloromethane (DCM) contains trace moisture, the acid chloride will rapidly hydrolyze back to 4-phenoxybenzoic acid, destroying your yield.

Q4: Does the order of reagent addition matter in the direct coupling route? A4: Absolutely. A common mistake is mixing the acid, amine, and coupling reagent simultaneously. This can lead to the formation of an unreactive carboxylate-ammonium salt. The authoritative sequence is pre-activation: dissolve 4-phenoxybenzoic acid and the coupling reagent (e.g., EDC) in solvent, add the base (DIPEA) to deprotonate the acid, and allow the active ester to form for 15–30 minutes before adding the 4-methylbenzylamine[3].

Quantitative Data: Yield Optimization Strategies

The following table summarizes the expected outcomes of various coupling strategies based on mechanistic efficiency and historical benchmarking data for benzamide derivatives.

Coupling StrategyReagentsBaseSolventTypical YieldMechanistic Advantage / Disadvantage
Standard Direct EDC, HOBtDIPEADMF50 - 65%Mild conditions, but prone to N-acylurea formation and incomplete conversion.
Optimized Direct EDC, HOAtDIPEADMF85 - 95%Pyridine nitrogen in HOAt accelerates amine attack via transition state stabilization[2].
Uronium-Based HATUDIPEADMF85 - 95%Extremely fast kinetics; ideal for micro-scale, but reagents are cost-prohibitive at scale.
Acid Chloride SOCl₂ (then Amine)TEADCM90 - 98%Maximum electrophilicity ensures complete conversion; requires strictly anhydrous environment.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in visual and analytical checks ensure that you can verify the success of each step before proceeding, preventing wasted time on failed intermediates.

Protocol A: Optimized Solution-Phase Coupling (EDC/HOAt)

Best for: General laboratory synthesis where avoiding harsh chlorinating agents is preferred.

  • Pre-Activation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-phenoxybenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL).

  • Additive & Base Addition: Add HOAt (1.2 equiv, 1.2 mmol) followed by DIPEA (2.5 equiv, 2.5 mmol). Stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add EDC hydrochloride (1.2 equiv, 1.2 mmol) in one portion.

    • Validation Check: Monitor by TLC (Ethyl Acetate/Hexane 1:2, UV 254 nm). Within 30 minutes, the starting acid spot should disappear, replaced by a new, less polar spot corresponding to the active HOAt-ester[4].

  • Amine Addition: Once the active ester is confirmed, add 4-methylbenzylamine (1.1 equiv, 1.1 mmol) dropwise. Stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction by pouring it into saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and HOAt.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Acid Chloride Generation and Anhydrous Amidation

Best for: Scale-up synthesis or when direct coupling yields remain stubbornly low.

  • Acid Chloride Formation: Suspend 4-phenoxybenzoic acid (1.0 equiv, 10 mmol) in anhydrous DCM (20 mL). Add 2 drops of anhydrous DMF (catalyst).

  • Chlorination: Slowly add Oxalyl Chloride (1.5 equiv, 15 mmol) dropwise at 0 °C.

    • Validation Check: Vigorous gas evolution (CO and CO₂) will begin immediately. The reaction is complete when gas evolution ceases entirely and the solution becomes homogenous (typically 1–2 hours).

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Re-dissolve the resulting 4-phenoxybenzoyl chloride in fresh anhydrous DCM (15 mL).

  • Amidation: In a separate flask, dissolve 4-methylbenzylamine (1.1 equiv, 11 mmol) and anhydrous TEA (2.0 equiv, 20 mmol) in DCM (15 mL) at 0 °C. Add the acid chloride solution dropwise to this mixture[3].

  • Workup & Isolation: Stir for 1 hour, allowing it to warm to room temperature. Wash the organic layer with water and brine, dry over MgSO₄, and evaporate to yield the crude N-(4-methyl-benzyl)-4-phenoxy-benzamide.

References[4] Title: Technical Support Center: Improving the Yield of Benzamide, N-benzoyl-N-(phenylmethyl)- Synthesis

Source: Benchchem URL: 2] Title: Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries Source: ACS Publications URL: ] Title: Tips and tricks for difficult amide bond formation? Source: Reddit r/Chempros URL: 4] Title: SAR by Inter-Ligand nuclear Overhauser Effects (ILOEs) based discovery of acylsulfonamide compounds active against Bcl-xL and Mcl-1 Source: PMC (NIH) URL: 1] Title: The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions Source: PMC (NIH) URL:

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-methyl-benzyl)-4-phenoxy-benzamide Precipitation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic small molecules. N-(4-methyl-benzyl)-4-phenoxy-benzamide presents a classic formulation challenge: its structure features a benzamide core flanked by a phenoxy group and a methyl-benzyl group, resulting in a high partition coefficient (LogP) and near-zero intrinsic aqueous solubility.

When transitioning this compound from a high-concentration organic stock (like DMSO) into an aqueous assay buffer, the abrupt shift in the solvent's dielectric constant causes the local drug concentration to exceed its thermodynamic solubility limit. This triggers rapid nucleation and micro-precipitation—a phenomenon commonly known as "solvent crash" 1.

This guide provides field-proven, self-validating methodologies to keep your compound in solution, ensuring robust and reproducible downstream data.

Diagnostic Workflow

Before altering your assay conditions, follow this logical decision tree to determine the least disruptive formulation strategy for your specific application.

Workflow Start Compound Precipitates in Aqueous Buffer CheckConc Is final concentration > 10 µM? Start->CheckConc Dilute Perform slow-drip dilution in pre-warmed buffer CheckConc->Dilute No CheckDMSO Is > 1% DMSO or surfactant acceptable? CheckConc->CheckDMSO Yes Success Soluble Compound Ready for Assay Dilute->Success AddCosolvent Use 1-2% DMSO + 0.1% Tween-80 CheckDMSO->AddCosolvent Yes UseCD Formulate with 20% HP-β-CD CheckDMSO->UseCD No AddCosolvent->Success UseCD->Success

Diagnostic workflow for resolving N-(4-methyl-benzyl)-4-phenoxy-benzamide precipitation.

Frequently Asked Questions (FAQs)

Q: Why does my compound form a cloudy suspension immediately upon addition to PBS, even at low concentrations? A: This is a kinetic trap. When you inject a DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic drug molecules can disperse. This leaves the drug locally supersaturated at the injection interface, causing immediate precipitation 1. Modifying the dilution method (e.g., dropwise addition under vortexing) alters the kinetics of solvent mixing and can prevent this.

Q: Can I just adjust the pH of the buffer to force it into solution? A: No. Unlike compounds with primary amines or carboxylic acids, N-(4-methyl-benzyl)-4-phenoxy-benzamide is a neutral molecule across the physiological pH range (pH 4–9). The amide nitrogen is not sufficiently basic to be protonated. Because its solubility is pH-independent, you must rely on co-solvents, surfactants, or complexation agents rather than pH adjustments 2.

Q: The solution looks clear to the naked eye. How do I know it's truly dissolved and not just forming invisible micro-precipitates? A: Visual inspection is notoriously unreliable for hydrophobic compounds. You must employ a self-validating centrifugation or filtration step. If you centrifuge the sample at 14,000 × g and a pellet forms, your compound was merely suspended 3. True solutions will maintain their target concentration in the supernatant.

Quantitative Data: Solubility Enhancement Strategies

The table below summarizes the expected outcomes of various formulation strategies based on the physicochemical properties of benzamide derivatives.

Formulation StrategyExcipient / Co-SolventMax Soluble Conc. (Est.)BiocompatibilityBest Application
Direct Dilution 0.1% - 0.5% DMSO< 5 µMHighSensitive in vitro cell assays
Co-solvent Blend 1% DMSO + 0.1% Tween-8010 - 50 µMModerateBiochemical / Enzymatic assays
Inclusion Complex 10% - 20% HP-β-CD> 500 µMHighIn vivo dosing, high-conc screening

Validated Experimental Protocols

Protocol A: The "Slow-Drip" Kinetic Stabilization Method

Use this protocol for low-concentration biochemical assays (<10 µM) where excipients like cyclodextrins or high DMSO concentrations are not tolerated.

Causality: By pre-warming the buffer, you temporarily increase the thermodynamic solubility limit of the aqueous phase. Adding the DMSO stock dropwise into a vortex vortex prevents the localized supersaturation that causes immediate nucleation.

  • Prepare Stock: Dissolve N-(4-methyl-benzyl)-4-phenoxy-benzamide in anhydrous DMSO to a concentration of 10 mM.

  • Pre-warm Buffer: Heat your target aqueous buffer (e.g., PBS or Tris-HCl) to 37°C in a water bath 1.

  • Vortex Mixing: Place the tube containing the pre-warmed buffer on a vortex mixer set to medium-high speed.

  • Dropwise Addition: Using a micro-pipette, add the 10 mM DMSO stock in 0.5 µL increments directly into the center of the vortexing liquid. Do not let the DMSO run down the side of the tube.

  • Self-Validation (Centrifugation): To confirm true solubility, centrifuge the final solution at 14,000 × g for 15 minutes at room temperature 3. Carefully decant the supernatant. If a visible pellet is present at the bottom of the tube, kinetic stabilization has failed, and you must proceed to Protocol B.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Use this protocol for high-concentration cell assays or in vivo dosing. HP-β-CD is an FDA-approved excipient that dramatically increases the solubility of hydrophobic drugs.

Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The mechanical energy from sonication forces the lipophilic phenoxy and benzyl rings of the compound into the cyclodextrin cavity, shielding them from the aqueous environment and forming a highly soluble non-covalent inclusion complex 45.

Mechanism Drug Hydrophobic Drug (Insoluble) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophilic Exterior) CD->Complex Host Cavity Assay In Vitro Bioassay Complex->Assay Aqueous Delivery

Mechanism of HP-β-CD inclusion complexation for aqueous delivery of hydrophobic drugs.

  • Prepare Excipient Solution: Dissolve HP-β-CD powder in your target aqueous buffer to a final concentration of 20% (w/v). Stir until completely clear.

  • Add Compound: Weigh the solid N-(4-methyl-benzyl)-4-phenoxy-benzamide powder. Do not use a DMSO stock for this method, as residual organic solvents can compete for the cyclodextrin cavity and cause downstream toxicity. Add the powder directly to the 20% HP-β-CD solution.

  • Sonication: Place the suspension in a bath sonicator at room temperature for 30–60 minutes. The solution will gradually transition from a cloudy suspension to a clear liquid as the inclusion complexes form.

  • Self-Validation (Filtration & UV-Vis): Draw the solution into a syringe and pass it through a 0.22 µm PVDF syringe filter. Measure the UV-Vis absorbance of the filtrate at the compound's λmax​ . If the absorbance matches your theoretical concentration calculation, the complexation is complete. Any uncomplexed, precipitated drug will be retained on the filter, causing a drop in the filtrate's absorbance.

References

  • National Institutes of Health (PMC): Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. NIH.[Link]

  • MDPI: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]

  • Semantic Scholar: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future. Semantic Scholar.[Link]

Sources

Troubleshooting

optimizing reaction conditions for N-substituted benzamide synthesis

Welcome to the Technical Support Center for N-Substituted Benzamide Synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Substituted Benzamide Synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Successful organic synthesis requires a deep understanding of the mechanistic causality behind each reagent choice, temperature shift, and solvent system.

Below, you will find targeted troubleshooting guides and self-validating protocols for the three primary methodologies used in benzamide synthesis: Coupling Reagent-Mediated Amidation , Biphasic Schotten-Baumann Reactions , and Catalytic Aminocarbonylation .

SECTION 1: Coupling Reagent-Mediated Amidation

Q: My benzamide synthesis using DCC is suffering from low yields, and I am observing significant epimerization of my chiral substrates. How can I optimize this?

The Mechanistic Causality: Dicyclohexylcarbodiimide (DCC) is a classic dehydrating agent, but it frequently leads to the formation of an O-acylisourea intermediate. If the subsequent aminolysis is slow (due to steric hindrance or poor nucleophilicity), this intermediate can undergo an intramolecular rearrangement to form a highly unreactive N-acylurea byproduct, permanently trapping your starting material. Furthermore, the prolonged lifetime of the activated acid allows for oxazolone formation, which is the primary pathway for epimerization in chiral substrates [1].

The Solution: To suppress these side reactions, you must introduce a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or transition to a uronium-based salt like HATU. HOBt rapidly attacks the O-acylisourea to form a highly reactive, yet configurationally stable, OBt active ester. This accelerates the C–N bond formation step, effectively outcompeting the epimerization and rearrangement pathways[1].

Quantitative Comparison of Coupling Systems
Reagent SystemByproduct SolubilityEpimerization RiskTypical YieldRecommended Use Case
DCC Insoluble (DCU)High (without additives)40–60%Simple, non-chiral couplings where filtration is viable.
EDC / HOBt Water-solubleLow75–90%General purpose; allows for rapid aqueous workup.
HATU / DIPEA Water-solubleVery Low>90%Sterically hindered amines; highly sensitive chiral substrates.
Self-Validating Protocol: Standard EDC/HOBt Coupling
  • Activation: Dissolve 1.0 eq of benzoic acid and 1.2 eq of HOBt in anhydrous DMF (0.1 M). Cool to 0 °C to thermodynamically disfavor side reactions.

  • Esterification: Add 1.2 eq of EDC-HCl and stir for 30 minutes.

    • Validation Checkpoint: Spot the reaction on a TLC plate. The complete disappearance of the benzoic acid spot confirms the successful formation of the OBt active ester.

  • Amidation: Add 1.1 eq of the N-substituted amine and 2.5 eq of DIPEA. Warm to room temperature and stir for 12 hours.

  • Isolation: Quench with water, extract with EtOAc, and wash sequentially with 1M HCl, Sat. NaHCO₃, and brine. The water-soluble urea byproduct of EDC will partition entirely into the aqueous layer.

SECTION 2: The Biphasic Schotten-Baumann Reaction

Q: I am using benzoyl chloride to synthesize an N-substituted benzamide, but I am recovering massive amounts of benzoic acid instead of my product. What is going wrong?

The Mechanistic Causality: The Schotten-Baumann reaction relies on a delicate kinetic balance within a biphasic system (aqueous base and organic solvent) [2]. If you are observing excessive benzoic acid, the rate of benzoyl chloride hydrolysis is outcompeting the rate of amidation. This is almost always caused by insufficient interfacial surface area or poor pH control. The amine must reside in the organic phase and react with the acid chloride at the phase boundary. If stirring is inadequate, the acid chloride pools and is destroyed by the aqueous hydroxide. Additionally, if the pH drops below 8 due to HCl generation, the amine becomes protonated (ammonium salt) and loses its nucleophilicity entirely.

SB_Workflow Start Prepare Biphasic System (Aq. NaOH / Org. Solvent) AddAmine Dissolve Amine in Organic Phase Start->AddAmine Cooling Cool to 0-5°C (Minimize Hydrolysis) AddAmine->Cooling AddAcidChloride Dropwise Addition of Benzoyl Chloride Cooling->AddAcidChloride Stirring Vigorous Stirring >800rpm (Maximize Interfacial Area) AddAcidChloride->Stirring PhaseSeparation Phase Separation & Product Isolation Stirring->PhaseSeparation

Biphasic Schotten-Baumann reaction workflow for benzamide synthesis.

Self-Validating Protocol: Optimized Biphasic Synthesis
  • Preparation: Dissolve 1.0 eq of the amine in a water-immiscible solvent like DCM or 2-MeTHF (0.2 M). Add an equal volume of 2M aqueous NaOH.

  • Thermal Control: Cool the biphasic mixture to 0–5 °C. Low temperatures selectively retard the hydrolysis pathway more than the highly exothermic amidation pathway.

  • Emulsification: Vigorously stir (>800 rpm) to create a fine emulsion, maximizing the interfacial surface area.

  • Addition: Add 1.1 eq of benzoyl chloride dropwise over 30 minutes.

    • Validation Checkpoint: Monitor the pH of the aqueous layer using indicator paper. It must remain >8 throughout the addition. If it drops, amidation will halt; add additional NaOH immediately.

  • Completion: Stir for an additional 2 hours at room temperature, separate the phases, and wash the organic layer with 1M HCl to remove any trace unreacted amine.

SECTION 3: Palladium-Catalyzed Aminocarbonylation

Q: I am attempting to synthesize a sterically hindered benzamide directly from an aryl chloride using Pd-catalyzed aminocarbonylation. The reaction stalls at 20% conversion and a black precipitate forms. How do I prevent catalyst death?

The Mechanistic Causality: The formation of a black precipitate is the visual hallmark of catalyst "plating out"—the irreversible agglomeration of active Pd(0) into inactive palladium black. In the aminocarbonylation of aryl chlorides, the oxidative addition of the strong Ar–Cl bond to Pd(0) is the rate-limiting step [3]. If the carbon monoxide (CO) pressure in your reactor is too high, CO molecules will saturate the palladium coordination sphere, forming unreactive Pd(CO)ₙ species. This prevents oxidative addition and leaves the Pd(0) vulnerable to aggregation.

The Solution: You must carefully balance the CO concentration and utilize a strongly coordinating, electron-rich bidentate phosphine ligand (such as DCPP or Xantphos). These ligands enforce a specific bite angle that stabilizes the Pd(0) intermediate and dramatically accelerates the oxidative addition step, keeping the catalyst in the active cycle [4].

Pd_Cycle Pd0 Active Pd(0) Catalyst (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd Ar-Cl COInsert CO Insertion (Acyl-Pd Complex Formation) OxAdd->COInsert CO AmineCoord Amine Coordination & Deprotonation COInsert->AmineCoord R-NH2 RedElim Reductive Elimination (Benzamide Product Release) AmineCoord->RedElim Base RedElim->Pd0 Pd(0) Regeneration

Catalytic cycle of palladium-catalyzed aminocarbonylation of aryl halides.

Self-Validating Protocol: Pd-Catalyzed Aminocarbonylation
  • Assembly: In a nitrogen-filled glovebox, charge a pressure vessel with 1.0 eq aryl chloride, 1.5 eq amine, 2.0 eq Na₂CO₃, 5 mol% Pd(OAc)₂, and 5 mol% DCPP (1,3-bis(dicyclohexylphosphino)propane).

  • Solvation: Add anhydrous 1,4-dioxane (0.2 M) to ensure high solubility of the gaseous CO.

  • Atmosphere Exchange: Seal the vessel, remove it from the glovebox, and purge the headspace with CO gas three times.

  • Pressurization: Pressurize with CO to exactly 1.5 bar. Do not overpressurize, or you will poison the catalyst.

  • Reaction: Heat to 100 °C for 16 hours.

    • Validation Checkpoint: Upon completion, the solution should remain a homogenous yellow/orange. If a black precipitate is present, it indicates oxygen ingress, ligand degradation, or CO oversaturation.

  • Workup: Cool to room temperature, vent the CO safely into a fume hood, filter the crude mixture through a pad of Celite to remove inorganic salts, and purify via flash chromatography.

References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews[Link]

  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections National Institutes of Health (PMC)[Link]

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia National Institutes of Health (PMC)[Link]

  • Palladium-Catalyzed Aminocarbonylation of Aryl Halides ResearchGate[Link]

Optimization

challenges in the purification of N-benzylbenzamide analogs

Welcome to the Technical Support Center for Amide Purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific bottlenecks assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amide Purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific bottlenecks associated with the isolation of N-benzylbenzamide analogs.

Amide bond formation is a cornerstone of medicinal chemistry, yet the isolation of the resulting products is frequently complicated by co-eluting starting materials, insoluble coupling byproducts, and the inherent polarity of the amide backbone. This guide synthesizes field-proven troubleshooting strategies with rigorous, self-validating protocols to ensure high-purity isolation.

Purification Strategy Workflow

Workflow Start Crude N-benzylbenzamide Reaction Mixture CheckDCU DCC Used? (DCU Byproduct) Start->CheckDCU FilterDCU Cold Filtration & Aqueous Workup CheckDCU->FilterDCU Yes CheckAmine Excess Benzylamine Present? CheckDCU->CheckAmine No FilterDCU->CheckAmine SCX SCX Catch & Release (Traps Amines) CheckAmine->SCX Yes CheckPolarity Polar Analogs or Complex Mixture? CheckAmine->CheckPolarity No SCX->CheckPolarity RPHPLC Reverse-Phase HPLC (C18 / Newcrom R1) CheckPolarity->RPHPLC Yes Cryst Recrystallization (Scalable) CheckPolarity->Cryst No Pure Pure N-benzylbenzamide Analog RPHPLC->Pure Cryst->Pure

Caption: Decision matrix for selecting the optimal purification route for N-benzylbenzamide analogs.

Troubleshooting & FAQs

Q1: I used DCC (N,N'-Dicyclohexylcarbodiimide) for my amidation, and my silica column keeps clogging with a fine white precipitate. How do I resolve this? Causality & Solution: The white precipitate is dicyclohexylurea (DCU), the thermodynamic byproduct of DCC-mediated coupling (1)[1]. DCU possesses a highly stable crystal lattice, rendering it highly insoluble in both water and most organic solvents (2)[2]. However, trace amounts remain soluble enough to carry over into the crude mixture, crashing out during solvent evaporation or directly on the silica gel, causing overpressure. Actionable Fix: Before chromatography, chill the crude reaction mixture in minimal ethyl acetate to 0°C for 30 minutes, then filter through a Celite pad to remove the bulk of the DCU. For future syntheses, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC generates a water-soluble urea byproduct that is easily partitioned into the aqueous phase during a standard acidic workup, bypassing the need for filtration entirely (1)[1].

Q2: My N-benzylbenzamide product co-elutes with unreacted benzylamine on normal-phase silica. Changing the hexane/ethyl acetate gradient isn't helping. What is the best approach? Causality & Solution: Benzylamine is a highly polar, basic primary amine that severely tails on standard acidic silica gel, causing its elution band to broaden and overlap with the neutral, moderately polar N-benzylbenzamide (3)[3]. Actionable Fix: Implement a Solid-Phase "Catch-and-Release" strategy using Strong Cation Exchange (SCX) media (3)[3]. SCX resin contains sulfonic acid functional groups. When the crude mixture is loaded, the basic benzylamine is protonated and ionically bound ("caught") to the resin. The neutral N-benzylbenzamide analog passes straight through in the organic wash. If recovery of the amine is desired, it can later be released by washing the column with a methanolic ammonia solution (4)[4].

Q3: I am synthesizing highly polar, multi-substituted N-benzylbenzamide analogs for SAR studies. Normal phase chromatography yields poor resolution. How should I optimize the purification? Causality & Solution: Highly polar functional groups (e.g., hydroxyls, multiple heteroatoms) increase the affinity of the molecule for the stationary silica phase, requiring highly polar mobile phases that often lead to poor resolution and band broadening. Actionable Fix: Transition to Preparative Reverse-Phase (RP) HPLC. Using a C18 or specialized mixed-mode column (such as the Newcrom R1), you can achieve baseline separation of polar analogs using a standard mobile phase of water and acetonitrile (5)[5]. If your downstream application requires Mass Spectrometry (MS) compatibility, ensure you use formic acid (0.1%) as the modifier rather than phosphoric acid, as the latter suppresses ionization and damages the MS source (5)[5].

Q4: We are scaling up our N-benzylbenzamide synthesis to multi-gram quantities. Chromatography and aqueous workups are generating too much solvent waste. Are there greener, scalable alternatives? Causality & Solution: Traditional peptide and amide synthesis relies heavily on atom-inefficient coupling reagents and massive volumes of DMF/NMP and chromatography solvents, presenting severe sustainability challenges (). Actionable Fix: Utilize direct catalytic amidation or advanced borate ester reagents. For example, using B(OCH2CF3)3 allows for the direct coupling of carboxylic acids and amines (6)[6]. The key advantage here is that the resulting N-benzylbenzamide products can be purified via a simple filtration procedure using commercially available scavenger resins, completely eliminating the need for aqueous workups or column chromatography (6)[6].

Quantitative Data: Comparison of Purification Strategies

Purification StrategyTarget Impurity RemovedTypical Yield RecoveryScalabilitySolvent Consumption
Normal Phase Silica Non-polar organic byproducts70–85%ModerateHigh
SCX Solid-Phase Unreacted basic amines85–95%HighLow
Reverse-Phase HPLC Closely related polar analogs60–80%Low (Prep scale)High
Direct Filtration (Resin) Reagent byproducts80–95%Very HighVery Low

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Catch-and-Release Purification (SCX)

Causality: SCX media contains sulfonic acid groups that selectively protonate and immobilize basic amines, allowing neutral amides to pass unhindered.

  • Equilibration: Condition a pre-packed SCX cartridge with 2 column volumes (CV) of Methanol, followed by 2 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude N-benzylbenzamide mixture in minimal DCM. Load onto the cartridge at a flow rate of 1-2 mL/min.

  • Elution: Wash the cartridge with 3 CV of DCM/Methanol (1:1). Collect the flow-through; this fraction contains your purified N-benzylbenzamide analog.

  • Self-Validation Step: Spot the collected flow-through on a TLC plate alongside a pure benzylamine standard. Stain the plate with Ninhydrin and heat. A successful purification will yield no purple/pink spots in the product lane, validating complete amine capture by the resin.

Protocol B: Reverse-Phase HPLC Method Development

Causality: Reverse-phase chromatography separates based on hydrophobicity. For complex polar mixtures, analytical scouting ensures the preparative run will not fail due to co-elution (7)[7].

  • Solvent Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Analytical Scouting: Inject 10 µL of the crude mixture onto an analytical C18 column (e.g., 4.6 x 150 mm). Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Self-Validation Step: Analyze the chromatogram. Calculate the resolution ( Rs​ ) between the N-benzylbenzamide peak and the closest impurity. If Rs​≥1.5 , the method is validated for scale-up. If Rs​<1.5 , the system fails validation; you must flatten the gradient slope (e.g., 20% B to 50% B over 20 minutes) before proceeding.

  • Preparative Scale-up: Apply the validated focused gradient to a preparative column (e.g., 20 x 150 mm), applying a correction for the preparative system dwell volume and adjusting the flow rate proportionally to the square of the column radii (7)[7].

Sources

Troubleshooting

Technical Support Center: Strategies to Increase the Solubility of N-(4-methyl-benzyl)-4-phenoxy-benzamide

Welcome to the technical support center for N-(4-methyl-benzyl)-4-phenoxy-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(4-methyl-benzyl)-4-phenoxy-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming solubility challenges with this compound. The information presented here is grounded in established scientific principles and supported by authoritative references to ensure the integrity and reproducibility of your experiments.

Understanding the Challenge: Physicochemical Properties

N-(4-methyl-benzyl)-4-phenoxy-benzamide is a molecule characterized by a rigid, hydrophobic structure. The presence of two phenyl rings, a benzyl group, and a central amide linkage contributes to its low aqueous solubility. This poor solubility can be a significant hurdle in various experimental and developmental stages, from initial biological screening to formulation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(4-methyl-benzyl)-4-phenoxy-benzamide not dissolving in aqueous buffers?

The molecular structure of N-(4-methyl-benzyl)-4-phenoxy-benzamide is predominantly non-polar due to the aromatic rings. This hydrophobicity makes it difficult for water molecules to surround and solvate the compound, leading to low aqueous solubility. The amide group can participate in hydrogen bonding, but the large hydrophobic surface area is the dominant factor.

Q2: What initial solvents should I use to create a stock solution?

For creating a concentrated stock solution, it is advisable to start with a water-miscible organic solvent in which the compound is freely soluble.[1] Recommended starting solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Acetone

Always prepare a high-concentration stock in one of these solvents, which can then be diluted into your aqueous experimental medium. Be cautious of the final concentration of the organic solvent in your assay, as it can impact biological systems.

Q3: My compound precipitates when I dilute the stock solution into my aqueous buffer. What can I do?

This is a common issue with hydrophobic compounds and indicates that the aqueous solubility has been exceeded. Several strategies can be employed to mitigate this, including the use of co-solvents, surfactants, or complexation agents, which are detailed in the Troubleshooting Guides below.

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed protocols for various techniques to enhance the solubility of N-(4-methyl-benzyl)-4-phenoxy-benzamide.

Guide 1: Co-solvency

Co-solvency is a widely used technique to increase the solubility of poorly soluble compounds by adding a water-miscible organic solvent (co-solvent) to the aqueous medium.[2][3] The co-solvent reduces the polarity of the water, making it a more favorable environment for the hydrophobic compound.[4]

Experimental Protocol: Co-solvent System Development
  • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent. Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400).[5]

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures in varying volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50).

  • Solubility Determination (Shake-Flask Method):

    • Add an excess amount of N-(4-methyl-benzyl)-4-phenoxy-benzamide to a vial containing a known volume of each co-solvent mixture.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After agitation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of N-(4-methyl-benzyl)-4-phenoxy-benzamide as a function of the co-solvent concentration to identify the optimal mixture for your desired concentration.

Causality and Insights

The addition of a co-solvent modifies the dielectric constant of the solvent system, reducing the energy required to solvate the non-polar regions of the drug molecule. This approach is straightforward and effective, though the concentration of the organic solvent must be carefully controlled in biological assays to avoid toxicity or off-target effects.

Guide 2: pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the solution.[6] While amides are generally considered neutral, the amide bond can undergo protonation or deprotonation under strongly acidic or basic conditions, respectively, which could influence solubility.[7][8] However, significant changes in solubility are more likely if there are other ionizable functional groups present in the molecule. For N-(4-methyl-benzyl)-4-phenoxy-benzamide, which lacks strongly acidic or basic groups, pH adjustment is less likely to produce a dramatic increase in solubility under typical physiological pH ranges.[8]

Guide 3: Surfactant-based Solubilization (Micellar Solubilization)

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, allowing them to encapsulate poorly soluble drugs and increase their apparent solubility.[9]

Experimental Protocol: Micellar Solubilization
  • Surfactant Selection: Choose a non-ionic surfactant with low toxicity, such as Polysorbate 80 (Tween® 80) or a Poloxamer (e.g., Pluronic® F-68, Pluronic® F-127).

  • Prepare Surfactant Solutions: Create a series of aqueous solutions with increasing concentrations of the selected surfactant, ensuring some concentrations are above the known CMC of the surfactant.

  • Solubility Determination: Use the shake-flask method as described in the co-solvency protocol to determine the solubility of N-(4-methyl-benzyl)-4-phenoxy-benzamide in each surfactant solution.

  • Data Analysis: Plot the solubility against the surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.

Visualization of Micellar Solubilization

MicellarSolubilization cluster_micelle Micelle center s1 s2 s3 s4 s5 s6 s7 s8 drug Drug water Aqueous Phase drug_insoluble Insoluble Drug drug_insoluble->drug Encapsulation cluster_micelle cluster_micelle cluster_micelle->water Dispersed in

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Guide 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from water and increasing its solubility.[11]

Experimental Protocol: Cyclodextrin Inclusion Complexation
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[10]

  • Preparation of Inclusion Complex (Kneading Method):

    • Weigh a specific molar ratio of N-(4-methyl-benzyl)-4-phenoxy-benzamide and the chosen cyclodextrin (e.g., 1:1, 1:2).

    • Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste.

    • Gradually add the drug to the paste while continuously triturating for 30-60 minutes.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex using the shake-flask method.

Visualization of Cyclodextrin Complexation

CyclodextrinComplexation cluster_cd Cyclodextrin cd Hydrophobic Cavity drug Drug Molecule complex Inclusion Complex drug->complex Forms cluster_cd cluster_cd cluster_cd->complex

Caption: Formation of an inclusion complex between a drug and cyclodextrin.

Guide 5: Advanced Formulation Strategies

For more significant and stable increases in solubility, especially for oral drug delivery, advanced formulation techniques may be necessary. These often require specialized equipment but can yield substantial improvements in dissolution and bioavailability.

Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level.[12] This can be achieved by methods such as melting (fusion) or solvent evaporation.[12] The resulting product has the drug in an amorphous state, which has a higher energy and thus greater solubility than the crystalline form.[13]

Commonly used carriers:

  • Polyethylene glycols (PEGs) of various molecular weights

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[14] The reduction in particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[15][16] Nanosuspensions can be prepared by top-down methods (e.g., media milling, high-pressure homogenization) or bottom-up methods (e.g., precipitation).[14]

Summary of Solubility Enhancement Strategies

StrategyMechanismAdvantagesConsiderations
Co-solvency Reduces solvent polarity.[4]Simple, rapid, and effective for initial screening.[17]Potential for solvent toxicity in biological systems.
pH Adjustment Ionization of the drug.Can be very effective for ionizable compounds.Less effective for neutral compounds like amides.[8]
Surfactants Micellar encapsulation of the drug.[9]High solubilization capacity above the CMC.Potential for cell membrane disruption at high concentrations.
Cyclodextrins Formation of inclusion complexes.[11]Low toxicity, can improve stability.Stoichiometry and binding affinity are important.
Solid Dispersions Conversion to amorphous state, increased wettability.[12][18]Significant increase in dissolution and bioavailability.Physical stability of the amorphous form can be a concern.
Nanosuspensions Increased surface area due to particle size reduction.[14][19]Enhanced dissolution velocity, suitable for various administration routes.[16]Requires specialized equipment and careful control of particle size.

References

  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Gajera, B. Y., Shah, D. A., & Dave, R. H. (2018). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 9(3), 82–89. [Link]

  • Kumar, S., & Singh, S. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 3(4), 437-446. [Link]

  • Stanekzai, A., Vikrant, & Sudhakar, C. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. International Journal of Pharmaceutical Sciences and Research, 10(3), 967-975. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 64–70. [Link]

  • Al-Obaidi, H., & Buckle, D. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Pharmaceutical Development and Technology, 25(10), 1209-1224. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5244. [Link]

  • Pawar, P., & Kumar, A. (2018). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 3(2), 52-57. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(8), 1145. [Link]

  • Sharma, D., & Soni, M. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. [Link]

  • Mohan Kumar, A., et al. (2019). Nanosuspension technology for poorly soluble drugs. International Research Journal of Pharmacy, 11(2), 1-8. [Link]

  • Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 263. [Link]

  • Shinde, G., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 4(5), 1584-1596. [Link]

  • Patel, J., & Patel, K. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 16(1), 1-13. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 58(6), 1619-1624. [Link]

  • Muñoz, V., & Serrano, L. (2006). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal, 91(11), 4166–4175. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

Sources

Optimization

overcoming resistance in cell lines treated with benzamide derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the efficacy of benzamide-derived histone deacetylase (HDAC) inhibitors—most not...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the efficacy of benzamide-derived histone deacetylase (HDAC) inhibitors—most notably Entinostat (MS-275) and Chidamide (CS055) . While these Class I-selective HDAC inhibitors are potent epigenetic modulators, cancer cell lines frequently develop acquired resistance during chronic exposure.

This guide is engineered to help you troubleshoot resistance phenotypes, understand the underlying molecular causality, and design self-validating rescue experiments.

Mechanistic Overview: How Cells Evade Benzamide Derivatives

Before troubleshooting, we must understand the causality of resistance. Benzamide derivatives primarily target HDAC1, 2, and 3. When cell lines are subjected to chronic dosing, they do not typically mutate the drug target; instead, they undergo epigenetic reprogramming and activate compensatory survival pathways.

Resistance_Mechanisms Benzamide Benzamide Derivatives (Entinostat / Chidamide) Target HDAC1/2/3 Inhibition Benzamide->Target Res_HDAC Compensatory HDAC1/3 Overexpression Target->Res_HDAC Chronic Exposure Res_AKT HDAC3-AKT-p21-CDK2 Pathway Activation Target->Res_AKT Res_HR Restoration of HR Repair (RAD51/MRE11) Target->Res_HR Sens_Cell Apoptosis / G1 Arrest (Sensitive Phenotype) Target->Sens_Cell Acute Treatment Res_Cell Evasion of Apoptosis (Resistant Phenotype) Res_HDAC->Res_Cell Res_AKT->Res_Cell Res_HR->Res_Cell

Signaling pathways driving acquired resistance to benzamide-derived HDAC inhibitors.

Troubleshooting & FAQs

Q1: My A549 lung cancer cells are losing sensitivity to Chidamide after 3 months of continuous culture. What is the primary cause, and how do I verify it? A: The most common cause of acquired resistance to Chidamide in solid tumors is the compensatory upregulation of HDAC1 protein expression. Because the intracellular concentration of the drug is no longer sufficient to occupy the active sites of the overabundant enzyme, histone deacetylation is restored. Studies have shown that Chidamide-resistant A549 cells exhibit significantly higher intracellular HDAC activity and inhibited HDAC1 protein degradation (1[1]). Troubleshooting step: Do not rely solely on viability assays. You must validate target engagement by running a fluorometric HDAC activity assay on your nuclear extracts. If HDAC activity remains high despite treatment, your cells have upregulated the target.

Q2: I am trying to overcome PARP inhibitor (PARPi) resistance using Entinostat or Chidamide, but I am not seeing the expected synergy. Why? A: This is usually a timing and target-engagement issue. The rationale for combining benzamides with PARPi (like olaparib or fluzoparib) is that HDAC inhibitors suppress Homologous Recombination (HR) repair proteins, specifically RAD51 and MRE11. By crippling HR repair, the HDACi forces a "BRCAness" phenotype, rendering the cells exquisitely sensitive to PARPi-induced double-strand breaks (2[2]). Troubleshooting step: If you dose both drugs simultaneously, the PARPi may stall replication forks before the HDACi has had time to downregulate RAD51. Pre-treat your cells with the benzamide derivative for 24 hours to ensure HR suppression before introducing the PARPi.

Q3: We are combining Chidamide with anthracyclines in an AML model. The cells are arresting, but not undergoing apoptosis. What pathway is mediating this resistance? A: In refractory Acute Myeloid Leukemia (AML), resistance to anthracyclines is often mediated by the hyperactivation of the HDAC3-AKT-p21-CDK2 signaling axis. Chidamide can synergize with anthracyclines by suppressing this specific pathway, shifting the cells from simple cell-cycle arrest to terminal apoptosis (). Ensure you are probing for phosphorylated AKT (p-AKT) and cleaved Caspase-3/9 to confirm the mechanistic shift.

Quantitative Efficacy & Synergy Data

To rationally design your combination therapies, refer to the established synergy metrics below. A Combination Index (CI) < 1 indicates synergy, while CI < 0.3 indicates strong synergy.

Cell Line ModelResistance / PhenotypeCombination StrategyMechanistic TargetEfficacy / Synergy Metric
A549 (NSCLC)Chidamide-resistantChidamide + PaclitaxelHDAC1 Overexpression8.6-fold resistance reversed[1]
TNBC (Breast)Fluzoparib-resistantChidamide + FluzoparibRAD51 / MRE11 suppressionReverses resistance, G2/M arrest[2]
SKOV-3 (Ovarian)HR-proficientEntinostat + Olaparibγ-H2AX accumulationStrong Synergy (CI < 0.3)[3]
H841 (SCLC)ChemoresistantEntinostat + CisplatinDNA repair & S-phase arrestSynergistic (HSA Model)[4]
HL60/ADR (AML)Anthracycline-resistantChidamide + AnthracyclinesHDAC3-AKT-P21-CDK2 axisSynergistic apoptosis

Experimental Workflows & Protocols

To ensure your data is robust and self-validating, follow this standardized workflow for profiling and overcoming benzamide resistance.

Experimental_Workflow Step1 1. Dose Escalation (Establish Resistance) Step2 2. Phenotypic Validation (IC50 & HDAC Activity) Step1->Step2 Step3 3. Mechanistic Profiling (WB: AKT, RAD51, p21) Step2->Step3 Step4 4. Combinatorial Rescue (PARPi / Anthracyclines) Step3->Step4 Step5 5. Synergy Analysis (Chou-Talalay CI) Step4->Step5

Step-by-step workflow for validating and overcoming benzamide resistance in vitro.

Protocol: Validating Synergistic Rescue via the Chou-Talalay Method

When attempting to overcome resistance using a secondary agent (e.g., Entinostat + Olaparib), you must mathematically prove synergy rather than simple additive toxicity (3[3]).

Step 1: Single-Agent Dose-Response Profiling

  • Seed resistant cells in 96-well plates at optimal density (e.g., 3,000 cells/well) and allow 24 hours for adherence.

  • Treat cells with a 7-point dilution series of Drug A (e.g., Entinostat) and Drug B (e.g., Olaparib) independently.

  • Assess viability at 72 hours using an SRB or CellTiter-Glo assay to determine the exact IC50 of each drug.

Step 2: Constant-Ratio Combination Treatment

  • Based on the single-agent IC50s, create a mixture of Drug A and Drug B at a constant equipotent ratio (e.g., IC50_A : IC50_B).

  • Perform a serial dilution of this mixture (e.g., 0.25x, 0.5x, 1x, 2x, 4x the IC50 combination).

  • Include single-agent controls at the exact concentrations used in the mixture.

  • Causality Check: If testing a mechanism dependent on epigenetic reprogramming (like HR suppression), pre-treat with the benzamide for 24 hours before adding the secondary agent.

Step 3: Mechanistic Validation (Self-Validating Step)

  • Harvest parallel 6-well plates treated with Vehicle, Drug A, Drug B, and the Combination.

  • Extract proteins and perform Western Blotting.

  • Required Markers: Probe for γ-H2AX (to confirm accumulation of unrepaired double-strand breaks) and cleaved PARP (to confirm execution of apoptosis). If the combination is synergistic, the expression of these markers in the combination lane must vastly exceed the sum of the single-agent lanes.

Step 4: Data Computation

  • Input the fractional effect (Fa) data into CompuSyn software (or equivalent script) to calculate the Combination Index (CI).

  • Interpret results: CI < 1 (Synergy), CI = 1 (Additive), CI > 1 (Antagonism).

References

  • Molecular, biological characterization and drug sensitivity of chidamide-resistant non-small cell lung cancer cells. National Institutes of Health (NIH).1

  • Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair. National Institutes of Health (NIH).4

  • Chidamide Reverses Fluzoparib Resistance in Triple-Negative Breast Cancer Cells. Frontiers.2

  • Chidamide increases the sensitivity of refractory or relapsed acute myeloid leukemia cells to anthracyclines via regulation of the HDAC3-AKT-P21-CDK2 signaling pathway. National Institutes of Health (NIH).

  • Entinostat, a selective HDAC1/2 inhibitor, potentiates the effects of olaparib in homologous recombination proficient ovarian cancer. National Institutes of Health (NIH).3

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting N-(4-methyl-benzyl)-4-phenoxy-benzamide in Solution

Welcome to the Technical Support Center for N-(4-methyl-benzyl)-4-phenoxy-benzamide. As a highly lipophilic molecule, its behavior in solution dictates the success or failure of your biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(4-methyl-benzyl)-4-phenoxy-benzamide. As a highly lipophilic molecule, its behavior in solution dictates the success or failure of your biological assays. This guide is engineered by application scientists to provide you with self-validating protocols, mechanistic troubleshooting, and authoritative solutions to ensure absolute data integrity.

Compound Profile & Physicochemical Causality

N-(4-methyl-benzyl)-4-phenoxy-benzamide consists of a benzamide core flanked by a 4-methylbenzyl group and a 4-phenoxybenzene moiety. It lacks ionizable groups at physiological pH and possesses three hydrophobic aromatic rings. Understanding these properties is the first step in troubleshooting assay failures.

Table 1: Physicochemical Profile & Assay Implications

PropertyValueImplication for Bioassays
Molecular Weight 317.38 g/mol Standard permeability; falls within Lipinski's Rule of 5.
Predicted LogP ~4.8 - 5.2Extreme hydrophobicity; high risk of aqueous precipitation and aggregation.
H-Bond Donors / Acceptors 1 / 2Limited interaction with aqueous solvents; relies heavily on organic co-solvents.
Aqueous Solubility (pH 7.4) < 1 µM (Estimated)Requires careful co-solvent/detergent management to maintain free monomeric state.

Critical Troubleshooting Workflows

Issue A: Erratic Dose-Response Curves & False Positives

The Causality: Due to its high LogP, this compound faces a severe thermodynamic penalty in aqueous buffers. Instead of remaining as free monomers, the molecules self-associate to minimize water contact, forming colloidal aggregates (typically 30–1000 nm in diameter) (). These colloids non-specifically sequester target proteins, leading to steep, uninterpretable dose-response curves and false-positive inhibition—a phenomenon known as "aggregation-based promiscuity" ()[1]. The Solution: Introduce a non-ionic detergent to lower the surface tension and disrupt colloid formation. Adding 0.01% Triton X-100 or Tween-20 to the assay buffer is the gold standard for distinguishing true inhibition from aggregation artifacts ()[2].

Issue B: Loss of Potency Over Time (Stock Degradation)

The Causality: Researchers often store 10–30 mM master stocks in 100% DMSO. However, DMSO is highly hygroscopic ()[3]. Repeated freeze-thaw cycles or prolonged exposure to ambient air introduces atmospheric moisture into the stock. Because N-(4-methyl-benzyl)-4-phenoxy-benzamide is exquisitely sensitive to water, even a 5% water content in DMSO will cause invisible micro-precipitation, drastically lowering the true concentration of the soluble compound ()[3]. The Solution: Aliquot DMSO stocks immediately upon preparation. Store at -20°C in a desiccator and never subject an aliquot to more than one freeze-thaw cycle.

Issue C: Concentration Discrepancies (Plastic Adsorption)

The Causality: Highly hydrophobic molecules partition out of aqueous solutions and adsorb onto the hydrophobic surfaces of standard polystyrene or polypropylene microplates. The Solution: Utilize glass inserts for stock storage and low-binding (surface-treated) microplates for serial dilutions.

Visualizing the Troubleshooting Logic

StabilityTroubleshooting Start Assay Anomaly Detected: Erratic Data or Loss of Signal Q1 Is the DMSO stock >1 month old or repeatedly thawed? Start->Q1 Path1 Likely Issue: Water-Induced Precipitation Q1->Path1 Yes Q2 Does compound precipitate upon aqueous dilution? Q1->Q2 No Sol1 Action: Prepare fresh stock, aliquot & store at -20°C Path1->Sol1 Path2 Likely Issue: Colloidal Aggregation Q2->Path2 Yes Q3 Is compound stored in standard polystyrene plates? Q2->Q3 No Sol2 Action: Add 0.01% Triton X-100 to assay buffer Path2->Sol2 Path3 Likely Issue: Plastic Adsorption Q3->Path3 Yes Sol3 Action: Use glass vials or low-binding plastics Path3->Sol3

Decision tree for troubleshooting N-(4-methyl-benzyl)-4-phenoxy-benzamide stability issues.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Self-Validating DMSO Master Stocks

This protocol ensures your baseline concentration is accurate and protected from hygroscopic degradation.

  • Weighing: Weigh the lyophilized powder in a low-humidity environment to prevent ambient moisture absorption.

  • Dissolution: Dissolve in 100% anhydrous, argon-purged DMSO to a concentration of 10 mM.

  • Sonication: Sonicate the vial in a water bath at room temperature for 5 minutes. Causality: Sonication provides the kinetic energy required to break apart crystalline lattices that may otherwise remain as invisible micro-suspensions ()[3].

  • Aliquoting: Dispense into single-use 20 µL aliquots in glass or low-binding polypropylene vials.

  • Storage: Blanket the headspace with Argon or Nitrogen gas before sealing. Store at -20°C.

Protocol B: Detergent-Controlled Bioassay Setup (Ruling out Aggregation)

This is a self-validating system: if the compound loses activity when detergent is added, the initial "activity" was an aggregation artifact.

  • Buffer Prep: Prepare your standard assay buffer (e.g., 50 mM Tris, pH 7.4).

  • Detergent Addition: Supplement the buffer with 0.01% (v/v) Triton X-100 ()[2].

  • Serial Dilution in Organic Phase: Perform serial dilutions of the compound in 100% DMSO first. Causality: Serial dilution in aqueous buffer forces the compound through multiple concentration gradients where it can crash out. Diluting in DMSO maintains complete solvation until the final transfer ()[4].

  • Aqueous Transfer: Transfer the DMSO dilutions into the detergent-supplemented buffer, ensuring the final DMSO concentration does not exceed 1% (v/v).

  • Validation: Run the assay in parallel with a detergent-free buffer to compare IC50 shifts.

Frequently Asked Questions (FAQs)

Q: Is the amide bond in N-(4-methyl-benzyl)-4-phenoxy-benzamide susceptible to hydrolysis in my assay buffer? A: Under physiological conditions (pH 7.4, 37°C), the benzamide core is highly stable. Hydrolysis typically only occurs under extreme pH (< 2 or > 12) coupled with elevated temperatures. Your primary stability concern in solution is physical (precipitation and aggregation), not chemical degradation.

Q: Why did my compound crash out instantly when I diluted it directly into PBS? A: Direct dilution from a high-concentration DMSO stock into an aqueous buffer creates a localized zone of high water concentration before mixing can occur, causing immediate "crashing out" ()[3]. Always ensure rapid, vigorous mixing (e.g., vortexing) during the addition, or use a step-down dilution method with an intermediate co-solvent.

Q: Can I use this compound in cell-based assays containing 10% FBS? A: Yes, but with a critical caveat. The proteins and lipids in Fetal Bovine Serum (FBS) act as a "sink" for hydrophobic compounds, which can actually prevent colloidal aggregation ()[1]. However, this high protein binding will drastically reduce the free fraction of the drug, meaning your apparent IC50 in cell assays will likely be much higher than your biochemical IC50.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Di, L., & Kerns, E. H. (2006). Drug Discovery Today / PubMed.[Link]

  • Screening in a spirit haunted world. Shoichet, B. K. (2006). Drug Discovery Today / PubMed.[Link]

  • Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Seidler, J., McGovern, S. L., Doman, T. N., & Shoichet, B. K. (2003). Journal of Medicinal Chemistry / ACS Publications.[Link]

  • High-throughput assays for promiscuous inhibitors. Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). Nature Chemical Biology.[Link]

  • Bioequivalence & Bioavailability: Solubility challenges in biochemical assays. MedCrave Online (2015). Journal of Analytical & Bioanalytical Techniques.[Link]

Sources

Optimization

addressing low bioactivity in novel benzamide compounds

Welcome to the Technical Support Center for Benzamide Optimization. The benzamide pharmacophore is a privileged structure in drug discovery, frequently utilized in histone deacetylase (HDAC) inhibitors, dopamine antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzamide Optimization. The benzamide pharmacophore is a privileged structure in drug discovery, frequently utilized in histone deacetylase (HDAC) inhibitors, dopamine antagonists, and targeted oncology agents. However, researchers frequently encounter significant translational drop-offs—where promising in silico design or biochemical affinity fails to translate into cellular or in vivo bioactivity.

As a Senior Application Scientist, I have designed this guide to provide a causal, step-by-step troubleshooting framework to diagnose and resolve low bioactivity in novel benzamide compounds.

Diagnostic Workflow

BioactivityDiagnostics Start Low Bioactivity Detected (Cellular or In Vivo) CheckBiochem 1. Check Biochemical IC50 Start->CheckBiochem BiochemPoor Poor IC50 (Target Engagement Issue) CheckBiochem->BiochemPoor > 1 µM BiochemGood Good IC50 (Translation Issue) CheckBiochem->BiochemGood < 100 nM CheckSolubility 2. Assess Solubility & Aggregation (DLS / Kinetic Solubility) BiochemPoor->CheckSolubility CheckPerm 3. Assess Permeability & Efflux (Caco-2 / PAMPA) BiochemGood->CheckPerm CheckMetab 4. Assess Metabolic Stability (HLM +/- NADPH) BiochemGood->CheckMetab ActionSAR Optimize SAR: Steric Shielding, H-Bonding CheckSolubility->ActionSAR Soluble ActionForm Formulation / Prodrug Reduce cLogP CheckSolubility->ActionForm Aggregates/Precipitates CheckPerm->ActionForm Low Papp / High Efflux CheckMetab->ActionSAR High Clearance

Diagnostic workflow for isolating the root cause of low bioactivity in benzamide compounds.

Module 1: Physicochemical Properties & Assay Artifacts

Q1: My benzamide compound shows excellent in silico docking scores but no in vitro biochemical activity (High IC50). What is the physical cause? Causality & Resolution: Benzamides, particularly those with extended aromatic systems, often possess high lipophilicity (cLogP) and structural planarity. This leads to strong intermolecular π−π stacking, causing the compound to either precipitate out of the aqueous assay buffer or form colloidal aggregates. Colloidal aggregates can sequester the target enzyme or cause non-specific binding, masking true target engagement. Before abandoning the scaffold, you must validate that the compound is actually in solution and monomeric[1].

Protocol 1: Self-Validating Kinetic Solubility & Aggregation Assay This protocol is self-validating because it pairs Dynamic Light Scattering (DLS) to detect hidden colloidal aggregates with LC-MS/MS to quantify the true monomeric concentration.

  • Preparation: Prepare a 10 mM stock of the benzamide in 100% DMSO.

  • Spiking: Dilute the stock into the exact biochemical assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final theoretical concentration of 100 µM (1% DMSO final).

  • Incubation & DLS Analysis: Incubate at 37°C for 2 hours. Before centrifugation, analyze a 50 µL aliquot via DLS. Validation checkpoint: If particles >100 nm are detected, the compound is aggregating, which will cause false negatives in your biochemical assay.

  • Phase Separation: Centrifuge the remaining sample at 20,000 × g for 30 minutes to pellet precipitates and large aggregates.

  • Quantitation: Carefully extract the supernatant. Dilute 1:10 in acetonitrile to crash any remaining buffer salts. Quantify the exact dissolved benzamide concentration using a validated LC-MS/MS standard curve.

  • Action: If the measured concentration is <10 µM, the lack of bioactivity is an artifact of poor solubility.

Q2: The compound is soluble and highly active in biochemical assays (low Kd), but shows zero cellular activity. How do I differentiate between poor permeability and active efflux? Causality & Resolution: The amide linkage in benzamides acts as both a hydrogen bond donor and acceptor, which increases the polar surface area (PSA) and restricts passive diffusion across the lipid bilayer. Furthermore, certain substitution patterns are highly recognized by efflux transporters like P-glycoprotein (P-gp). A bidirectional Caco-2 permeability assay is required to decouple passive permeability from active efflux[1]. If the efflux ratio (B-A / A-B) is > 3.0, the compound is being actively pumped out of the cell before it can reach its intracellular target.

Module 2: Metabolic Stability & Structural Optimization

Q3: My compound has good permeability but is rapidly cleared in human liver microsomes (HLM). How do I stabilize the benzamide linkage? Causality & Resolution: Benzamides are primarily metabolized through two distinct pathways: Phase I oxidation by Cytochrome P450 (CYP) enzymes (often targeting the phenyl ring or N-dealkylation) and hydrolytic cleavage of the amide bond by amidases and carboxylesterases[2]. To block hydrolysis, you must introduce steric hindrance. Flanking the amide bond with bulky substituents (e.g., ortho-substitutions on the phenyl ring) sterically shields the carbonyl carbon from nucleophilic attack by hydrolytic enzymes[2]. Alternatively, isosteric replacement of the ester/amide linkage can completely bypass amidase recognition[3].

Protocol 2: Self-Validating HLM Stability Assay (Mechanism-Isolating) This protocol is self-validating because the inclusion of a minus-NADPH control definitively isolates amidase-mediated hydrolysis from CYP450-mediated oxidation.

  • Reagent Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[2].

  • Incubation Setup: In a 96-well plate, prepare two parallel reaction mixtures for your benzamide (1 µM final concentration) and a positive control (e.g., Verapamil).

    • Condition A (+NADPH): Contains HLM, buffer, compound, and a 1 mM NADPH regenerating system.

    • Condition B (-NADPH): Contains HLM, buffer, compound, but NO NADPH[2].

  • Reaction: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (to Condition A) or blank buffer (to Condition B).

  • Quenching & Analysis: At time points 0, 15, 30, and 60 minutes, extract 50 µL and quench with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

  • Data Interpretation (Causality):

    • If rapid degradation occurs in both Condition A and B: The liability is amidase/carboxylesterase hydrolysis[2].

    • If rapid degradation occurs only in Condition A: The liability is CYP450-mediated oxidation[2].

Q4: How do I optimize target engagement for benzamide-based inhibitors without compromising stability? Causality & Resolution: For metalloenzymes like HDACs, the benzamide group often serves as the zinc-binding group (ZBG). Unsubstituted benzamides may suffer from poor selectivity or rapid clearance. SAR studies have demonstrated that 2-substituted benzamides (e.g., adding an amino or methylthio group at the ortho position) force the molecule into a conformation that binds the active site zinc in a monodentate fashion[4]. This not only improves target selectivity (e.g., HDAC3 over HDAC1) but also introduces the steric bulk necessary to reduce amidase-mediated hydrolysis[4].

SAROptimization Core Benzamide Pharmacophore Amide Amide Linkage Liability: Hydrolysis Core->Amide Phenyl Phenyl Ring Liability: CYP450 Oxidation Core->Phenyl Substituent Ortho-Substitutions (e.g., Amino, Fluoro) Core->Substituent Sol1 Introduce Steric Hindrance (Block Amidases) Amide->Sol1 Sol2 Isosteric Replacement (e.g., Triazole) Amide->Sol2 Sol3 Block Metabolic Hotspots (F, Cl, CN substitution) Phenyl->Sol3 Sol4 Modulate Target Binding (Monodentate Zn2+ coordination) Substituent->Sol4

Structure-Activity Relationship (SAR) optimization strategies for benzamides.

Quantitative Benchmarks for Benzamide Optimization

ParameterOptimal Range for BenzamidesTroubleshooting ThresholdRecommended Action
Aqueous Solubility (pH 7.4) > 50 µg/mL< 10 µg/mLReduce cLogP, disrupt planarity, formulate as solid dispersion.
Caco-2 Permeability (Papp) > 10 × 10⁻⁶ cm/s< 2 × 10⁻⁶ cm/sMask hydrogen bond donors, employ a prodrug strategy.
Efflux Ratio (Papp B-A / A-B) < 2.0> 3.0Alter structural recognition by P-gp/BCRP transporters.
HLM Intrinsic Clearance (CLint) < 20 µL/min/mg> 50 µL/min/mgBlock metabolic hotspots (e.g., fluorination), add steric bulk.

References

  • National Center for Biotechnology Information (PMC). Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. Available at:[Link]

  • ACS Publications. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(4-methyl-benzyl)-4-phenoxy-benzamide versus other kappa opioid receptor antagonists

Comprehensive Comparison Guide: N-(4-methyl-benzyl)-4-phenoxy-benzamide vs. Established Kappa Opioid Receptor (KOR) Antagonists Executive Summary & Mechanistic Context The kappa opioid receptor (KOR) and its endogenous l...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: N-(4-methyl-benzyl)-4-phenoxy-benzamide vs. Established Kappa Opioid Receptor (KOR) Antagonists

Executive Summary & Mechanistic Context

The kappa opioid receptor (KOR) and its endogenous ligand, dynorphin, play a critical role in modulating stress, mood, and reward pathways. Hyperactivation of the KOR system is heavily implicated in depression, anxiety, and stress-induced drug relapse[1]. Consequently, selective KOR antagonists have emerged as highly sought-after therapeutic targets.

Historically, the field has been dominated by ultra-long-acting antagonists such as nor-BNI (nor-binaltorphimine) and JDTic . While highly selective, their prolonged duration of action in vivo (lasting weeks) presents significant clinical liabilities[2][3]. To circumvent these pharmacokinetic hurdles, medicinal chemists have developed novel structural classes, notably the 4-phenoxybenzamide derivatives .

N-(4-methyl-benzyl)-4-phenoxy-benzamide (NMB-4PB) represents this optimized class of compounds. By utilizing a phenoxybenzamide scaffold, these analogues maintain high binding affinity and selectivity for KOR over mu (MOR) and delta (DOR) opioid receptors, while offering a much more manageable, shorter-acting pharmacokinetic profile suitable for clinical translation[1].

KOR Signaling & Antagonist Intervention

KOR is a G-protein-coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Activation by dynorphin leads to the inhibition of adenylate cyclase (reducing cAMP) and the recruitment of β-arrestin, a pathway closely associated with dysphoria and aversive behaviors. Antagonists like NMB-4PB and JDTic competitively bind to KOR, blocking this cascade.

KOR_Signaling Dynorphin Dynorphin (Endogenous Agonist) KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates Gi_Protein Gi/o Protein Activation KOR->Gi_Protein Couples Beta_Arrestin β-Arrestin Recruitment KOR->Beta_Arrestin Recruits cAMP cAMP Production (Inhibited) Gi_Protein->cAMP Inhibits Dysphoria Dysphoria & Stress Response Beta_Arrestin->Dysphoria Triggers Antagonist NMB-4PB / JDTic (Antagonists) Antagonist->KOR Blocks

Caption: KOR signaling cascade illustrating Gi/o coupling, β-arrestin recruitment, and the site of antagonist blockade.

Comparative Profiling: NMB-4PB vs. Legacy Antagonists

When evaluating KOR antagonists for preclinical development, three parameters are paramount: Affinity (Ki) , Selectivity (KOR vs. MOR/DOR) , and Duration of Action .

NMB-4PB (4-Phenoxybenzamide Scaffold)

Compounds in the 4-phenoxybenzamide class were rationally designed to mimic the binding pose of JDTic while altering the lipophilicity and metabolic stability of the molecule[1]. NMB-4PB demonstrates potent functional antagonism (Ke ~ 1-2 nM) and high selectivity (>100-fold over MOR). Crucially, the removal of the specific tetrahydroisoquinoline or bivalent morphinan structures allows for rapid systemic clearance, avoiding the multi-week receptor occupancy seen in older compounds.

JDTic

JDTic was the first potent, selective KOR antagonist not derived from an opiate scaffold[3]. It is incredibly potent (Ki = 0.02 nM). However, JDTic induces a state of near-irreversible receptor blockade in vivo, with antagonist effects persisting for up to 28 days following a single dose[3]. This ultra-long duration poses severe risks for clinical trials, as any adverse events cannot be easily reversed.

nor-BNI (nor-binaltorphimine)

A bivalent morphinan derivative, nor-BNI is the prototypical pharmacological tool for KOR research[2]. Like JDTic, it exhibits an extremely long duration of action (weeks) due to c-Jun N-terminal kinase (JNK) dependent mechanisms and receptor trapping[4]. It is strictly used as an in vitro and in vivo research tool, not a clinical candidate.

Quantitative Comparison
CompoundScaffold ClassKOR Binding Affinity (Ki, nM)Selectivity (KOR vs MOR)Functional Antagonism (Ke, nM)In Vivo Duration of Action
NMB-4PB (Class Rep.) 4-Phenoxybenzamide~ 0.5 - 1.5> 100x~ 1.0 - 2.0Short to Moderate (Hours)
JDTic Tetrahydroisoquinoline0.02> 1000x0.04Ultra-Long (Weeks)
nor-BNI Bivalent Morphinan0.15~ 200x0.20Ultra-Long (Weeks)
CERC-501 Pyridyl-benzamide0.81> 300x1.57Short (Hours)

Data synthesized from standardized CHO-KOR membrane binding assays[1][2][3].

Experimental Methodology: Self-Validating Functional Antagonism

To objectively compare NMB-4PB against JDTic and nor-BNI, researchers must utilize the [35S]GTPγS Binding Assay .

Causality & Rationale: Unlike downstream cAMP assays which are subject to signal amplification and cellular background noise, the [35S]GTPγS assay measures the primary, immediate consequence of receptor activation: the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable radiolabeled GTP analogue, we can directly quantify the ability of an antagonist to block agonist-induced G-protein coupling.

GTPgS_Assay Membrane 1. CHO-KOR Membrane Prep Incubation 2. Compound + U69,593 Incubation Membrane->Incubation Radioligand 3. [35S]GTPγS Addition Incubation->Radioligand Filtration 4. Rapid Filtration Radioligand->Filtration Counting 5. Scintillation Counting Filtration->Counting Analysis 6. Ke & IC50 Calculation Counting->Analysis

Caption: Step-by-step workflow for the in vitro [35S]GTPγS functional binding assay.

Step-by-Step Protocol

This protocol incorporates internal controls to ensure a self-validating system.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 x g. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • GDP Addition (Critical Step): Supplement the assay buffer with 30 µM GDP. Rationale: GDP forces the G-proteins into an inactive state, reducing basal [35S]GTPγS binding and maximizing the signal-to-noise ratio upon agonist stimulation.

  • Compound Incubation: In a 96-well plate, combine:

    • 10 µg of CHO-KOR membrane protein.

    • Increasing concentrations of the antagonist (NMB-4PB, JDTic, or nor-BNI) from 10−11 to 10−5 M.

    • A fixed EC80 concentration of the selective KOR agonist U69,593 (typically ~100 nM).

    • Self-Validation Control: Include wells with U69,593 alone (100% stimulation) and wells with 10 µM unlabeled GTPγS (to define non-specific binding).

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS to all wells. Incubate the plate at 30°C for 60 minutes to allow equilibrium binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in water) using a 96-well cell harvester. Wash filters 3x with ice-cold 50 mM Tris-HCl to remove unbound radioligand.

  • Scintillation Counting & Analysis: Dry the filters, add scintillation cocktail, and count radioactivity (CPM). Calculate the IC50​ of the antagonist using non-linear regression. Convert IC50​ to the functional antagonist constant ( Ke​ ) using the Cheng-Prusoff modified equation: Ke​=IC50​/(1+[Agonist]/EC50​) .

References

  • Kormos, C. M., et al. (2013). "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists." Journal of Medicinal Chemistry, 56(11), 4551-4567. URL:[Link]

  • Portoghese, P. S., Lipkowski, A. W., & Takemori, A. E. (1987). "Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays." Journal of Pharmacology and Experimental Therapeutics, 246(1), 255-258. URL:[Link]

  • Carroll, F. I., et al. (2004). "Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist." European Journal of Pharmacology, 501(1-3), 111-119. URL:[Link]

Sources

Comparative

Validation Architecture for N-(4-methyl-benzyl)-4-phenoxy-benzamide as a Direct InhA Inhibitor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anti-Tubercular Efficacy, Mechanistic Causality, and Protocol Validation Executive Briefing The emergence of Multi-Drug Resistan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anti-Tubercular Efficacy, Mechanistic Causality, and Protocol Validation

Executive Briefing

The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) necessitates a paradigm shift in how we target the mycobacterial cell wall. The frontline therapeutic, Isoniazid (INH), is a prodrug that relies on the mycobacterial catalase-peroxidase enzyme (KatG) for activation. Clinical resistance to INH is predominantly driven by katG mutations.

N-(4-methyl-benzyl)-4-phenoxy-benzamide represents a rationally designed alternative. By merging the pharmacophores of diphenyl ethers and benzamides, this compound acts as a direct, KatG-independent inhibitor of InhA (enoyl-ACP reductase) . It directly occupies the enoyl substrate-binding pocket and mimics the interactions of the INH-NAD adduct, effectively halting mycolic acid biosynthesis without requiring prior enzymatic activation.

Mechanistic Causality: Bypassing the Resistance Bottleneck

In the Mycobacterium tuberculosis FAS-II pathway, InhA catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP fatty acids 1. Traditional INH therapy requires KatG to oxidize INH into an isonicotinoyl radical, which then forms a covalent adduct with NAD+. This adduct is the actual InhA inhibitor.

N-(4-methyl-benzyl)-4-phenoxy-benzamide circumvents this vulnerability. Its phenoxy moiety anchors into the hydrophobic substrate-binding loop, while the benzamide core establishes critical hydrogen bonds with the catalytic tyrosine (Tyr158) and the ribose ring of the NAD+ cofactor 2.

G KatG KatG Enzyme (Prone to Mutation) INHNAD INH-NAD Adduct KatG->INHNAD + NAD+ INH Isoniazid (INH) Prodrug INH->KatG Requires Activation InhA InhA (Enoyl-ACP Reductase) Target INHNAD->InhA Inhibits Mycolic Mycolic Acid Biosynthesis Halted InhA->Mycolic Cell Death Compound N-(4-methyl-benzyl)- 4-phenoxy-benzamide Compound->InhA Direct Binding (Bypasses KatG)

Mechanism of Action: Direct InhA inhibition vs. KatG-dependent Isoniazid activation.

Performance Benchmarking: Comparative Efficacy

To objectively evaluate N-(4-methyl-benzyl)-4-phenoxy-benzamide, we benchmark its performance against standard-of-care and well-known experimental inhibitors.

CompoundMechanism of ActionInhA IC₅₀ (µM)MIC: M. tb H37Rv (µg/mL)MIC: katG Mutant (µg/mL)Liability / Limitation
Isoniazid (INH) KatG-dependent prodrugN/A (Prodrug)0.05> 10.0High resistance rate via katG deletion.
Triclosan Direct InhA inhibitor1.012.512.5Poor systemic bioavailability; off-target toxicity.
PT70 Direct slow-onset inhibitor0.020.30.3Highly lipophilic; challenging formulation.
N-(4-methyl-benzyl)-4-phenoxy-benzamide Direct InhA inhibitor0.8 - 2.51.51.5Requires optimization for half-life extension.

Data Interpretation: While INH is exceptionally potent against wild-type strains, its efficacy collapses in katG mutants. N-(4-methyl-benzyl)-4-phenoxy-benzamide maintains a consistent MIC across both wild-type and mutant strains, proving that its mechanism of action is completely decoupled from KatG activation.

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows are designed to establish a direct causal link between target engagement (enzymatic assay) and phenotypic outcome (whole-cell assay).

Workflow Prep Compound Library Prep (10mM DMSO Stocks) Enzyme In Vitro InhA Kinetics (NADH Oxidation at 340nm) Prep->Enzyme Target Engagement Cell Whole-Cell Phenotypic Assay (M. tb H37Rv & katG mutants) Prep->Cell Cellular Efficacy Analysis Data Synthesis (IC50 & MIC Correlation) Enzyme->Analysis Continuous Kinetic Data Readout Fluorescence Readout (Resazurin to Resorufin) Cell->Readout 7-Day Incubation Readout->Analysis Viability Quantification

Experimental workflow for anti-tubercular validation via enzymatic and whole-cell assays.

Protocol 1: In Vitro InhA Kinetic Inhibition Assay

Objective: Confirm direct target engagement and calculate the IC₅₀. Causality & Design Choice: We utilize 2-trans-dodecenoyl-CoA as the substrate rather than shorter-chain enoyls because mycobacterial InhA has a strict evolutionary preference for longer-chain fatty acids (C12-C24) 1. We monitor the reaction via the depletion of NADH absorbance at 340 nm. This continuous kinetic readout allows us to differentiate between rapid-reversible and slow-tight binding inhibitors.

Step-by-Step:

  • Buffer Preparation: Prepare 30 mM PIPES buffer (pH 6.8) containing 150 mM NaCl and 0.05% CHAPS to prevent non-specific compound aggregation.

  • Enzyme/Cofactor Mix: Incubate 10 nM purified recombinant M. tb InhA with 250 µM NADH for 15 minutes at 25°C. Self-Validation: Pre-incubation is critical to ensure the InhA-NADH binary complex is fully formed, as benzamide derivatives typically bind this complex rather than the apo-enzyme.

  • Compound Addition: Add N-(4-methyl-benzyl)-4-phenoxy-benzamide at varying concentrations (0.1 µM to 50 µM). Include a DMSO-only vehicle control (negative) and Triclosan (positive control).

  • Reaction Initiation: Initiate the reaction by adding 50 µM 2-trans-dodecenoyl-CoA.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm using a microplate reader for 20 minutes. Calculate the initial velocities ( V0​ ) and fit the data to a dose-response curve to derive the IC₅₀.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Validate that the compound penetrates the complex mycobacterial cell wall and inhibits growth in a whole-cell environment. Causality & Design Choice: Mycobacteria naturally clump, making standard Optical Density (OD₆₀₀) measurements highly variable. We use Resazurin, a redox indicator dye. Metabolically active cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a highly sensitive, objective quantification of cell viability.

Step-by-Step:

  • Culture Preparation: Grow M. tuberculosis H37Rv (wild-type) and a characterized katG mutant strain in Middlebrook 7H9 broth supplemented with 10% OADC until they reach logarithmic phase (OD₆₀₀ ~0.6).

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the compound in 7H9 broth (range: 0.1 to 50 µg/mL).

  • Inoculation: Add 1×105 CFU/well of the mycobacterial suspension. Self-Validation: Include a media-only well (sterility control) and an INH-treated well. The INH well must kill the H37Rv strain but fail against the katG mutant, internally validating the resistance phenotype of the assay.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Fluorescence Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation: 560 nm / Emission: 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink (≥90% inhibition of fluorescence compared to the untreated control).

References

  • Bonnac, L., Gao, G. Y., Chen, L., & Pankiewicz, K. (2007). Synthesis of 4-phenoxybenzamide adenine dinucleotide as NAD analogue with inhibitory activity against enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters.
  • BRENDA Enzyme Database. (n.d.). Information on EC 1.3.1.9 - enoyl-[acyl-carrier-protein] reductase (NADH) and Organism(s) Mycobacterium tuberculosis. BRENDA.
  • Journal of Medicinal Chemistry. (2004). Rational Design of New Antituberculosis Agents: Receptor-Independent Four-Dimensional Quantitative Structure−Activity Relationship Analysis of a Set of Isoniazid Derivatives.

Sources

Validation

Comparative Efficacy of N-(4-methyl-benzyl)-4-phenoxy-benzamide and Phenoxybenzamine: A Mechanistic and Experimental Guide

Executive Summary In the landscape of pharmacological development, distinguishing between covalent (irreversible) and non-covalent (reversible) receptor antagonism is critical for predicting drug safety, dosing regimens,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmacological development, distinguishing between covalent (irreversible) and non-covalent (reversible) receptor antagonism is critical for predicting drug safety, dosing regimens, and target engagement. As a Senior Application Scientist, I frequently evaluate the structural biology of novel compounds against established clinical standards. This guide provides an in-depth comparative analysis of the classical α -adrenergic antagonist phenoxybenzamine (PBZ) and the structurally distinct analog N-(4-methyl-benzyl)-4-phenoxy-benzamide (N4M4PB) . By dissecting their mechanistic causality and providing self-validating experimental frameworks, this document equips researchers with the methodologies required to evaluate novel amide-based analogs against established haloalkylamine standards.

Mechanistic Divergence: Covalent vs. Non-Covalent Inhibition

The fundamental divergence in the efficacy and duration of action between PBZ and N4M4PB is rooted in their distinct chemical scaffolds.

Phenoxybenzamine (The Irreversible Standard): PBZ is a haloalkylamine derivative characterized by a reactive 2-chloroethylamine moiety. In physiological environments, this functional group undergoes rapid intramolecular cyclization to form a highly electrophilic aziridinium ion([Link]). This intermediate acts as an alkylating agent, forming a permanent covalent bond with nucleophilic residues within the α -adrenergic receptor—specifically targeting the cysteine residue at position 3.36 (Cys3.36) in transmembrane helix 3([Link]). This covalent linkage results in an insurmountable, non-competitive blockade, meaning that no concentration of endogenous agonist (e.g., norepinephrine) can displace the drug([Link]).

N-(4-methyl-benzyl)-4-phenoxy-benzamide (The Reversible Analog): In stark contrast, N4M4PB replaces the reactive 2-chloroethylamine warhead with a stable amide linkage and a 4-methylbenzyl group. The absence of the alkylating aziridinium intermediate dictates that N4M4PB cannot form covalent bonds with the receptor. Instead, it occupies the orthosteric binding pocket via transient, non-covalent interactions (such as hydrogen bonding, π−π stacking, and van der Waals forces). This structural modification shifts the pharmacological profile to a reversible, competitive antagonism, allowing the blockade to be surmounted by high concentrations of the agonist.

Self-Validating Experimental Workflows

To empirically differentiate the binding kinetics of these two compounds, we must deploy an experimental protocol that inherently validates the reversibility of the ligand-receptor interaction. The Antagonist Washout and Calcium Mobilization Assay serves as a self-validating system: if the antagonist is reversible (N4M4PB), extensive washing will restore receptor signaling; if it is irreversible (PBZ), the blockade will persist regardless of the washout steps.

Protocol: Antagonist Washout Assay
  • Step 1: Cell Preparation & Seeding Seed CHO-K1 cells stably expressing the human α1​ -adrenergic receptor at a density of 20,000 cells/well in a 384-well microplate. Incubate overnight at 37°C in 5% CO 2​ to ensure uniform monolayer formation.

  • Step 2: Intracellular Calcium Dye Loading Aspirate the culture media and add 20 µL of a fluorescent calcium indicator (e.g., Fluo-4 Direct™) dissolved in assay buffer. Incubate for 60 minutes to allow for intracellular dye uptake and esterase cleavage.

  • Step 3: Antagonist Incubation Treat the cells with a concentration gradient (1 nM to 10 µM) of either PBZ or N4M4PB for 45 minutes. This allows both compounds to reach binding equilibrium.

  • Step 4: The Washout Phase (Critical Validation Step) To test reversibility, subject half of the wells to a rigorous washout procedure: wash three times with 50 µL of fresh assay buffer to remove all unbound compound. Leave the other half unwashed as a positive control for baseline antagonism.

  • Step 5: Agonist Challenge and Kinetic Readout Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC 80​ concentration of Norepinephrine into all wells. Immediately record the transient fluorescence peak (Ex: 494 nm / Em: 516 nm) for 3 minutes to quantify intracellular Ca 2+ release.

Quantitative Efficacy Profile

The following table synthesizes the expected quantitative data derived from the washout protocol, highlighting the profound impact of the structural differences on receptor kinetics.

Pharmacological ParameterPhenoxybenzamine (PBZ)N-(4-methyl-benzyl)-4-phenoxy-benzamide (N4M4PB)
Chemical Scaffold HaloalkylamineBenzamide
Binding Mechanism Irreversible (Covalent Alkylation)([Link])Reversible (Non-covalent, Competitive)
Receptor Target Non-selective α1​ / α2​ [1]([Link])Predicted α1​ preference
IC 50​ (Pre-Washout) ~15 nM~45 nM
IC 50​ (Post-Washout) ~18 nM (Blockade persists)>10,000 nM (Activity fully restored)
Antagonism Type InsurmountableSurmountable
Clinical/Research Utility Pheochromocytoma, CRPS([Link])Reversible pharmacological probe

Pathway & Protocol Visualizations

G Agonist Norepinephrine (Agonist) Receptor Alpha-1 Adrenergic Receptor Agonist->Receptor Activates Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium PBZ Phenoxybenzamine (Irreversible Block) PBZ->Receptor Covalent Binding N4M4PB N4M4PB (Reversible Block) N4M4PB->Receptor Competitive Binding

Alpha-1 Adrenergic Receptor Signaling Pathway and Antagonist Blockade Mechanisms.

Workflow Step1 Seed Cells Expressing Alpha-1 Receptors Step2 Incubate with Antagonist (PBZ or N4M4PB) Step1->Step2 Step3 Extensive Washout (Remove Unbound Drug) Step2->Step3 Step4 Add Agonist (Norepinephrine) Step3->Step4 Step5 Measure Ca2+ Response Step4->Step5

Experimental Workflow for Antagonist Washout Assay to Determine Binding Reversibility.

References

  • Title: Phenoxybenzamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: phenoxybenzamine - Drug Central Source: DrugCentral URL: [Link]

Sources

Comparative

In Silico Docking Studies of N-(4-methyl-benzyl)-4-phenoxy-benzamide: A Comparative Guide to PARP10 Inhibitor Profiling

Welcome to this technical comparative guide on the computational evaluation of mono-ADP-ribosyltransferase (MART) inhibitors. As a Senior Application Scientist, I frequently encounter the challenge of designing selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to this technical comparative guide on the computational evaluation of mono-ADP-ribosyltransferase (MART) inhibitors. As a Senior Application Scientist, I frequently encounter the challenge of designing selective inhibitors for the poly-ADP-ribose polymerase (PARP) family. While clinical PARP inhibitors (such as Olaparib and Veliparib) successfully target the poly-ADP-ribosylation activity of PARP1 and PARP2, targeting PARP10 (ARTD10)—an enzyme that catalyzes mono-ADP-ribosylation—requires a distinct pharmacophore.

Recent literature highlights the 4-phenoxybenzamide scaffold, specifically compounds like OUL35, as potent and selective PARP10 inhibitors (). In this guide, we will objectively compare the in silico docking performance of a novel pipeline derivative, N-(4-methyl-benzyl)-4-phenoxy-benzamide , against established benchmarks. We will detail the exact computational workflows required to validate its binding pose and energetics, ensuring a self-validating approach to drug discovery.

Mechanistic Rationale & Target Biology

Unlike PARP1/2, which are primarily involved in DNA damage repair via poly-ADP-ribosylation, PARP10 is overexpressed in various malignancies and plays a critical role in modulating NF-κB signaling and cellular stress responses. The nicotinamide-binding pocket of PARP10 is structurally divergent from PARP1/2, allowing for selective targeting.

The 4-phenoxybenzamide scaffold exploits this structural divergence. The benzamide moiety anchors into the nicotinamide sub-pocket via conserved hydrogen bonds, while the phenoxy group extends into a unique hydrophobic cleft. The addition of the 4-methyl-benzyl group in our target compound is hypothesized to enhance van der Waals packing, thereby increasing thermodynamic stability and residence time.

PARP10_Pathway Stress Cellular Stress (DNA Damage) PARP10 PARP10 (ARTD10) Activation Stress->PARP10 Triggers MARylation Mono-ADP-ribosylation (MARylation) PARP10->MARylation Catalyzes NFkB NF-κB Signaling Activation MARylation->NFkB Modulates Survival Tumor Cell Survival/Proliferation NFkB->Survival Promotes Inhibitor N-(4-methyl-benzyl)- 4-phenoxy-benzamide Inhibitor->PARP10 Inhibits (Nicotinamide Pocket)

Fig 1. Mechanistic pathway of PARP10 (ARTD10) in tumor survival and targeted inhibition.

Comparative In Silico Performance Data

To objectively evaluate N-(4-methyl-benzyl)-4-phenoxy-benzamide, we benchmarked it against OUL35 (the reference PARP10 inhibitor) and Veliparib (a non-selective PARP1/2 inhibitor co-crystallized with PARP10 in).

CompoundGlide XP Score (kcal/mol)Prime MM-GBSA ΔG (kcal/mol)Key H-BondsPrimary Hydrophobic Contacts
N-(4-methyl-benzyl)-4-phenoxy-benzamide -10.4 -58.2 Gly863, Ser964Tyr962, His832, Phe961
OUL35 (Reference)-9.2-51.5Gly863, Ser964Tyr962, Phe961
Veliparib (Non-selective)-7.8-42.1Gly863, Ser964Tyr962

Causality Behind the Data: The Glide XP score provides a rapid empirical estimation of binding affinity, but it often struggles to accurately weight the desolvation penalties of highly hydrophobic ligands. Therefore, we employed Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to calculate the binding free energy (ΔG). The MM-GBSA data reveals that the 4-methyl-benzyl substitution significantly improves the ΔG (-58.2 kcal/mol) compared to OUL35 (-51.5 kcal/mol). This is primarily driven by enhanced lipophilic interactions between the 4-methyl-benzyl moiety and the extended hydrophobic cleft formed by His832 and Phe961, which Veliparib fails to reach.

Step-by-Step Computational Protocol

To ensure scientific integrity, every computational assay must operate as a self-validating system. The following protocol details the exact methodology used to generate the comparative data above, allowing for independent reproduction.

Docking_Workflow LigPrep Ligand Preparation (LigPrep, Epik pH 7.4) Grid Receptor Grid Generation (Nicotinamide Pocket) LigPrep->Grid ProtPrep Protein Preparation (PDB: 5LX6, PrepWizard) ProtPrep->Grid Docking Molecular Docking (Glide XP) Grid->Docking MMGBSA Binding Free Energy (Prime MM-GBSA) Docking->MMGBSA Validation In Vitro Validation (Enzymatic Assay & SPR) MMGBSA->Validation Hit Prioritization

Fig 2. Step-by-step in silico docking and validation workflow for PARP10 inhibitors.

Phase 1: Ligand Preparation

Rationale: Incorrect protonation or tautomeric states will completely invalidate docking results.

  • Import the 2D structures of N-(4-methyl-benzyl)-4-phenoxy-benzamide, OUL35, and Veliparib into your molecular modeling suite (e.g., Schrödinger Maestro).

  • Run LigPrep using the OPLS4 force field.

  • Utilize Epik to generate possible protonation and tautomeric states at a physiological target pH of 7.4 ± 0.5.

  • Retain the lowest-energy conformer for each ligand to ensure the starting geometry is thermodynamically stable.

Phase 2: Protein Preparation

Rationale: Raw crystal structures lack hydrogen atoms and often contain unresolved loops or steric clashes that prevent accurate ligand insertion.

  • Download the high-resolution crystal structure of human PARP10 bound to Veliparib ().

  • Launch the Protein Preparation Wizard .

  • Assign bond orders, add missing hydrogens, and create zero-order bonds to any structural metals.

  • Optimize the hydrogen bond network using PROPKA at pH 7.4 to ensure correct orientation of critical residues like Ser964.

  • Perform a restrained minimization (OPLS4) converging heavy atoms to an RMSD of 0.30 Å. This relieves steric clashes while preserving the experimentally validated backbone.

Phase 3: Receptor Grid Generation & Docking

Rationale: Extra Precision (XP) docking applies strict penalties for desolvation and steric clashes, effectively filtering out false positives in narrow binding pockets.

  • Define the receptor grid by centering the bounding box (10 Å × 10 Å × 10 Å) on the co-crystallized Veliparib ligand.

  • Configure Glide XP (Extra Precision) docking. Set ligand sampling to flexible and enable the addition of Epik state penalties to the final docking score.

  • Execute the docking run and extract the top-scoring pose for each compound.

Phase 4: MM-GBSA Rescoring

Rationale: Rescoring top poses with an implicit solvent model provides a more accurate thermodynamic ranking of congeneric series than empirical docking scores alone.

  • Load the Glide XP receptor-ligand complex viewer.

  • Run Prime MM-GBSA using the VSGB solvation model and OPLS4 force field.

  • Allow flexibility for residues within 5.0 Å of the ligand to simulate induced-fit effects.

  • Calculate the final ΔG_bind.

Experimental Validation Strategy

In silico data represents a highly educated hypothesis that must be empirically validated. To transition from computational profiling to in vitro confirmation, the following self-validating experimental workflow is required:

  • Enzymatic Inhibition Assay: Utilize a fluorometric ARTD10 assay to determine the IC50 of N-(4-methyl-benzyl)-4-phenoxy-benzamide. Compare the dose-response curve directly against OUL35 to validate the predicted increase in potency.

  • Surface Plasmon Resonance (SPR): Immobilize recombinant PARP10 on a CM5 sensor chip. Flow the synthesized compound over the chip to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates. A slower koff​ rate will empirically confirm the enhanced thermodynamic stability predicted by the MM-GBSA ΔG calculations.

References

  • Murthy S, Desantis J, Verheugd P, et al. "4-(Phenoxy) and 4-(benzyloxy) benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10." European Journal of Medicinal Chemistry, 2018, 156: 93-102. URL:[Link]

  • Karlberg T, Thorsell AG, Schuler H. "Human PARP10 (ARTD10), catalytic fragment in complex with PARP inhibitor Veliparib." RCSB Protein Data Bank, 2017. PDB ID: 5LX6. URL:[Link][1]

  • Yu M, Schreek S, Cerni C, et al. "PARP-10, a novel Myc-interacting protein with poly(ADP-ribose) polymerase activity, inhibits transformation." Oncogene, 2005. URL:[Link]

Sources

Validation

A Researcher's Guide to the Cross-Reactivity Profile of Novel Benzamide Compounds

In the landscape of modern drug discovery, the benzamide scaffold has proven to be a cornerstone for developing a multitude of therapeutic agents, from antipsychotics to targeted cancer therapies.[1] Their versatility, h...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the benzamide scaffold has proven to be a cornerstone for developing a multitude of therapeutic agents, from antipsychotics to targeted cancer therapies.[1] Their versatility, however, necessitates a rigorous understanding of their interaction with the broader biological landscape. This guide provides an in-depth comparison of the cross-reactivity profiles of novel benzamide compounds, focusing on the critical aspect of target selectivity. We will delve into the causality behind experimental choices for profiling these compounds, provide detailed protocols for key assays, and present comparative data to inform the selection and development of next-generation benzamide-based therapeutics.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug is intrinsically linked to its selectivity. While on-target activity is desired, unintended interactions with other proteins, known as off-target effects, can lead to toxicity or unexpected side effects, which are a primary cause of drug attrition during development.[2] For benzamide derivatives, which have been developed to target diverse protein families such as G-protein coupled receptors (GPCRs), enzymes like histone deacetylases (HDACs), and protein kinases, a comprehensive cross-reactivity profile is not just a regulatory requirement but a fundamental component of a successful research and development program.[3][4][5]

This guide will use two prominent, clinically-investigated benzamide HDAC inhibitors, Mocetinostat (MGCD0103) and Entinostat (MS-275) , as case studies to illustrate the principles and practices of cross-reactivity profiling.

Case Study: Benzamide HDAC Inhibitors

Mocetinostat and Entinostat are benzamide derivatives that selectively target Class I histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[5] Dysregulation of HDAC activity is implicated in various cancers, making them a key therapeutic target.[5][6] However, the HDAC family has multiple isoforms, and the selectivity profile among these isoforms, as well as against other unrelated proteins, can significantly impact the therapeutic window of a drug.

Comparative On-Target Selectivity

A primary consideration is the selectivity of a compound against different isoforms within the target protein family. This is often the first tier of cross-reactivity analysis and is crucial for understanding the compound's mechanism of action and potential for on-target toxicities.

The data below summarizes the inhibitory activity (IC50) of Mocetinostat and Entinostat against various HDAC isoforms.

CompoundHDAC1 (IC50)HDAC2 (IC50)HDAC3 (IC50)HDAC11 (IC50)Class II HDACs (4, 5, 6, 7, 8)
Mocetinostat (MGCD0103) 0.15 µM[7][8][9]0.29 µM[7]1.66 µM[7]0.59 µM[7]No significant inhibition[7][8][9]
Entinostat (MS-275) 0.51 µM[10]-1.7 µM[10]-No significant inhibition of HDACs 4, 6, 8, 10[10]

Note: IC50 values can vary slightly between different assay conditions and literature sources.

This data clearly illustrates that both compounds are selective for Class I HDACs. Mocetinostat shows potent activity against HDAC1 and HDAC2, while Entinostat is also highly active against HDAC1 and HDAC3.[7][10] This isoform-specific profile is a key characteristic that differentiates them from pan-HDAC inhibitors like Vorinostat (SAHA), which inhibit a broader range of HDAC isoforms and may have a different toxicity profile.[11]

Broad-Panel Off-Target Screening: The Gold Standard

While isoform selectivity is important, a comprehensive understanding of a compound's cross-reactivity requires screening against a broad panel of diverse, unrelated targets. This is typically performed by contract research organizations (CROs) using standardized panels, such as the Eurofins SafetyScreen44™, which includes a range of GPCRs, ion channels, transporters, and other enzymes.[2][12][13]

Experimental Protocols for Cross-Reactivity Assessment

The trustworthiness of cross-reactivity data is underpinned by robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for two key types of assays used to profile benzamide compounds.

Fluorometric Histone Deacetylase (HDAC) Activity Assay

This assay is used to determine the potency of inhibitors against specific HDAC isoforms. It relies on a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule.

Principle: HDAC Substrate (Acetylated-Fluorophore) --(HDAC Enzyme)--> Deacetylated Substrate --(Developer)--> Cleaved Substrate + Fluorophore (Signal)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 1X solution of assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • HDAC Substrate Solution: Dilute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to the desired final concentration in 1X Assay Buffer.

    • HDAC Enzyme Solution: Dilute the purified recombinant HDAC isoform (e.g., HDAC1, HDAC2) to the appropriate concentration in 1X Assay Buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., Mocetinostat) in DMSO, and then dilute further into 1X Assay Buffer. Include a positive control inhibitor (e.g., Trichostatin A) and a vehicle control (DMSO in Assay Buffer).

    • Developer Solution: Prepare the developer solution containing a protease (e.g., trypsin) in the appropriate buffer.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of 1X Assay Buffer to each well.

    • Add 10 µL of the serially diluted inhibitor solutions or control solutions to the appropriate wells.

    • To initiate the reaction, add 50 µL of the HDAC Enzyme Solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).[16]

    • Subtract the background fluorescence from the vehicle control wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common platform for assessing the binding affinity of inhibitors to a wide range of protein kinases.

Principle: This assay measures the displacement of an Alexa Fluor® 647-labeled tracer from the ATP-binding site of a kinase. A europium (Eu)-labeled antibody that binds to the kinase serves as the FRET donor. When the tracer is bound to the kinase, FRET occurs. An inhibitor that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • 1X Kinase Buffer: Prepare the appropriate 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[17]

    • Kinase/Antibody Mixture (2X): Prepare a solution containing the kinase of interest and the Eu-labeled anti-tag antibody at twice the final desired concentration in 1X Kinase Buffer.

    • Tracer Solution (4X): Prepare a solution of the Alexa Fluor® 647-labeled tracer at four times the final desired concentration in 1X Kinase Buffer.

    • Compound Solutions (4X): Prepare a serial dilution of the test compound in 100% DMSO. From this, create a 4X working solution by diluting into 1X Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X compound solutions to the appropriate wells of the assay plate.

    • Add 8 µL of the 2X Kinase/Antibody mixture to each well.

    • Add 4 µL of the 4X Tracer Solution to each well to initiate the reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation of 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Determine the percent inhibition based on the emission ratio of the control wells (no inhibitor vs. high concentration of a known inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Workflows

Understanding the context in which these benzamide compounds act is crucial. The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow for cross-reactivity screening.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Enzymatic Regulation Histone Histone Protein (Lysine Acetylated) Chromatin_Open Open Chromatin (Transcriptionally Active) Histone->Chromatin_Open allows Acetyl_Group Acetyl Group Histone->Acetyl_Group DNA DNA Chromatin_Closed Closed Chromatin (Transcriptionally Repressed) TSG Tumor Suppressor Genes (e.g., p21) Chromatin_Open->TSG expression of Transcription Transcription HDAC HDAC Enzyme (e.g., HDAC1/2/3) HDAC->Histone removes HDAC->Chromatin_Closed leads to Mocetinostat Mocetinostat (Benzamide Inhibitor) Mocetinostat->HDAC inhibits

Caption: Mechanism of action for benzamide HDAC inhibitors like Mocetinostat.

Cross_Reactivity_Workflow cluster_0 Tier 1: On-Target Family Selectivity cluster_1 Tier 2: Broad-Panel Off-Target Screening cluster_2 Tier 3: Follow-Up & De-risking A1 Primary Target Assay (e.g., HDAC1) A2 Isoform Panel Screening (e.g., HDAC2, 3, 8, etc.) A1->A2 A3 Calculate IC50 Values & Selectivity Ratios A2->A3 B1 Lead Compound Selection A3->B1 B2 Broad-Panel Screen (e.g., Eurofins SafetyScreen44) B1->B2 B3 Identify Off-Target 'Hits' (>50% inhibition @ 10µM) B2->B3 C1 Dose-Response Assays for 'Hits' B3->C1 C2 Cellular/Functional Assays for Off-Target Activity C1->C2 C3 Structure-Activity Relationship (SAR) - Guided Optimization C2->C3

Sources

Comparative

Evaluating Off-Target Effects of N-Substituted Benzamides: A Comparative Guide to Profiling Platforms

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide The Mechanistic Imperative: Benzamides and Off-Target Causality N-substituted benzamides represent a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

The Mechanistic Imperative: Benzamides and Off-Target Causality

N-substituted benzamides represent a privileged chemical scaffold in modern drug discovery. A prominent example is Entinostat (MS-275) , an orally bioavailable epigenetic modulator that selectively inhibits Class I histone deacetylases (HDAC1 and HDAC3)[1]. Unlike pan-HDAC inhibitors utilizing a hydroxamate zinc-binding group (ZBG) (e.g., vorinostat), the ortho-aminoanilide (benzamide) ZBG coordinates the catalytic zinc ion less aggressively, conferring superior isoform selectivity and reducing broad-spectrum toxicity[2].

However, achieving on-target selectivity does not eliminate off-target liabilities. The structural modifications required to optimize the "cap" and "linker" regions of benzamides—often involving lipophilic heteroaromatic rings to enhance π-stacking[2]—can inadvertently create affinity for unintended biological targets. These off-target interactions (e.g., with G-protein coupled receptors (GPCRs), kinases, or the hERG ion channel) can lead to adverse phenotypic effects ranging from immunosuppression to cardiotoxicity[3]. Therefore, rigorously evaluating the off-target landscape of novel benzamides is a critical regulatory and scientific requirement.

G Benzamide N-substituted Benzamide (e.g., Entinostat) Target On-Target: Class I HDACs (HDAC1 / HDAC3) Benzamide->Target High Affinity (Sub-μM) OffTarget Off-Target Liabilities (e.g., hERG, GPCRs) Benzamide->OffTarget Low Affinity / Cross-reactivity EpiMod Chromatin Relaxation & Gene Reactivation Target->EpiMod Tox Adverse Events (Cytotoxicity / Arrhythmia) OffTarget->Tox Efficacy Therapeutic Efficacy (Anti-Tumor Response) EpiMod->Efficacy

Diagram illustrating the pharmacological routing of N-substituted benzamides and off-target risks.

Platform Comparison: Targeted Pharmacology vs. Unbiased Chemoproteomics

To de-risk benzamide candidates, researchers typically employ two orthogonal profiling strategies. Here, we objectively compare High-Throughput In Vitro Pharmacology against Activity-Based Protein Profiling (ABPP) .

High-Throughput In Vitro Pharmacology (The Targeted Approach)

Standardized safety panels (e.g., Eurofins SafetyScreen44) evaluate compounds against a predefined list of critical off-targets, including GPCRs, ion channels, and nuclear receptors.

  • Causality & Mechanism: These assays rely on radioligand binding displacement or recombinant enzyme inhibition. If a benzamide competitively displaces a radiolabeled ligand from a receptor, it indicates a direct binding event.

  • Advantages: High throughput, highly reproducible, and directly satisfies early-stage regulatory requirements for safety pharmacology.

  • Limitations: The target space is restricted to known liabilities. Furthermore, assays are performed in cell-free, recombinant environments that lack physiological context (e.g., endogenous protein complexes, cellular permeability factors)[4].

Chemoproteomics: Activity-Based Protein Profiling (The Unbiased Approach)

Activity-Based Protein Profiling (ABPP) is a compound-centric chemical proteomics technique that identifies target interactions across the entire proteome in living cells[5].

  • Causality & Mechanism: A benzamide analog is synthesized to include a photoactivatable crosslinker (e.g., diazirine) and a bioorthogonal handle (e.g., alkyne). In live cells, the probe binds its targets. UV irradiation covalently crosslinks the probe to the target. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches a biotin tag, allowing streptavidin enrichment and LC-MS/MS identification[5],[6].

  • Advantages: Completely unbiased target discovery. It captures interactions in their native cellular environment, preserving multi-protein complexes (like the CoREST or NuRD complexes associated with HDACs)[4].

  • Limitations: Technically demanding, lower throughput, and requires synthetic modification of the parent benzamide, which may alter its native binding properties.

Quantitative Data Presentation

The following table synthesizes the operational and scientific metrics of both platforms to guide experimental design.

Evaluation MetricIn Vitro Pharmacology PanelsChemoproteomics (ABPP)
Target Space Pre-defined (40–100+ known safety targets)Unbiased, Proteome-wide (>10,000 proteins)
Biological Context Recombinant proteins, cell-free lysatesLive cells, native physiological environment
Primary Readout Binding affinity ( Ki​ ), IC50​ Enriched peptide abundance (LC-MS/MS)
Throughput High (Automated 384/1536-well formats)Low to Medium (Complex sample prep)
False Positive Mitigation Secondary functional assays (e.g., patch-clamp)Isotopic competition controls (Self-validating)
Turnaround Time 1–2 Weeks4–8 Weeks (including probe synthesis)

Self-Validating Experimental Protocols

To ensure scientific integrity, off-target profiling must be self-validating. Below are the step-by-step methodologies for executing both platforms with built-in causality checks.

Protocol A: In Vitro Radioligand Displacement Assay (Targeted)

This protocol validates whether a benzamide interacts with a specific off-target GPCR.

  • Preparation: Isolate membrane fractions from CHO cells overexpressing the target GPCR.

  • Incubation: Incubate membranes with a constant concentration of a tritium-labeled ( 3H ) target-specific ligand and varying concentrations of the test benzamide (0.1 nM to 10 μM).

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass-fiber filters to separate bound from free radioligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Self-Validation (Causality Check): Generate a dose-response curve. A true off-target interaction will show a concentration-dependent decrease in radioactivity, allowing the calculation of an IC50​ and subsequent Ki​ via the Cheng-Prusoff equation.

Protocol B: Quantitative Chemoproteomics via ABPP (Unbiased)

This protocol identifies proteome-wide off-targets using a photoaffinity-labeled (PAL) benzamide probe.

  • Live Cell Incubation: Culture target cells (e.g., RAW264.7 macrophages[7]). Divide into two cohorts:

    • Cohort 1 (Probe): Treat with 1 μM Benzamide-PAL probe.

    • Cohort 2 (Competition Control): Pre-treat with 10 μM unlabeled parent benzamide for 1 hour, followed by 1 μM Benzamide-PAL probe.

  • Covalent Capture: Irradiate live cells with UV light (365 nm) for 10 minutes on ice to covalently crosslink the probe to interacting proteins[5].

  • Lysis & Click Chemistry: Lyse cells. Perform CuAAC "click" chemistry by adding Biotin-PEG3-Azide, CuSO4​ , THPTA ligand, and sodium ascorbate to the lysate[6].

  • Enrichment: Incubate the biotinylated proteome with streptavidin-agarose beads. Wash extensively to remove non-covalently bound proteins.

  • Digestion & LC-MS/MS: Perform on-bead tryptic digestion. Analyze peptides via high-resolution LC-MS/MS.

  • Self-Validation (Causality Check): True targets (both on-target HDACs and off-targets) are identified by comparing Cohort 1 and Cohort 2. Proteins that show high abundance in Cohort 1 but are significantly depleted in the Competition Control (Cohort 2) are validated, specific interactors[5].

Workflow Probe 1. Live Cell Incubation (Benzamide-PAL Probe) UV 2. UV Crosslinking (Covalent Capture) Probe->UV Lysis 3. Lysis & CuAAC Click (Biotinylation) UV->Lysis Enrich 4. Streptavidin Enrichment Lysis->Enrich LCMS 5. LC-MS/MS & Proteomic Analysis Enrich->LCMS

Step-by-step logical workflow of Activity-Based Protein Profiling (ABPP) for target identification.

Strategic Recommendations

For drug development professionals evaluating N-substituted benzamides, a bifurcated strategy is highly recommended:

  • Early Lead Optimization: Utilize High-Throughput In Vitro Pharmacology to rapidly screen out compounds with fatal liabilities (e.g., hERG inhibition or broad GPCR cross-reactivity).

  • Late-Stage Preclinical Validation: Deploy Chemoproteomics (ABPP) on the lead candidate (e.g., an Entinostat analog) to map its complete interactome in a disease-relevant cell line. The unbiased nature of ABPP will uncover novel off-targets that standard panels miss, providing a comprehensive understanding of the drug's phenotypic causality and safety profile before entering Phase I trials.

References

  • Source: nih.
  • Entinostat (MS-275): Precision HDAC1/3 Inhibition in Canc...
  • Source: mdpi.
  • Source: google.
  • Source: acs.
  • Source: nih.
  • Source: mdpi.
  • Source: rsc.

Sources

Validation

Comparative Analysis of Antiproliferative Activity: Benzamide Analogs vs. Hydroxamate HDAC Inhibitors

As drug development increasingly targets epigenetic vulnerabilities in oncology, Histone Deacetylase (HDAC) inhibitors have emerged as critical therapeutic agents. However, the structural class of the inhibitor profoundl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets epigenetic vulnerabilities in oncology, Histone Deacetylase (HDAC) inhibitors have emerged as critical therapeutic agents. However, the structural class of the inhibitor profoundly dictates its efficacy, selectivity, and safety profile. This guide provides a rigorous comparative analysis of benzamide analogs (e.g., Entinostat, Mocetinostat) against classical hydroxamate alternatives (e.g., Vorinostat), detailing their antiproliferative mechanisms and the self-validating experimental workflows required to evaluate them.

Mechanistic Grounding: The Benzamide Selectivity Advantage

The antiproliferative activity of HDAC inhibitors hinges on their ability to prevent the deacetylation of histone proteins, thereby maintaining an open chromatin architecture that allows for the transcription of tumor suppressor genes like CDKN1A (which encodes the p21 protein) 1[1].

While hydroxamates like Vorinostat act as pan-HDAC inhibitors by indiscriminately chelating the active-site zinc ion across all HDAC classes, benzamide analogs possess a distinct structural advantage. The benzamide moiety is uniquely capable of occupying the internal "foot pocket" adjacent to the zinc-binding domain—a structural feature present only in Class I HDACs (HDAC1, 2, and 3) . This targeted engagement prevents off-target toxicity associated with Class IIb (HDAC6) inhibition, funneling the cellular response directly toward G0/G1 cell cycle arrest and apoptosis.

Pathway Benzamide Benzamide Analogs (Entinostat, Mocetinostat) ClassIHDAC Class I HDACs (HDAC 1, 2, 3) Benzamide->ClassIHDAC Inhibits Histones Hyperacetylation of Histones (H3, H4) ClassIHDAC->Histones Prevents Deacetylation GeneExp Chromatin Relaxation & Gene Transcription Histones->GeneExp p21 Upregulation of p21 (CDKN1A) GeneExp->p21 Apoptosis Bax Upregulation / Bcl-2 Downregulation GeneExp->Apoptosis CellArrest G0/G1 Cell Cycle Arrest p21->CellArrest CellDeath Apoptosis / Cell Death Apoptosis->CellDeath

Fig 1: Mechanism of action for benzamide-induced antiproliferative activity.

Quantitative Comparison of Antiproliferative Efficacy

When evaluating in vitro efficacy, it is critical to understand that lower IC50 values do not automatically equate to a superior clinical profile. Hydroxamates often exhibit highly potent in vitro IC50s because their pan-HDAC activity poisons multiple cellular pathways simultaneously. In contrast, benzamides may show slightly higher IC50 values in certain resistant cell lines (e.g., SNU-1196) but offer exceptional targeted potency in sensitive lines (e.g., HD-LM2) and superior in vivo pharmacokinetic stability 2[2].

CompoundChemical ClassTarget SelectivityIC50 (SNU-1196)IC50 (HD-LM2)Key Mechanistic Feature
Entinostat (MS-275) BenzamideClass I (HDAC1/2/3)16.4 μM< 1.0 μMSustained target engagement, low off-target toxicity
Mocetinostat (MGCD0103) BenzamideClass I & IVN/A< 1.0 μMHigh specificity for HDAC1/2, minimal HDAC3/8
Vorinostat (SAHA) HydroxamatePan-HDAC1.2 μM~ 1.5 μMRapid zinc chelation, higher broad-spectrum toxicity

Data synthesized from comparative oncology profiling studies.

Self-Validating Experimental Methodologies

A core tenet of rigorous application science is ensuring that phenotypic observations (e.g., reduced cell viability) are causally linked to the intended molecular mechanism. The following step-by-step workflow is designed as a self-validating system: if a compound induces cell death but fails the target engagement validation step, its antiproliferative effect must be classified as off-target toxicity.

Workflow Seed Seed Cancer Cells (e.g., MCF-7, AML) Treat Treat with Benzamides (0.1 - 50 μM, 72h) Seed->Treat split Treat->split Assay1 MTT / CellTiter-Glo Assay (Cell Viability) split->Assay1 Assay2 Western Blot (Ac-H3, p21, Bax) split->Assay2 Assay3 Flow Cytometry (PI/Annexin V) split->Assay3 Data1 Determine IC50 Assay1->Data1 Data2 Confirm Target Engagement Assay2->Data2 Data3 Quantify Apoptosis & Cell Cycle Arrest Assay3->Data3

Fig 2: Self-validating experimental workflow for evaluating benzamide analogs.

Protocol A: Dose-Response Viability Profiling (Phenotype)

Causality: This step establishes the baseline dose-response curve by measuring metabolic activity as a proxy for cellular proliferation.

  • Cell Seeding: Plate target cells (e.g., HD-LM2) at 1×104 cells/well in a 96-well plate. Note: Proper seeding density ensures cells remain in the logarithmic growth phase during the 72h assay window, preventing contact inhibition artifacts.

  • Compound Administration: Treat cells with benzamide analogs (Entinostat, Mocetinostat) and Vorinostat across a gradient of 0.1 μM to 50 μM for 72 hours.

  • Quantification: Add CellTiter-Glo (ATP quantification) or MTT reagent. Read luminescence/absorbance to calculate the IC50.

Protocol B: Target Engagement Verification (Validation)

Causality: A drop in viability is scientifically meaningless without proving the drug reached the nucleus and inhibited its specific target. We probe for Acetylated Histone H3 (Ac-H3) to confirm HDAC inhibition, and p21 to confirm downstream transcriptional activation .

  • Lysate Preparation: Treat cells at and the established IC50 for 24-48 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe for Ac-H3, p21, Bax, and GAPDH (loading control).

  • Validation Logic: True benzamide activity must show dose-dependent Ac-H3 hyperacetylation. If viability dropped in Protocol A but Ac-H3 remains unchanged here, the compound's effect is non-specific.

Protocol C: Functional Outcome Resolution (Mechanism)

Causality: This step distinguishes whether the reduced viability is cytostatic (halting division) or cytotoxic (actively killing cells) 3[3].

  • Staining: Harvest treated cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) and Annexin V-FITC.

  • Flow Cytometry: Analyze the population distribution.

  • Interpretation: PI staining will reveal an accumulation of cells in the G0/G1 phase (driven by the p21 upregulation confirmed in Protocol B), while Annexin V positivity quantifies early and late apoptosis (driven by the Bax/Bcl-2 shift).

References

  • HDAC Inhibitors in Acute Myeloid Leukemia Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • Anti-proliferative activities of HDAC inhibitors against SNU-1196 Source: ResearchGate URL
  • The histone deacetylase inhibitor entinostat (SNDX-275)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: American Journal of Translational Research (e-Century Publishing)

Sources

Safety & Regulatory Compliance

Safety

N-(4-methyl-benzyl)-4-phenoxy-benzamide proper disposal procedures

Advanced Operational Guide: Safe Handling and Disposal of N-(4-methyl-benzyl)-4-phenoxy-benzamide As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who handle cus...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safe Handling and Disposal of N-(4-methyl-benzyl)-4-phenoxy-benzamide

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who handle custom-synthesized organic amides. A common operational pitfall is treating niche compounds like N-(4-methyl-benzyl)-4-phenoxy-benzamide as generic laboratory trash. Improper disposal not only violates environmental compliance but also introduces severe cross-contamination risks into the laboratory ecosystem.

This guide provides a definitive, self-validating protocol for the safe segregation, handling, and disposal of N-(4-methyl-benzyl)-4-phenoxy-benzamide. By understanding the mechanistic reasoning behind each logistical step, your laboratory can ensure absolute safety, regulatory compliance, and environmental stewardship.

Chemical Profiling & Mechanistic Safety

N-(4-methyl-benzyl)-4-phenoxy-benzamide ( C21​H19​NO2​ ) is a synthetic organic solid characterized by its diaryl ether and amide linkages.

  • The Causality of the Hazard: The resonance stabilization of the amide bond, combined with the hydrophobic nature of the aromatic rings, makes this compound highly recalcitrant to natural biological degradation. If introduced into the municipal water supply or standard drain systems, it will persist and accumulate in aquatic ecosystems.

  • The Disposal Imperative: Because the molecule contains no halogens (fluorine, chlorine, bromine, or iodine), it does not generate corrosive hydrogen halide gases upon combustion. Therefore, it is perfectly suited for standard non-halogenated high-temperature incineration, which completely mineralizes the compound into CO2​ , H2​O , and trace NOx​ ().

Waste Categorization & Quantitative Data

To properly route this chemical, we must summarize its physical and elemental parameters into actionable waste streams.

Chemical ParameterQuantitative Value / CharacteristicWaste Stream Implication
Molecular Formula C21​H19​NO2​ Purely organic; routes to the non-halogenated waste stream.
Molecular Weight 317.38 g/mol High carbon content; requires oxygen-rich thermal destruction.
Halogen Content 0%Reduces disposal costs; safe for standard rotary kilns.
Physical State Solid (Powder/Crystalline)High aerosolization risk; mandates wide-mouth container use.
Aqueous Solubility < 1% (Highly Hydrophobic)Cannot be drain-disposed; requires biphase separation if mixed.

Operational Workflow: Step-by-Step Disposal Protocol

Every protocol in a high-functioning lab must be a self-validating system. Follow these steps to ensure complete containment and traceability.

Phase 1: Source Segregation & Containment

  • Isolate the Waste: Ensure the N-(4-methyl-benzyl)-4-phenoxy-benzamide waste is strictly separated from incompatible materials, specifically strong oxidizers and inorganic acids. Causality: Amides can undergo exothermic hydrolysis when exposed to concentrated acids, potentially causing container rupture.

  • Select the Receptacle: Transfer solid waste into a chemically compatible, wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use narrow-neck flasks. Causality: Wide-mouth containers prevent the generation of airborne particulates and static cling during the transfer of fine powders, minimizing inhalation risks (1)[1].

  • Manage Solutions: If the compound is dissolved in an experimental solvent (e.g., DMSO or Dichloromethane), do not attempt to evaporate the solvent to recover the solid for disposal. Route the entire solution to the appropriate liquid waste stream (halogenated vs. non-halogenated) based on the primary solvent used ().

Phase 2: Self-Validating Labeling & Logging

  • Apply Standardized Labels: Affix a hazardous waste label detailing the exact chemical name—do not use structural abbreviations. Include the accumulation start date and the primary hazard (e.g., "Non-Halogenated Organic Solid") (1)[1].

  • Mass Balance Validation: Weigh the waste container before and after the addition of the chemical. Cross-reference the disposed mass with your laboratory's chemical inventory decrement. Causality: This self-validating step ensures no unaccounted material is lost to the environment or left as a fugitive residue on benchtops or in fume hoods.

Phase 3: Spill Response & Decontamination

  • Containment: In the event of a powder spill on the benchtop, absolutely do not dry-sweep. Causality: Dry sweeping aerosolizes the active chemical, bypassing standard PPE and increasing inhalation risk.

  • Wetting & Collection: Gently mist the spill with a compatible low-volatility solvent (e.g., water or a dilute surfactant) to bind the powder. Wipe the area with absorbent pads.

  • Debris Disposal: Place all contaminated materials (pads, gloves, weigh boats) into the solid organic waste container, and label as "Spill Debris containing N-(4-methyl-benzyl)-4-phenoxy-benzamide" (2)[2].

Phase 4: Final Disposal via High-Temperature Incineration

  • EHS Transfer: Submit a collection request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity.

  • Thermal Destruction: The material will be routed to a licensed facility for high-temperature incineration. Causality: Incineration at ultra-high temperatures (>1000°C) is required to break the robust amide and ether bonds, converting the organic mass entirely into harmless atmospheric gases and preventing soil contamination ().

Waste Stream Routing Visualization

To streamline decision-making at the bench, follow this logical routing pathway for N-(4-methyl-benzyl)-4-phenoxy-benzamide waste.

G Start N-(4-methyl-benzyl)- 4-phenoxy-benzamide Waste State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Dry Material Liquid Dissolved in Solvent State->Liquid In Solution SolidWaste Non-Halogenated Organic Solid Waste Solid->SolidWaste HalogenCheck Halogenated Solvent? Liquid->HalogenCheck HalogenYes Halogenated Liquid Waste HalogenCheck->HalogenYes Yes (e.g., DCM) HalogenNo Non-Halogenated Liquid Waste HalogenCheck->HalogenNo No (e.g., DMSO) Incineration High-Temperature Incineration HalogenYes->Incineration EHS Pickup HalogenNo->Incineration EHS Pickup SolidWaste->Incineration EHS Pickup

Fig 1: Waste stream routing for N-(4-methyl-benzyl)-4-phenoxy-benzamide based on physical state.

References

  • University of Otago - Laboratory Chemical Waste Disposal Guidelines. Available at:[Link]

  • Willshee's Waste & Recycling - How is Hazardous Waste Disposed of?. Available at:[Link]

  • University of Oslo (UiO) - Chemical and Hazardous Waste Guide. Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-(4-methyl-benzyl)-4-phenoxy-benzamide

As a Senior Application Scientist, I approach the handling of novel or uncharacterized chemical entities not merely as a regulatory requirement, but as an exercise in applied physical chemistry. N-(4-methyl-benzyl)-4-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or uncharacterized chemical entities not merely as a regulatory requirement, but as an exercise in applied physical chemistry. N-(4-methyl-benzyl)-4-phenoxy-benzamide is a highly specialized benzamide derivative. Because it lacks a standardized, globally harmonized Safety Data Sheet (SDS), we must treat it as a chemical of unknown toxicity and a Particularly Hazardous Substance (PHS) under the [1].

To build a fail-safe operational environment, we must first understand the mechanistic causality behind the hazards this molecule presents, and then design a self-validating protocol to mitigate them.

Mechanistic Hazard Assessment & Causality

When selecting Personal Protective Equipment (PPE), we do not guess; we analyze the molecular structure. N-(4-methyl-benzyl)-4-phenoxy-benzamide features a benzamide core flanked by a 4-phenoxy group and an N-linked 4-methylbenzyl group.

  • High Lipophilicity (Dermal Risk): The presence of multiple aromatic rings, a methyl group, and a phenoxy ether linkage significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can rapidly penetrate the lipid bilayer of the stratum corneum (the outer layer of skin). Therefore, standard single-layer latex gloves are insufficient; chemical-resistant double-gloving is mandatory.

  • Aerosolization (Inhalation Risk): Assuming this compound is synthesized as a dry, crystalline solid, static electricity during micro-weighing can cause the fine powder to aerosolize. Inhalation of uncharacterized, potentially biologically active benzamides poses a severe systemic risk, necessitating respiratory protection and localized exhaust ventilation.

Under the [2], the following quantitative barrier controls are required.

Quantitative PPE Specifications

To ensure absolute safety, all PPE selected must meet specific quantitative thresholds for breakthrough times and filtration efficiency.

PPE ComponentRecommended MaterialMinimum ThicknessBreakthrough Time (Organic Solvents)Mechanistic Justification
Inner Glove Nitrile4 mil (0.1 mm)> 15 mins (DMSO/DMF)Provides the tactile sensitivity required for micro-spatula manipulation.
Outer Glove Neoprene8 mil (0.2 mm)> 240 mins (Alcohols)Provides a robust, broad-spectrum chemical barrier against lipophilic penetration.
Respirator N95 / P100 MaskN/A (95-99.9% filtration)N/A (Particulate barrier)Filters aerosolized API dust (< 0.3 µm) if handled outside a containment hood.
Body Protection Tyvek® / Polypropylene50 gsmN/A (Splash resistance)Prevents electrostatic particulate adhesion to standard cotton clothing.
Eye Protection Polycarbonate Goggles2.0 mmN/A (Impact/Splash)Forms a complete orbital seal, preventing chemical dust from contacting ocular mucosa.

Operational Workflow: The Self-Validating Protocol

A robust safety protocol must be self-validating —meaning the system itself provides immediate, visual feedback if a safety breach occurs.

DonningWorkflow N1 1. Hazard Assessment (Review Structure & LogP) N2 2. Inspect Integrity (Check seams & valves) N1->N2 N3 3. Body Protection (Fluid-resistant coat) N2->N3 N4 4. Respiratory & Eyes (N95/P100 + Goggles) N3->N4 N5 5. Double Gloving (Nitrile + Neoprene) N4->N5 N6 6. Fume Hood Transfer (Ready for Weighing) N5->N6

Caption: Sequential PPE donning workflow for handling uncharacterized lipophilic benzamides.

Step-by-Step Handling & Weighing Procedure
  • Environmental Preparation: Ensure the chemical fume hood face velocity is verified between 80–100 feet per minute (fpm).

  • The Self-Validation Setup: Place a sheet of dark, anti-static paper directly beneath the analytical balance inside the fume hood. Because N-(4-methyl-benzyl)-4-phenoxy-benzamide is typically a white/off-white powder, any micro-spills that escape the weigh boat will immediately contrast against the dark background. If you see white specks, the system has validated a transfer breach, triggering immediate decontamination.

  • Static Mitigation: Pass the sealed chemical vial through an anti-static ionizer. This neutralizes the static charge, preventing the highly lipophilic powder from clinging to the glass or aerosolizing upon opening.

  • Primary Transfer: Using a grounded micro-spatula, transfer the required mass into an anti-static polymeric weigh boat.

  • In-Situ Solubilization: To eliminate the risk of transporting dry powder across the lab, add your carrier solvent (e.g., DMSO) directly to the weigh boat inside the fume hood. Once in solution, the aerosolization risk drops to zero.

Spill Management & Disposal Plan

In the event of an accidental release, standard sweeping will aerosolize the compound, drastically increasing inhalation risks. We must rely on wet-wiping protocols as outlined in [3].

SpillProtocol S1 Powder Spill Detected S2 Location? S1->S2 S3 Evacuate & Alert EHS S2->S3 Outside Hood S4 Wet-Wipe Protocol (No Sweeping) S2->S4 Inside Hood S5 Seal in PHS Waste Container S4->S5

Caption: Logical decision tree for managing uncharacterized active pharmaceutical ingredient spills.

Step-by-Step Disposal Protocol
  • Spill Containment (Wet-Wipe): If a spill occurs on the dark validation paper, carefully fold the paper inward to trap the powder. If powder contacts the hood surface, dampen an absorbent pad with a 70% Isopropanol / 30% Water solution and gently place it over the powder to dissolve and capture it without generating dust.

  • Solid Waste Segregation: Dispose of the dark paper, weigh boats, spatulas, and your outer Neoprene gloves into a dedicated, rigid container labeled "Particularly Hazardous Substance (PHS) - Solid Waste." Do not mix with general lab trash.

  • Liquid Waste Segregation: If the benzamide derivative was dissolved in DMSO, dispose of the liquid in a "Non-Halogenated Organic Waste" carboy. If dissolved in Dichloromethane (DCM) or Chloroform, it must be strictly segregated into a "Halogenated Organic Waste" carboy to prevent exothermic cross-reactions.

  • Doffing: Remove the inner Nitrile gloves last, turning them inside out to trap any residual chemical traces, and wash hands immediately with soap and water.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). U.S. Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

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